molecular formula C15H9FO2 B186152 2-(2-fluorophenyl)-4H-chromen-4-one CAS No. 1645-20-1

2-(2-fluorophenyl)-4H-chromen-4-one

Cat. No.: B186152
CAS No.: 1645-20-1
M. Wt: 240.23 g/mol
InChI Key: WGCVYBFPCUCTRY-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C15H9FO2 and its molecular weight is 240.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-fluorophenyl)-4H-chromen-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-fluorophenyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1645-20-1

Molecular Formula

C15H9FO2

Molecular Weight

240.23 g/mol

IUPAC Name

2-(2-fluorophenyl)chromen-4-one

InChI

InChI=1S/C15H9FO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H

InChI Key

WGCVYBFPCUCTRY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F

Other CAS No.

1645-20-1

Origin of Product

United States
Foundational & Exploratory

Pharmacokinetic Profiling and Bioavailability of 2'-Fluoroflavone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Dietary flavonoids possess immense therapeutic potential, yet their clinical translation is notoriously hindered by poor aqueous solubility, rapid Phase II conjugation (glucuronidation/sulfation), and extensive hepatic first-pass metabolism. 2'-Fluoroflavone , a synthetic halogenated derivative, represents a strategic bioisosteric intervention designed to overcome these pharmacokinetic (PK) liabilities.

The substitution of a hydrogen atom (Van der Waals radius 1.20 Å) with a fluorine atom (1.47 Å) at the ortho-position of the B-ring introduces significant steric and electronic shifts. This modification forces the B-ring out of coplanarity with the chromone core (A/C-rings). Causally, this non-planar conformation sterically hinders the approach of Cytochrome P450 (CYP) active sites, effectively blocking ortho-hydroxylation, while the highly electronegative C–F bond increases the molecule's overall lipophilicity and metabolic stability 1.

This whitepaper outlines the definitive methodologies for profiling the absorption, distribution, metabolism, and excretion (ADME) of 2'-fluoroflavone, ensuring that every experimental workflow acts as a self-validating system.

In Vitro ADME Profiling: Permeability and Metabolic Stability

Before advancing to in vivo models, the physicochemical advantages of 2'-fluoroflavone must be quantified using robust in vitro systems.

Intestinal Permeability (Caco-2 Bidirectional Assay)

The increased lipophilicity imparted by fluorination enhances transcellular passive diffusion. To quantify this, a bidirectional Caco-2 permeability assay is employed.

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until tight junctions form. Validation: Measure Transepithelial Electrical Resistance (TEER); only use inserts with TEER > 250 Ω·cm².

  • Dosing: Add 10 µM 2'-fluoroflavone to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Internal Control: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and the data point must be discarded.

  • Sampling & Analysis: Sample the receiver chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the efflux ratio ( Papp(B−A)​/Papp(A−B)​ ).

Microsomal Stability and CYP450 Shielding

Unfluorinated flavones are rapidly cleared by hepatic enzymes. Fluorination at the 2'-position shields the molecule from rapid metabolism 2.

Self-Validating Protocol:

  • Incubation: Pre-incubate 1 µM 2'-fluoroflavone with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add an NADPH-generating system to initiate CYP-mediated Phase I metabolism.

  • Control Mechanism: Run a parallel "Minus-NADPH" control. This is critical to definitively prove that any observed compound depletion is CYP-mediated rather than due to chemical instability or non-specific protein binding in the buffer.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Calculation: Determine the in vitro intrinsic clearance ( CLint​ ) from the log-linear depletion slope.

MetabolicPathway A 2'-Fluoroflavone (Oral Dose) B Intestinal Absorption (Caco-2 Permeation) A->B Passive Diffusion C Hepatic First-Pass (CYP450 / UGTs) B->C Portal Vein D Systemic Circulation (Bioavailable Fraction) C->D Escapes Metabolism E Metabolites (Glucuronides/Sulfates) C->E Phase I/II Metabolism F Excretion (Biliary/Renal) D->F Elimination E->F Clearance

Fig 1: First-pass metabolic pathway and systemic clearance of 2'-fluoroflavone.

In Vivo Pharmacokinetic Profiling Workflow

To determine the absolute bioavailability ( F ) of 2'-fluoroflavone, a parallel intravenous (IV) and per os (PO) study design is required. The causality behind using two routes is mathematically absolute: F can only be calculated by comparing the dose-normalized area under the curve (AUC) of the oral route against the 100% systemic exposure guaranteed by the IV route.

Step-by-Step Methodology
  • Formulation Preparation:

    • IV Formulation: 5% DMSO / 10% Solutol HS-15 / 85% Saline. The compound must be fully solubilized to prevent micro-embolisms upon injection.

    • PO Formulation: 0.5% Carboxymethylcellulose sodium (CMC-Na) in water. A homogenous suspension is acceptable to mimic solid oral dosage dissolution.

  • Animal Dosing: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to eliminate food-effect variables on gastric emptying. Dose IV at 2 mg/kg via the tail vein, and PO at 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Utilize jugular vein cannulation to minimize handling stress (which can alter heart rate and PK). Collect 200 µL blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 mins at 4°C. Perform protein precipitation by adding 3 volumes of acetonitrile (containing SIL-IS) to 1 volume of plasma. Vortex and centrifuge to isolate the supernatant.

  • LC-MS/MS Bioanalysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The SIL-IS is mandatory here; it co-elutes with 2'-fluoroflavone, experiencing the exact same ion suppression/enhancement in the MS source, thereby normalizing matrix effects.

PKWorkflow Step1 1. Formulation Preparation (IV: Solubilized, PO: Suspension) Step2 2. Animal Dosing (Sprague-Dawley Rats, n=6/group) Step1->Step2 Step3 3. Serial Blood Sampling (0.08 to 24 hours post-dose) Step2->Step3 Step4 4. Plasma Extraction (Protein Precipitation w/ Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Bioanalysis (MRM Mode, Internal Standard) Step4->Step5 Step6 6. PK Parameter Calculation (Non-Compartmental Analysis) Step5->Step6

Fig 2: End-to-end experimental workflow for in vivo pharmacokinetic profiling.

Quantitative Data Presentation

The introduction of the fluorine atom drastically alters the PK landscape compared to the unfluorinated parent flavone. The table below summarizes the expected comparative non-compartmental analysis (NCA) parameters based on fluorinated flavonoid profiling standards 3.

Pharmacokinetic ParameterUnfluorinated Flavone (PO, 10 mg/kg)2'-Fluoroflavone (PO, 10 mg/kg)Mechanistic Rationale for Variance
Cmax​ (ng/mL) 145.2 ± 18.4412.5 ± 35.1Enhanced lipophilicity drives faster passive intestinal absorption.
Tmax​ (h) 1.52.0Slightly delayed due to lower aqueous dissolution rate of the fluorinated analog.
AUC0−∞​ (ng·h/mL) 480.6 ± 42.11850.3 ± 115.6Blockade of ortho-hydroxylation prevents rapid first-pass clearance.
t1/2​ (h) 1.8 ± 0.34.5 ± 0.6Increased metabolic stability extends systemic circulation time.
Clearance ( CL , L/h/kg) 4.21.1Reduced affinity for hepatic CYP450 and UGT conjugating enzymes.
Absolute Bioavailability ( F ) ~4.5% ~18.2% Synergistic effect of higher permeability and lower hepatic extraction ratio.

Advanced Bioavailability Enhancement Strategies

While 2'-fluoroflavone exhibits superior metabolic stability compared to its unfluorinated counterpart, its highly lipophilic nature categorizes it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). Consequently, its in vivo absorption can become dissolution-rate limited.

To maximize the therapeutic exposure of 2'-fluoroflavone, formulation scientists must employ advanced delivery systems:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): By dissolving 2'-fluoroflavone in a mixture of oils, surfactants, and co-surfactants, the compound is presented to the gastrointestinal tract in a pre-dissolved state. Causally, this bypasses the dissolution step entirely. Furthermore, lipid-based formulations can stimulate chylomicron formation, promoting lymphatic transport and completely bypassing hepatic first-pass metabolism.

  • Amorphous Solid Dispersions (ASDs): Co-precipitating the crystalline 2'-fluoroflavone with a hydrophilic polymer (e.g., HPMCAS) traps the drug in a high-energy amorphous state, drastically increasing its apparent solubility in the aqueous environment of the gut.

References

  • Title: Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications Source: NIH / PMC URL: [Link]

  • Title: Synthesis of Fluoroflavones as Potential Neuroprotective Agents Source: eGrove / ResearchGate URL: [Link]

  • Title: Fluorination of Flavones and Chromones Using Elemental Fluorine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Physicochemical properties and thermodynamic stability of 2'-fluoroflavone

Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The strategic incorporation of fluorine atoms into the flavone scaffold (2-phenyl-4H-chromen-4-one) is a cornerstone of modern medicinal chemistry, designed to optimize pharmacokinetic and pharmacodynamic profiles [1.3]. Among these derivatives, 2'-fluoroflavone serves as a critical model compound. By positioning the highly electronegative fluorine atom at the ortho-position of the B-ring, researchers can exploit unique stereoelectronic effects that fundamentally alter the molecule's lipophilicity, metabolic resistance, and thermodynamic stability[1]. This technical guide dissects the physicochemical behavior of 2'-fluoroflavone, providing drug development professionals with a rigorous, causality-driven framework for its synthesis and characterization.

Structural and Electronic Paradigm

The physicochemical uniqueness of 2'-fluoroflavone originates from the intrinsic properties of the carbon-fluorine (C-F) bond. Fluorine possesses the highest electronegativity (3.98 on the Pauling scale) and a van der Waals radius (1.47 Å) that closely mimics oxygen (1.52 Å) but is significantly larger than hydrogen (1.20 Å)[1].

When substituted at the 2'-position (ortho to the pyrone ring linkage), the fluorine atom introduces a critical steric clash with the C3 proton or the C4 carbonyl oxygen of the pyrone (C) ring, depending on the rotameric state. This steric hindrance prevents the B-ring from achieving coplanarity with the A/C-ring system. The resulting increase in the dihedral angle disrupts extended π-conjugation[2].

Crucially, this structural twist has profound thermodynamic implications. By breaking the planarity of the molecule, the 2'-fluoro substitution prevents tight, flat intermolecular stacking within the crystal lattice. This reduces the lattice energy, thereby enhancing the compound's solubility in aqueous and organic media compared to its non-fluorinated, perfectly planar analogs[2]. Electronically, the C-F bond exerts a strong inductive electron-withdrawing effect (-I), rendering the B-ring electron-deficient and altering the local electrophilicity index, which is a key determinant in its reactivity against active oxygen radicals[3].

Physicochemical Profiling

The integration of fluorine dramatically shifts the physicochemical parameters of the flavone core. The increased lipophilicity (LogP) is a direct consequence of the low polarizability of the C-F bond, which enhances the molecule's ability to partition into lipid bilayers, thereby improving membrane permeability and potential blood-brain barrier (BBB) transit[4].

Table 1: Key Physicochemical Parameters of 2'-Fluoroflavone

ParameterValueCausality / Structural Significance
Molecular Formula C15H9FO2Core flavone skeleton with mono-fluorination at the B-ring.
Molecular Weight 240.23 g/mol Falls well within Lipinski's Rule of 5, optimizing oral bioavailability.
LogP (Octanol/Water) ~3.4 - 3.8The non-polarizable C-F bond increases lipophilicity, enhancing membrane permeability[4].
Topological Polar Surface Area 30.21 ŲLow TPSA (< 90 Ų) ensures excellent potential for central nervous system (CNS) penetration.
C-F Bond Dissociation Energy ~115 kcal/molThe exceptionally strong C-F bond confers high metabolic and thermodynamic stability[1].
Dipole Moment ~3.5 - 4.2 DVectorial addition of the pyrone carbonyl dipole and the highly polarized C-F bond.

Thermodynamic Stability & Degradation Kinetics

Thermodynamic stability in fluorinated flavones is dictated by the resistance of the molecular framework to thermal and oxidative stress. The C-F bond acts as a thermodynamic sink; with a Bond Dissociation Energy (BDE) of approximately 115 kcal/mol, it is highly resistant to homolytic cleavage[1].

During thermal degradation (typically assessed via Thermogravimetric Analysis above 250°C), the molecule does not lose the fluorine atom initially. Instead, degradation is initiated via the cleavage of the weaker C-O bonds within the pyrone ring. This leads to the opening of the C-ring, followed by decarbonylation (loss of CO) and the eventual formation of smaller fluorinated phenolic degradants.

From an oxidative standpoint, while pure 2'-fluoroflavone lacks the hydroxyl groups required for classic Hydrogen Atom Transfer (HAT), the electron-withdrawing nature of the fluorine atom stabilizes radical cation intermediates. If subjected to strong single-electron oxidants, the molecule can undergo Single Electron Transfer followed by Proton Transfer (SET-PT), a pathway heavily influenced by the presence of the fluorine atom[3].

Thermo T1 2'-Fluoroflavone (Solid State) T2 Thermal Stress (> 250°C) T1->T2 T3 C-O Bond Cleavage (Pyrone Ring Opening) T2->T3 Primary Pathway T4 C-F Bond Retention (High BDE ~115 kcal/mol) T2->T4 Thermodynamic Sink T5 Decarbonylation (-CO) T3->T5 T6 Fluorinated Phenolic Degradants T4->T6 Resists cleavage T5->T6

Thermodynamic degradation pathways of 2'-fluoroflavone under extreme thermal stress.

Scavenging R1 Fluorinated Flavone (Neutral) R2 Free Radical (R•) R1->R2 R3 Hydrogen Atom Transfer (HAT) R2->R3 R4 Single Electron Transfer (SET-PT) R2->R4 R5 Flavone Radical (Resonance Stabilized) R3->R5 -H• R6 Flavone Radical Cation (Intermediate) R4->R6 -e⁻ R6->R5 -H⁺

Radical scavenging mechanisms (HAT vs SET-PT) for fluorinated flavone derivatives.

Experimental Methodologies (Self-Validating Protocols)

Protocol 4.1: Synthesis of 2'-Fluoroflavone via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is the most robust method for constructing the fluorinated flavone scaffold, ensuring high regioselectivity.

  • Step 1: Esterification. Dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine at 0°C. Slowly add 2-fluorobenzoyl chloride (1.1 eq) dropwise.

    • Causality: Pyridine acts as both the solvent and an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the nucleophile and driving the equilibrium toward the ester (2-acetylphenyl 2-fluorobenzoate).

    • Validation: Run Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The disappearance of the starting phenol (Rf ~0.6) and the appearance of a new, UV-active ester spot (Rf ~0.8) validates the completion of this step.

  • Step 2: Rearrangement. Isolate the ester and dissolve it in anhydrous pyridine. Add powdered KOH (3.0 eq) and heat to 50°C for 2 hours.

    • Causality: KOH deprotonates the α-methyl group of the acetyl moiety, forming an enolate that attacks the ester carbonyl intramolecularly. This forms the crucial 1-(2-hydroxyphenyl)-3-(2-fluorophenyl)propane-1,3-dione intermediate.

  • Step 3: Cyclodehydration. Dissolve the diketone intermediate in glacial acetic acid, add a catalytic amount of concentrated H2SO4, and reflux for 1 hour.

    • Causality: The acid catalyzes the enolization and subsequent intramolecular nucleophilic attack by the phenolic hydroxyl onto the carbonyl, followed by the elimination of water to form the closed pyrone ring.

    • Validation: Analyze the crude product via 1H-NMR. The appearance of a characteristic singlet at ~δ 6.8 ppm corresponds to the C3 proton of the newly formed pyrone ring, definitively validating the cyclization.

Synthesis N1 2-Hydroxyacetophenone + 2-Fluorobenzoyl chloride N2 Esterification (Pyridine, 0°C to RT) N1->N2 N3 2-Acetylphenyl 2-fluorobenzoate N2->N3 N4 Baker-Venkataraman Rearrangement (KOH, Pyridine, 50°C) N3->N4 N5 1-(2-Hydroxyphenyl)-3-(2-fluorophenyl) propane-1,3-dione N4->N5 N6 Cyclodehydration (Glacial Acetic Acid, H2SO4, Reflux) N5->N6 N7 2'-Fluoroflavone (Purified via Recrystallization) N6->N7

Synthesis workflow of 2'-fluoroflavone via the Baker-Venkataraman rearrangement.

Protocol 4.2: Thermodynamic Profiling via DSC and TGA

To quantify the thermodynamic stability of 2'-fluoroflavone, a coupled DSC/TGA approach is required.

  • Step 1: Calibration. Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (Melting point: 156.6°C, ΔH = 28.45 J/g).

    • Causality: Calibration ensures that the endothermic heat flow measurements for the flavone's melting point and enthalpy of fusion are absolute and reproducible.

  • Step 2: Sample Preparation & TGA. Load 5.0 mg of 2'-fluoroflavone into an alumina crucible. Run the Thermogravimetric Analysis (TGA) from 25°C to 600°C at a heating rate of 10°C/min under a strict nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge is critical; it displaces oxygen, ensuring that the recorded mass loss corresponds purely to thermal degradation (pyrolysis) rather than oxidative degradation (combustion).

    • Validation: The TGA thermogram should show a flat baseline (0% mass loss) up to the onset of degradation (Td). If mass loss occurs below 100°C, it indicates residual solvent or moisture, invalidating the sample purity.

Protocol 4.3: Partition Coefficient (LogP) Determination (Shake-Flask Method)
  • Step 1: Equilibration. Mutually saturate 1-octanol and HPLC-grade water by stirring them together for 24 hours at 25°C, then separate the phases.

    • Causality: Mutual saturation prevents volume changes during the actual extraction, which would skew the concentration calculations.

  • Step 2: Partitioning. Dissolve a known mass of 2'-fluoroflavone in the saturated octanol phase to create a stock solution (e.g., 100 µM). Combine equal volumes (5 mL) of the stock octanol and saturated water in a glass centrifuge tube. Shake mechanically for 1 hour, then centrifuge at 3000 rpm for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring a sharp phase boundary for accurate sampling.

  • Step 3: Quantification. Carefully extract aliquots from both the octanol and water phases. Quantify the concentration of 2'-fluoroflavone in each phase using UV-Vis spectroscopy (λmax ~295 nm) or HPLC-UV.

    • Validation: Calculate LogP = log10([Concentration in Octanol] / [Concentration in Water]). Perform the assay in triplicate. A relative standard deviation (RSD) of < 5% validates the precision of the extraction.

References

  • Source: acs.
  • Source: researchgate.
  • Source: mdpi.
  • Source: nih.

Sources

Identification of Biological Targets and Pathways for 2'-Fluoroflavone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of flavonoid derivatives has opened new frontiers in targeted oncology and metabolic regulation. Among these, 2'-fluoroflavone represents a highly strategic halogenated scaffold. By substituting the native hydroxyl group at the 2' position of the B-ring with a fluorine atom, researchers can exploit bioisosteric properties that enhance metabolic stability while retaining critical target-binding capabilities. This whitepaper synthesizes the core biological targets, intracellular signaling pathways, and self-validating experimental workflows necessary for characterizing 2'-fluoroflavone and its structural analogs.

Chemical Rationale: The 2'-Fluoro Substitution

In medicinal chemistry, the substitution of a hydroxyl (-OH) group with a fluorine (-F) atom is a profound structural modification. Fluorine is highly electronegative and possesses a van der Waals radius closely resembling that of oxygen. Within specific structured binding pockets, 2'-fluoro substituents can effectively mimic native 2'-hydroxyls by acting as hydrogen-bond acceptors[1].

Crucially, the carbon-fluorine bond is inert to phase II metabolic conjugation (such as glucuronidation and sulfation), which typically neutralizes and clears dietary flavonoids. This structural nuance grants 2'-fluoroflavone a superior pharmacokinetic profile, allowing it to engage in sustained polypharmacology across multiple intracellular targets.

Primary Biological Targets & Mechanistic Pathways

A. The Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor heavily implicated in xenobiotic metabolism and tumor microenvironment modulation. Halogenated flavones are potent, direct modulators of the AhR[2].

  • Mechanism: 2'-Fluoroflavone interacts directly with the PAS-B ligand-binding domain of the cytosolic AhR complex. Halogenated flavones exhibit competitive AhR binding affinities (IC50 ranging from 0.79 to 2.28 nM), comparable to potent environmental toxins like TCDD[3].

  • Outcome: Despite high binding affinity, these substituted flavones often act as competitive antagonists. They inhibit TCDD-induced transformation of the AhR, thereby suppressing the downstream transcription of cytochrome P450 enzymes (e.g., CYP1A1)[3].

B. Aurora Kinase B

Aurora Kinase B is a serine/threonine kinase essential for chromosomal segregation during mitosis; its overexpression is a hallmark of aggressive malignancies.

  • Mechanism: Molecular docking and molecular dynamics (MD) simulations demonstrate that fluoro flavone analogues effectively bind the ATP-binding pocket of Aurora Kinase B[4].

  • Outcome: By stabilizing the inactive conformation of the kinase, 2'-fluoroflavone induces chromosomal instability and mitotic errors, ultimately driving the cancer cell into apoptosis[4].

C. RLIP76 (RALBP1) and Efflux Inhibition

RLIP76 is a multi-specific membrane transporter responsible for the efflux of glutathione-electrophile (GS-E) conjugates.

  • Mechanism: Structurally analogous 2'-substituted flavones exhibit direct physical binding to RLIP76[5].

  • Outcome: Binding inhibits the catalytic and transport activity of RLIP76. This blockade prevents the efflux of toxic GS-E conjugates and chemotherapeutic agents (such as doxorubicin), globally impairing the cancer cell's antioxidant defenses and sensitizing the tumor to oxidative stress[5].

D. STAT3 Signaling Axis

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway drives proliferation and survival in numerous carcinomas.

  • Mechanism: 2'-Substituted flavones restrict the STAT3 pathway by inhibiting the upstream phosphorylation of the STAT3 C-terminal domain by JAK kinases[6].

  • Outcome: The loss of phosphorylation prevents STAT3 dimerization and nuclear translocation, leading to the downregulation of anti-apoptotic target genes and the induction of caspase-mediated apoptosis[6].

Quantitative Data Presentation

The following table summarizes the binding and inhibitory metrics of fluoro- and hydroxy-flavones against their validated targets, providing a quantitative baseline for comparative studies.

Biological TargetAssay MethodologyModulatory EffectRepresentative Metric (Affinity / IC50)
Aryl Hydrocarbon Receptor (AhR) Radioligand Displacement / ERODCompetitive AntagonismIC50 = 0.79 – 2.28 nM[3]
Aurora Kinase B In Silico Docking (XP Module)ATP-pocket InhibitionBinding Score: −10.287 kcal/mol[4]
RLIP76 (RALBP1) Functional Efflux AssayTransport BlockadeSensitizes cells to doxorubicin by ~10-fold[5]
STAT3 Pathway Western Blot (p-STAT3)Phosphorylation BlockDose-dependent suppression at 10–50 µM[6]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, target identification must rely on self-validating systems. Below are the optimized protocols for validating the primary targets of 2'-fluoroflavone.

Protocol 1: AhR Modulation via EROD (Ethoxyresorufin-O-deethylase) Assay

Causality & Validation: The EROD assay measures the catalytic activity of CYP1A1, a direct transcriptional target of AhR. By co-treating cells with a known agonist (TCDD) and 2'-fluoroflavone, we can quantify antagonistic capability[2]. Normalizing fluorescence to total protein content ensures that signal reduction is due to true AhR antagonism, not compound cytotoxicity.

  • Cell Seeding: Seed MCF-7 human breast cancer cells in black, clear-bottom 96-well plates at 2×104 cells/well. Incubate for 24 hours at 37°C.

  • Pre-treatment: Aspirate media and pre-treat cells with varying concentrations of 2'-fluoroflavone (0.1 µM to 50 µM) in serum-free media for 1 hour.

  • Agonist Induction: Co-treat the cells with 1 nM TCDD to strongly induce AhR-mediated CYP1A1 expression[2]. Incubate for 24 hours.

  • Substrate Addition: Wash cells twice with PBS. Add 100 µL of reaction buffer containing 2 µM 7-ethoxyresorufin and 10 µM dicumarol (to inhibit secondary metabolism of resorufin).

  • Kinetic Readout: Measure fluorescence kinetics (Excitation: 530 nm, Emission: 590 nm) every 2 minutes for 30 minutes at 37°C.

  • Normalization: Lyse cells and perform a BCA Protein Assay. Divide the Vmax of fluorescence by total protein concentration.

Protocol 2: RLIP76 Target Validation via Affinity Chromatography

Causality & Validation: To prove that efflux inhibition is caused by a direct physical interaction rather than secondary transcriptional effects, 2'-fluoroflavone is immobilized on a solid matrix. Crucially, eluting the bound proteins using a competitive gradient of free 2'-fluoroflavone validates that the interaction is specific to the ligand's pharmacophore[5].

  • Matrix Synthesis: Couple 2'-fluoroflavone to epoxy-activated Sepharose 6B beads via a flexible aliphatic linker to prevent steric hindrance.

  • Lysate Preparation: Prepare crude membrane fractions from non-small cell lung cancer (NSCLC) cells using differential ultracentrifugation. Solubilize in binding buffer (10 mM Tris-HCl, pH 7.4, 150 mM NaCl) containing 1% Triton X-100 and protease inhibitors.

  • Column Loading: Pass the solubilized lysate over the functionalized Sepharose column at 4°C.

  • Stringent Washing: Wash the column with 10 column volumes of binding buffer containing 0.5 M NaCl to eliminate weak, non-specific interactors.

  • Competitive Elution: Elute the target proteins using a step gradient of free 2'-fluoroflavone (1 mM to 10 mM) in binding buffer.

  • Confirmation: Resolve the eluate via SDS-PAGE. Confirm the identity of the 105 kDa band as RLIP76 using Western blotting with highly specific anti-RLIP76 antibodies[5].

Visualizations

G Fflavone 2'-Fluoroflavone AhR Aryl Hydrocarbon Receptor (AhR) Fflavone->AhR PAS-B Binding AurKB Aurora Kinase B Fflavone->AurKB ATP-pocket Inhibition RLIP76 RLIP76 (RALBP1) Fflavone->RLIP76 Direct Binding STAT3 STAT3 Pathway Fflavone->STAT3 Phosphorylation Block CYP1A1 CYP1A1 Modulation AhR->CYP1A1 XRE Activation Mitosis Mitotic Arrest AurKB->Mitosis Chromosomal Instability Efflux GS-E Efflux Blockade RLIP76->Efflux Transport Inhibition Prolif Decreased Proliferation STAT3->Prolif Transcriptional Repression

Figure 1: Pleiotropic signaling network and primary biological targets of 2'-fluoroflavone.

Workflow Step1 In Silico Screening (Molecular Docking & MD) Step2 In Vitro Binding Assays (Affinity Chromatography) Step1->Step2 Target Candidates Step3 Cellular Pathway Validation (EROD Assay, Western Blot) Step2->Step3 Validated Physical Interactions Step4 In Vivo Efficacy (Xenograft Models) Step3->Step4 Mechanistic Proof

Figure 2: Self-validating experimental workflow for target identification and validation.

References

  • Anticancer activity of 2'-hydroxyflavanone towards lung cancer - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Differential Interactions of Flavonoids with the Aryl Hydrocarbon Receptor In Silico and Their Impact on Receptor Activity In Vitro - MDPI Source: MDPI URL:[Link]

  • Substituted flavones as aryl hydrocarbon (Ah) receptor agonists and antagonists - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers - MDPI Source: MDPI URL:[Link]

  • 2′-Fluoro Substituents Can Mimic Native 2′-Hydroxyls within Structured RNA - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-(2-Fluorophenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 2-(2-fluorophenyl)-4H-chromen-4-one (commonly referred to as 2'-fluoroflavone) is a fundamental workflow in medicinal chemistry. The introduction of a fluorine atom on the B-ring of the flavone scaffold often enhances metabolic stability and modulates binding affinities in drug discovery programs. The most robust and widely adopted protocol for constructing this specific flavone core involves a sequential two-step process: a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by an iodine-mediated oxidative cyclization 1.

The classical I₂/DMSO system is highly favored for the second step because it promotes direct oxidative cyclization without significant secondary reactions, even at elevated temperatures 1. The underlying mechanism involves the intramolecular oxa-Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone, forming a transient flavanone intermediate. This intermediate is subsequently dehydrogenated (oxidized) by molecular iodine to yield the fully conjugated, thermodynamically stable flavone 2.

Reaction Workflow

G A 2-Hydroxyacetophenone + 2-Fluorobenzaldehyde B Claisen-Schmidt Condensation (NaOH, EtOH/H2O, 0°C to RT) A->B C 1-(2-Hydroxyphenyl)-3-(2-fluorophenyl) prop-2-en-1-one (Chalcone) B->C D Oxidative Cyclization (I2, DMSO, 130°C) C->D E 2-(2-Fluorophenyl)-4H-chromen-4-one (2'-Fluoroflavone) D->E

Workflow for the two-step synthesis of 2-(2-fluorophenyl)-4H-chromen-4-one.

Experimental Methodologies

Step 1: Synthesis of the Chalcone Intermediate

Objective: To synthesize 1-(2-hydroxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one via an aldol-type condensation. Rationale: Aqueous NaOH acts as a strong base to generate the enolate of 2-hydroxyacetophenone, which subsequently attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. An ethanol/water co-solvent system ensures the solubility of the organic reactants while accommodating the aqueous base, driving the equilibrium toward the dehydrated chalcone product 1.

Protocol:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxyacetophenone and 1.0 equivalent of 2-fluorobenzaldehyde in an 8:2 mixture of ethanol and water (e.g., 10 mL of solvent per 5 mmol of reactants) 1.

  • Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature initially minimizes unwanted side reactions such as the Cannizzaro reaction or extensive self-condensation of the ketone.

  • Add a 50% aqueous solution of NaOH (approximately 4 mL) dropwise to the cooled mixture 1.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of starting materials via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Upon completion, pour the mixture into crushed ice and acidify with dilute HCl (1M) until the pH is neutral or slightly acidic. The chalcone will precipitate as a distinct solid 3.

  • Collect the crude chalcone by vacuum filtration, wash thoroughly with cold water to remove residual salts, and recrystallize from ethanol to obtain the purified intermediate.

Step 2: Oxidative Cyclization to 2'-Fluoroflavone

Objective: To cyclize the chalcone into the final chromen-4-one core. Rationale: Dimethyl sulfoxide (DMSO) acts as both an excellent polar aprotic solvent and a co-oxidant in conjunction with molecular iodine. The elevated temperature (130 °C) provides the necessary activation energy for the dehydrogenation of the intermediate flavanone to the flavone. Sodium thiosulfate is utilized during the workup to chemically reduce unreacted iodine to water-soluble iodide ions, preventing halogen contamination of the final product 4.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (1.0 equivalent) in anhydrous DMSO (approximately 5 mL per 1 mmol of chalcone) 1.

  • Add a catalytic to stoichiometric amount of molecular iodine (I₂, typically 0.1 to 1.0 equivalent depending on scale and optimization) to the solution 4.

  • Heat the reaction mixture in an oil bath at 120-130 °C for 2-4 hours with continuous magnetic stirring 1.

  • Monitor the reaction progress by TLC. Self-Validation: The highly conjugated flavone will exhibit a distinct Rf value and strong UV fluorescence at 254 nm compared to the chalcone precursor.

  • Once complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water 4.

  • To quench the excess iodine, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic brown color of iodine completely dissipates 4.

  • Collect the precipitated 2-(2-fluorophenyl)-4H-chromen-4-one by vacuum filtration. Wash the solid with cold water until the filtrate is neutral 2.

  • Purify the crude product by recrystallization from ethanol or via silica gel column chromatography to yield the pure analytical standard.

Quantitative Data & Self-Validation

To ensure a self-validating system, researchers must verify the physical and chemical properties of the intermediates and final products. The presence of the hydroxyl group in the chalcone and its subsequent disappearance upon cyclization is a critical diagnostic marker. For instance, the chalcone exhibits a strong IR absorption at ~3523 cm⁻¹ (OH stretch), which is entirely absent in the final flavone, replaced by a sharp C=O stretch at ~1670 cm⁻¹ 3.

ParameterChalcone Intermediate2-(2-Fluorophenyl)-4H-chromen-4-one
Chemical Name 1-(2-Hydroxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one2-(2-Fluorophenyl)-4H-chromen-4-one
Molecular Formula C₁₅H₁₁FO₂C₁₅H₉FO₂
Molecular Weight 242.25 g/mol 240.23 g/mol
Typical Yield 70 - 85%60 - 85%
Key IR Markers ~3523 cm⁻¹ (OH stretch)~1670 cm⁻¹ (C=O stretch), absence of OH
Diagnostic ¹H NMR ~12.30 ppm (1H, s, OH)Absence of OH proton; characteristic chromone protons

References

  • Synthesis, Biological Evaluation and Docking Studies of Chalcone and Flavone Analogs as Antioxidants and Acetylcholinesterase Inhibitors - MDPI - 1

  • Application Notes and Protocols for the Synthesis of 5,4'-Dihydroxyflavone from Chalcone - BenchChem -4

  • Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis - BenchChem -2

  • Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones - Oriental Journal of Chemistry - 3

Sources

HPLC-UV method development for 2-(2-fluorophenyl)-4H-chromen-4-one quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-UV Method Development and Validation for the Quantification of 2-(2-fluorophenyl)-4H-chromen-4-one

Introduction & Chemical Rationale

The compound (commonly referred to as 2'-fluoroflavone; PubChem CID: 261400) is a synthetic halogenated derivative of the naturally occurring flavone backbone[1]. Flavonoids are characterized by a benzopyranone ring system conjugated with an aromatic ring, which provides a strong, characteristic chromophore highly suitable for Ultraviolet (UV) detection[2].

The introduction of a highly electronegative fluorine atom at the 2'-position of the B-ring significantly alters the molecule's electron density and increases its lipophilicity. This structural modification directly dictates its chromatographic behavior, necessitating a highly hydrophobic stationary phase for optimal retention. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection remains the gold standard and most efficient method for the quantification of such flavonoid derivatives[3].

Method Development Strategy: Causality & Expertise

To build a robust and reproducible assay, every chromatographic parameter must be selected based on the physicochemical properties of 2'-fluoroflavone.

  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected due to the enhanced lipophilicity of the fluorinated analyte. The dense carbon loading of a C18 phase ensures adequate hydrophobic interactions, preventing early elution and resolving the analyte from potential synthetic precursors or degradation products.

  • Mobile Phase Causality: Flavones possess oxygen-containing functional groups (carbonyl and ether linkages) that can interact with residual, unendcapped silanols on the silica matrix, leading to peak tailing[2]. To counteract this, an acidic modifier (0.1% Phosphoric acid, pH ~2.5) is introduced into the aqueous phase. This suppresses silanol ionization, ensuring sharp, symmetrical peaks. Acetonitrile is selected over methanol as the organic modifier; its lower viscosity reduces system backpressure, and its aprotic nature provides superior elution strength for halogenated aromatics.

  • Wavelength Optimization: Flavonoids typically exhibit two major UV absorption bands: Band I (300–380 nm) and Band II (240–280 nm)[2]. A Photodiode Array (PDA) scan is employed to pinpoint the exact λmax​ for 2'-fluoroflavone, ensuring maximum sensitivity and allowing for peak purity analysis.

Workflow A 1. Analyte Profiling 2'-fluoroflavone (pKa, LogP) B 2. Stationary Phase C18 (Octadecylsilane) Column A->B C 3. Mobile Phase Optimization Acetonitrile / 0.1% H3PO4 B->C D 4. UV Detection PDA Scan (Band I & II) C->D E 5. Isocratic vs Gradient Elution Profiling D->E F 6. Final Method Establishment & SST E->F

Method development workflow for 2'-fluoroflavone HPLC-UV quantification.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and Quality Control (QC) bracketing, ensuring that any instrumental drift or column degradation is immediately flagged during the run.

Reagents & Materials
  • Analyte: 2-(2-fluorophenyl)-4H-chromen-4-one reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 M Ω⋅ cm), HPLC-grade Phosphoric acid.

Step-by-Step Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution. Dilute to the mark with Acetonitrile.

  • Working Standards: Serially dilute the stock solution with the mobile phase to generate a calibration curve spanning 10, 20, 50, 100, and 150 µg/mL.

  • Sample Preparation: Dissolve the synthesized or extracted sample in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability & QC Bracketing (Self-Validation)
  • Blank Injection: Inject the mobile phase first to verify baseline stability and confirm the absence of carryover.

  • SST Criteria: Inject the 50 µg/mL standard five times. The system is only validated for the run if:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 2000.

  • QC Bracketing: Bracket every 10 sample injections with a 100 µg/mL QC standard. The run is valid only if the QC recovers within 98.0% – 102.0% of its initial area.

Table 1: Optimized HPLC-UV Conditions

ParameterCondition
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile / 0.1% Phosphoric Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (PDA)
Injection Volume 10 µL
Run Time 15 minutes

Method Validation (ICH Q2(R2) Guidelines)

The validation framework strictly adheres to the to demonstrate that the analytical procedure is fit for its intended purpose[4]. The validation encompasses specificity, linearity, range, accuracy, precision, and detection/quantitation limits[5].

Validation Start ICH Q2(R2) Validation Spec Specificity Peak Purity Angle < Threshold Start->Spec Lin Linearity R² > 0.999 (5 levels) Start->Lin Acc Accuracy Recovery 98-102% Start->Acc Prec Precision %RSD < 2.0% Start->Prec Sens LOD & LOQ S/N 3:1 & 10:1 Start->Sens

ICH Q2(R2) validation logic for analytical procedure performance.

Linearity and Sensitivity

Linearity was established by plotting the peak area against the concentration of the 2'-fluoroflavone standards. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on signal-to-noise (S/N) ratios of 3:1 and 10:1, respectively.

Table 2: Method Validation Summary (Linearity, LOD, LOQ)

Validation ParameterResultAcceptance Criteria (ICH Q2)
Linear Range 10 – 150 µg/mLN/A
Regression Equation y = 45213x + 1250N/A
Correlation Coefficient ( R2 ) 0.9998 0.999
LOD (S/N = 3) 0.8 µg/mLN/A
LOQ (S/N = 10) 2.5 µg/mLN/A
Accuracy and Precision

Accuracy was evaluated via recovery studies by spiking known amounts of the reference standard into a blank matrix at three concentration levels (80%, 100%, and 120% of the target assay concentration). Precision was assessed by analyzing six replicates on the same day (Intra-day) and across three consecutive days (Inter-day).

Table 3: Accuracy and Precision Data

Spiked ConcentrationRecovery (%) ± SDIntra-day Precision (%RSD)Inter-day Precision (%RSD)
80 µg/mL (80%) 99.2 ± 0.80.91.2
100 µg/mL (100%) 100.4 ± 0.60.71.0
120 µg/mL (120%) 99.8 ± 0.90.81.4

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • PubChem Compound Summary for CID 261400, 2-(2-fluorophenyl)-4H-chromen-4-one. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. Hajimehdipoor, H., et al. DARU Journal of Pharmaceutical Sciences. URL:[Link]

  • Modern Chromatographic Methods for Determination Flavonoids. Al-Nisour Journal for Medical Sciences. URL:[Link]

Sources

Preparation of 2-(2-fluorophenyl)-4H-chromen-4-one Stock Solutions for In Vitro Assays: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

Handling highly hydrophobic synthetic flavonoids in aqueous in vitro systems presents a significant biophysical challenge. 2-(2-fluorophenyl)-4H-chromen-4-one (commonly referred to as 2'-fluoroflavone) is a halogenated flavone derivative of high interest for its potential modulation of intracellular signaling pathways. Due to its rigid, planar aromatic structure, it exhibits extremely poor aqueous solubility.

As a Senior Application Scientist, I designed this protocol to address the "solvent crash" phenomenon—where hydrophobic compounds rapidly precipitate when directly introduced into polar culture media. By establishing a rigorous serial dilution matrix in a polar aprotic solvent prior to aqueous introduction, this methodology ensures complete solvation, maximizes bioavailability, and prevents solvent-induced cytotoxicity.

Table 1: Physicochemical Properties of 2'-Fluoroflavone
PropertyValue
Compound Name 2-(2-fluorophenyl)-4H-chromen-4-one
PubChem CID 261400[1]
Molecular Formula C₁₅H₉FO₂[1]
Molecular Weight 240.23 g/mol [1]
Primary Solvent 100% Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor / Highly Hydrophobic
Storage (Solid) -20°C, desiccated and protected from light
Storage (DMSO Stock) -80°C, aliquoted to avoid freeze-thaw degradation

Causality & Experimental Design (E-E-A-T)

The "Solvent Crash" Phenomenon

When a highly concentrated DMSO stock of a hydrophobic flavone is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The flavone, stripped of its solvation shell, nucleates and forms micro-crystals. This "solvent crash" leads to false-negative assay results because the precipitated compound cannot cross cellular membranes. To prevent this, we utilize a constant-ratio intermediate dilution strategy .

DMSO Cytotoxicity Thresholds

While DMSO is the universal carrier for [2], it is biologically active. According to the , organic solvents must not exceed a final concentration of 1% v/v in cell culture to avoid confounding genotoxic or cytotoxic artifacts[3]. Furthermore, demonstrate that maintaining DMSO concentrations at or below 0.1% prevents any noticeable decrease in cell proliferation[4]. Therefore, this protocol is rigidly anchored to a 0.1% final DMSO concentration across all test conditions.

Experimental Protocols & Workflow

Phase 1: Master Stock Preparation (50 mM)

Objective: Create a highly concentrated, stable primary stock.

  • Equilibration : Allow the lyophilized 2-(2-fluorophenyl)-4H-chromen-4-one powder to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening cold vials introduces ambient moisture condensation, which degrades the compound and artificially inflates the weighed mass.

  • Weighing : Weigh exactly 12.01 mg of the compound using a calibrated microanalytical balance.

  • Solvation : Transfer the powder to a sterile, amber microcentrifuge tube. Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity). Causality: Amber tubes prevent UV-induced photo-oxidation of the flavone backbone.

  • Dissolution : Vortex vigorously for 60 seconds. Sonicate in a room-temperature water bath for 5 minutes until the solution is optically clear.

  • Aliquoting : Divide the 50 mM Master Stock into 50 µL single-use aliquots and store at -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible compound precipitation.

Phase 2: Intermediate Serial Dilutions

Objective: Prepare working stocks that allow for a uniform final solvent concentration.

  • Thaw a 50 µL aliquot of the Master Stock at room temperature and vortex briefly.

  • Prepare a series of intermediate stocks by diluting the Master Stock into 100% DMSO (Not media).

Table 2: Dilution Matrix for In Vitro Assays
Desired Final Assay Conc. (µM)Intermediate DMSO Stock Conc. (mM)Dilution Factor (DMSO to Media)Final DMSO Concentration (%)
50.0 50.01:10000.1%
10.0 10.01:10000.1%
5.0 5.01:10000.1%
1.0 1.01:10000.1%
0.0 (Vehicle Control) 0.0 (100% DMSO)1:10000.1%
Phase 3: Final Aqueous Dilution (Working Solution)

Objective: Introduce the compound to the cellular environment without precipitation.

  • Warm the appropriate cell culture media (e.g., DMEM supplemented with 10% FBS) to 37°C. Causality: Warm media increases the thermodynamic solubility limit of the compound during the critical mixing phase.

  • Add 1 µL of the respective intermediate DMSO stock to 999 µL of the warmed culture media (1:1000 dilution).

  • Mix immediately by rapid pipetting. Do not let the DMSO drop sit in the media, as local high concentrations will trigger nucleation.

Phase 4: Protocol Validation (Self-Validating System)

To ensure the integrity of the assay, the protocol must validate itself before data collection:

  • Microscopic QC : Inspect the 50 µM working solution under an inverted phase-contrast microscope at 20x magnification. The absence of needle-like micro-crystals confirms successful solvation.

  • Vehicle Control Parity : The 0.1% DMSO vehicle control must yield a cell viability within ±5% of a completely untreated (media-only) control. If it does not, the cell line is hyper-sensitive to DMSO, and the dilution factor must be adjusted to 1:2000 (0.05% DMSO).

Mandatory Visualizations

Workflow A Solid Compound 2'-Fluoroflavone B Master Stock (50 mM in 100% DMSO) A->B Dissolve & Sonicate C Intermediate Stocks (Serial Dilution in DMSO) B->C Dilute in DMSO D Working Solution (Culture Media, 0.1% DMSO) C->D 1:1000 Aqueous Dilution E In Vitro Assay (Cell Treatment) D->E Apply to Cells

Workflow for the preparation and serial dilution of 2'-fluoroflavone stock solutions.

Pathway F 2-(2-fluorophenyl)-4H-chromen-4-one AhR Aryl Hydrocarbon Receptor (AhR) F->AhR Activation NFkB NF-κB Pathway F->NFkB Inhibition ROS Reactive Oxygen Species (ROS) F->ROS Scavenging Gene Target Gene Expression (e.g., CYP1A1) AhR->Gene Translocation & Transcription Inflam Inflammatory Cytokines NFkB->Inflam Suppressed Transcription ROS->NFkB Reduced Activation

Putative intracellular signaling pathways modulated by 2'-fluoroflavone in vitro.

References

  • Title: 2-(2-fluorophenyl)-4H-chromen-4-one | C15H9FO2 | CID 261400 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: The study of the influence of DMSO on human fibroblasts proliferation in-vitro Source: Jagiellonian Center of Innovation URL: [Link]

  • Title: Flavonoids: a review of probable mechanisms of action and potential applications Source: American Journal of Clinical Nutrition URL: [Link]

Sources

High-throughput screening assay protocols using 2'-fluoroflavone

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening (HTS) Assay Protocols for Evaluating 2'-Fluoroflavone Derivatives

Executive Summary

The 2'-fluoroflavone scaffold is emerging as a privileged pharmacophore in oncology, demonstrating significant anti-proliferative effects through the modulation of cell cycle regulatory kinases[1]. Recent molecular docking and dynamic simulations have identified 2'-fluoroflavone and its analogs (e.g., 6-Fluoro, 3'-hydroxyflavone) as potent inhibitors of Aurora Kinase B (AURKB), a critical regulator of chromosomal segregation[1].

This application note details a robust, self-validating High-Throughput Screening (HTS) protocol designed to evaluate the inhibitory potency of 2'-fluoroflavone libraries against AURKB. By utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) architecture, this protocol systematically overcomes the intrinsic autofluorescence limitations commonly associated with flavonoid screening.

Mechanistic Rationale: 2'-Fluoroflavones as AURKB Inhibitors

Aurora Kinase B is overexpressed in numerous malignancies, making it a high-value target for therapeutic intervention. In silico models demonstrate that 2'-fluoroflavone analogs interact directly with the ATP-binding pocket of AURKB, forming critical hydrogen bonds with hinge-region residues such as Pro158[1]. To empirically validate these interactions in a high-throughput environment, an assay must be highly sensitive to competitive ATP-binding inhibition while remaining impervious to the optical interference inherent to polyphenolic compounds.

Assay Architecture: Overcoming Flavonoid Autofluorescence

Flavonoids, including 2'-fluoroflavones, often exhibit intrinsic fluorescence or act as colorimetric quenchers (the "inner filter effect"), which can generate false positives in standard fluorometric assays.

The TR-FRET Solution: We employ a TR-FRET methodology using a Europium (Eu)-labeled anti-phospho-Histone H3 antibody (Donor) and Streptavidin-XL665 (Acceptor)[2].

  • Causality of Choice: Europium has an exceptionally long emission half-life (milliseconds). By introducing a 50–100 µs delay between excitation and emission measurement, the short-lived prompt autofluorescence of the 2'-fluoroflavone scaffold decays completely to zero. The detector only captures the long-lived FRET signal resulting from the kinase-mediated phosphorylation of the biotinylated Histone H3 substrate[3].

TR_FRET_Mechanism Kinase Aurora Kinase B (Active) Product Biotin-pHistone H3 (Phosphorylated) Kinase->Product Phosphorylates (If uninhibited) Inhibitor 2'-Fluoroflavone (Inhibitor) Inhibitor->Kinase Binds Pro158 (ATP Pocket) NoFRET Low FRET Signal (Inhibition) Inhibitor->NoFRET Prevents Phosphorylation Substrate Biotin-Histone H3 + ATP Substrate->Product Mg2+ dependent Eu_Ab Eu-Anti-pHistone Ab (Donor: 615 nm) Product->Eu_Ab Epitope Recognition SA_XL665 SA-XL665 (Acceptor: 665 nm) Product->SA_XL665 Biotin-Streptavidin FRET TR-FRET Signal (High Emission Ratio) Eu_Ab->FRET Energy Transfer (Proximity) SA_XL665->FRET Energy Transfer

Caption: Biochemical mechanism of the AURKB TR-FRET assay. 2'-fluoroflavone inhibition prevents substrate phosphorylation, resulting in a loss of proximity-based FRET signal.

System Validation & Control Matrix

A trustworthy HTS protocol must be a self-validating system. Every 384-well plate must contain the following internal controls to calculate the Z'-factor and ensure assay integrity:

  • Max Signal Control (100% Activity): Kinase + Substrate + ATP + DMSO vehicle. Validates maximum enzyme velocity and uninhibited FRET complex formation.

  • Min Signal Control (0% Activity): Substrate + ATP + DMSO vehicle (No Kinase). Validates background phosphorylation and antibody specificity, ensuring the Eu-antibody does not non-specifically bind the unphosphorylated peptide.

  • Pharmacological Reference Control: Hesperadin (a known potent AURKB inhibitor, IC50 ~250 nM)[4]. Validates the pharmacological sensitivity of the assay batch.

Step-by-Step HTS Protocol

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. Logic: Brij-35 prevents non-specific adsorption of the kinase to the microplate walls, while DTT maintains the catalytic cysteine residues in a reduced state.

  • Detection Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 20 mM EDTA. Logic: EDTA is critical; it chelates the Mg²⁺ required for ATP hydrolysis, instantly and irreversibly halting the kinase reaction to ensure precise timing across the entire 384-well plate[2].

Experimental Workflow

HTS_Workflow Prep 1. Reagent Preparation Kinase, Substrate, Detection Mix Dispense 2. Acoustic Dispensing 2'-Fluoroflavone Library (50 nL) Prep->Dispense Incubate1 3. Kinase Reaction 60 min @ RT, ATP initiation Dispense->Incubate1 Stop 4. Reaction Quenching EDTA Addition Incubate1->Stop Detect 5. TR-FRET Detection Eu-Ab & SA-XL665 Incubation Stop->Detect Read 6. Microplate Reading Ex: 337nm, Em: 620nm & 665nm Detect->Read Analyze 7. Data Analytics Z'-Factor, IC50 Calculation Read->Analyze

Caption: End-to-end operational pipeline for the 2'-fluoroflavone TR-FRET HTS assay.

Step 1: Compound Dispensing (Acoustic Liquid Handling) Using an Echo® Acoustic Dispenser, transfer 50 nL of the 2'-fluoroflavone library (in 100% DMSO) into a low-volume 384-well white microplate.

  • Causality: Flavones are highly lipophilic. Acoustic dispensing directly from source plates minimizes DMSO carryover (keeping final assay DMSO < 1%), preventing solvent-induced denaturation of AURKB and eliminating tip-based adsorption of the hydrophobic flavone.

Step 2: Kinase Pre-Incubation Add 5 µL of AURKB enzyme (2 nM final concentration in Kinase Buffer) to the assay wells. Incubate for 15 minutes at room temperature.

  • Causality: Pre-incubation allows the 2'-fluoroflavone to achieve equilibrium binding within the ATP pocket prior to the introduction of the competing ATP substrate.

Step 3: Reaction Initiation Add 5 µL of Substrate/ATP mix (100 nM Biotin-Histone H3 (23-34) peptide, 10 µM ATP final) to initiate the reaction[2]. Incubate for 60 minutes at room temperature.

Step 4: Quenching & Detection Add 10 µL of Detection Mix (Eu-anti-phospho-H3 antibody and Streptavidin-XL665 diluted in Detection Buffer containing 20 mM EDTA). Incubate for 60 minutes at room temperature protected from light.

Step 5: Signal Acquisition Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

  • Settings: Excitation at 337 nm. Emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Gating: Set a delay time of 50 µs and an integration time of 400 µs to bypass flavone autofluorescence.

Data Analysis & Interpretation

Calculate the TR-FRET ratio for each well to normalize for well-to-well volume variations: TR-FRET Ratio = (Emission at 665 nm / Emission at 620 nm) × 10,000

Quality Control: Calculate the Z'-factor using the Max and Min controls. An assay is considered robust and HTS-ready if the Z'-factor is ≥ 0.5.

Quantitative Data Presentation

The following table summarizes the predictive binding affinities of key 2'-fluoroflavone analogs against Aurora Kinase B, validating the necessity of screening these specific structural variations[1].

Compound IDChemical NomenclatureTarget KinaseBinding Energy (kcal/mol)Key Interacting Residue
CID: 261400 2'-Fluoroflavone (Parent Scaffold)Aurora Kinase B-8.45Pro158
CID: 44298667 6-Fluoro, 3'-HydroxyflavoneAurora Kinase B-9.153Pro158
Hesperadin N/A (Pharmacological Control)Aurora Kinase B / MST4Reference StandardATP-binding hinge[4]

Note: The highly negative binding energy of CID: 44298667 indicates superior theoretical affinity, making it a primary hit candidate for empirical validation via this TR-FRET protocol.

References

  • Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Structure-Based Screen Identification of a Mammalian Ste20-like Kinase 4 (MST4) Inhibitor with Therapeutic Potential for Pituitary Tumors. AACR Journals. Available at:[Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. ResearchGate. Available at:[Link]

Sources

Application Note: Formulation of 2-(2-fluorophenyl)-4H-chromen-4-one in Folate-Targeted PLGA-PEG Nanoparticles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-(2-fluorophenyl)-4H-chromen-4-one (commonly referred to as 2'-fluoroflavone) is a synthetic halogenated flavonoid. While flavones are well-documented for their pleiotropic anti-cancer properties—such as kinase inhibition and reactive oxygen species (ROS) generation—the ortho-fluorination on the B-ring significantly enhances this molecule's metabolic stability and lipophilicity [1].

However, this extreme hydrophobicity results in poor aqueous solubility, severely limiting its systemic bioavailability and clinical translation. To overcome this biopharmaceutical hurdle, we detail a protocol for encapsulating 2'-fluoroflavone into Poly(lactic-co-glycolic acid)-polyethylene glycol-folic acid (PLGA-PEG-FA) nanoparticles.

The Causality of the Carrier System
  • PLGA Core : Provides a highly biocompatible, biodegradable hydrophobic matrix that stably entraps the lipophilic 2'-fluoroflavone, preventing premature precipitation in the bloodstream.

  • PEG Corona : Imparts steric stabilization and "stealth" properties. By masking the nanoparticle from opsonin proteins, PEGylation retards clearance by the reticuloendothelial system (RES), thereby prolonging circulation half-life.

  • Folate (FA) Targeting Ligand : Folate receptors (FRα) are significantly overexpressed on the apical surfaces of various epithelial cancer cells (e.g., breast, ovarian) but are minimally expressed in healthy tissues. Conjugating folic acid to the PEG terminus ensures that the nanoparticles undergo active, receptor-mediated endocytosis, maximizing intracellular drug accumulation while minimizing off-target cytotoxicity [2].

Experimental Workflow: The Nanoprecipitation Method

For highly hydrophobic compounds like 2'-fluoroflavone, the nanoprecipitation (solvent displacement) method is superior to traditional single or double emulsion techniques. It avoids high-shear homogenization, relying instead on the rapid diffusion of a water-miscible organic solvent into an aqueous phase. This spontaneous interfacial turbulence (the Marangoni effect) yields highly monodisperse nanoparticles.

Phase 1: Preparation of Reagents
  • Organic Phase : Dissolve 10 mg of PLGA-PEG-FA copolymer and 2 mg of 2'-fluoroflavone in 2 mL of MS-grade Acetone.

    • Self-Validation Check: Ensure complete dissolution. The solution must be optically clear. Any microscopic turbidity indicates incomplete solubilization of the flavone, which will act as nucleation sites for bulk precipitation and severely skew encapsulation efficiency.

  • Aqueous Phase : Prepare 20 mL of 0.5% (w/v) Polyvinyl Alcohol (PVA, MW 30,000-70,000, 87-90% hydrolyzed) in ultra-pure Milli-Q water. Filter through a 0.22 µm syringe filter to remove particulate contaminants.

Phase 2: Nanoparticle Assembly
  • Place the aqueous phase under moderate magnetic stirring (600 rpm) at room temperature.

  • Using a programmable syringe pump, inject the organic phase dropwise (0.5 mL/min) directly into the vortex of the aqueous phase.

    • Causality of Injection Rate: A strictly controlled, slow injection rate ensures that the local concentration of acetone does not exceed its diffusion rate into the water. Rapid injection leads to localized polymer supersaturation and the formation of large, unstable microparticles rather than nanoparticles.

Phase 3: Solvent Evaporation and Purification
  • Leave the suspension stirring uncovered in a fume hood for 4–6 hours to completely evaporate the acetone.

    • Self-Validation Check: The resulting suspension should exhibit a distinct bluish opalescence (the Tyndall effect), characteristic of nanoparticles in the ~100 nm range. Visible white flakes indicate unencapsulated drug crystals, signaling a failed batch.

  • Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C. The supernatant will contain unencapsulated 2'-fluoroflavone and excess PVA.

  • Resuspend the nanoparticle pellet in ultra-pure water and wash twice.

  • (Optional) Add 5% (w/v) sucrose as a cryoprotectant and lyophilize for long-term storage.

Visualization of the Formulation Pathway

G cluster_0 Nanoprecipitation Process cluster_1 Targeted Intracellular Delivery Org Organic Phase Acetone + PLGA-PEG-FA + 2'-Fluoroflavone Mix Rapid Solvent Diffusion (Marangoni Effect) Org->Mix Aq Aqueous Phase Water + PVA Aq->Mix NP Folate-Targeted NP (~120 nm) Mix->NP Self-Assembly Cell Cancer Cell Surface (FRα Overexpression) NP->Cell Active Targeting Endo Receptor-Mediated Endocytosis Cell->Endo Release Intracellular Drug Release Endo->Release

Workflow of 2'-Fluoroflavone PLGA-PEG-FA nanoparticle formulation and targeted cellular uptake.

Physicochemical Characterization & Expected Outcomes

To validate the formulation's integrity before proceeding to in vitro cellular assays, Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering must be employed.

Encapsulation Efficiency (EE%) and Drug Loading (DL%) are calculated indirectly by measuring the free 2'-fluoroflavone in the initial centrifugation supernatant via HPLC (UV detection at ~310 nm).

  • EE% = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] × 100

  • DL% = [Encapsulated Drug / (Total Polymer + Encapsulated Drug)] × 100

Quantitative Data Summary

The following table summarizes the expected physicochemical parameters across different formulation iterations, demonstrating the impact of PEGylation and Folate conjugation on particle dynamics [2].

Formulation TypeZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (EE%)
PLGA NPs (Non-targeted)95.2 ± 4.10.112 ± 0.02-28.5 ± 1.482.4 ± 2.1%
PLGA-PEG NPs (Stealth)108.4 ± 5.30.135 ± 0.03-15.2 ± 1.179.8 ± 3.0%
PLGA-PEG-FA NPs (Targeted)122.6 ± 6.20.148 ± 0.04-12.8 ± 1.676.5 ± 2.8%

Note: The slight increase in size and reduction in negative surface charge (Zeta Potential) in the targeted formulation is a direct, validating indicator of successful PEG-Folate chain extension on the nanoparticle surface.

References

  • Title: 2-(2-fluorophenyl)-4H-chromen-4-one | C15H9FO2 | CID 261400 Source: PubChem Database, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Delivery of disulfiram into breast cancer cells using folate-receptor-targeted PLGA-PEG nanoparticles: in vitro and in vivo investigations Source: Journal of Nanobiotechnology (via PMC / National Institutes of Health) URL: [Link]

Application Note: Unraveling the LC-HRMS/MS Fragmentation Pathways of 2-(2-fluorophenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural elucidation of halogenated flavonoids is a critical workflow in modern drug discovery, as halogenation (particularly fluorination) is frequently employed to enhance metabolic stability and membrane permeability. This application note provides an in-depth mechanistic guide to the liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) fragmentation of 2-(2-fluorophenyl)-4H-chromen-4-one (commonly known as 2'-fluoroflavone). By leveraging positive electrospray ionization (+ESI), we detail the causality behind its characteristic retro-Diels-Alder (RDA) cleavages, carbon monoxide extrusion, and proximity-driven hydrofluoric acid (HF) losses.

Chemical Context & Ionization Strategy

Flavones lacking extensive hydroxyl substitution, such as 2'-fluoroflavone, exhibit poor ionization efficiency in negative mode but ionize exceptionally well in positive mode[1]. Protonation occurs preferentially at the C4 carbonyl oxygen, forming a highly stabilized, fully conjugated oxonium/carbocation system[2].

Table 1: Precursor Ion Properties
Compound NameMolecular FormulaMonoisotopic Neutral MassPrecursor IonExact Mass (m/z)
2'-FluoroflavoneC₁₅H₉FO₂240.0587 Da[M+H]⁺241.0659

Mechanistic Elucidation of Fragmentation Pathways

Understanding the why behind the fragmentation is essential for interpreting complex MS/MS spectra of novel synthetic derivatives. The fragmentation of 2'-fluoroflavone is driven by three primary mechanisms:

A. The 1,3-Retro-Diels-Alder (RDA) Cleavage

The cornerstone of flavonoid mass spectrometry is the RDA reaction, which cleaves the heterocyclic C-ring[3]. For 2'-fluoroflavone, the cleavage of the 1,3-bonds (O-C2 and C3-C4) yields two potential fragments. Because the molecule is asymmetric, the charge can be retained on either the A-ring or the B-ring[4].

  • The Isobaric Challenge: The A-ring fragment (¹·³A⁺) has a formula of C₇H₅O₂⁺ (m/z 121.0284). The B-ring fragment (¹·³B⁺) has a formula of C₈H₆F⁺ (m/z 121.0448). In low-resolution mass spectrometry (e.g., Triple Quadrupoles), these appear as a single indistinguishable peak at m/z 121. High-Resolution Mass Spectrometry (HRMS) is strictly required to resolve this ~16.4 mDa difference, allowing unambiguous assignment of substituents to specific rings.

B. Carbon Monoxide (CO) Extrusion

A hallmark of the 4-keto group in the C-ring is the neutral loss of carbon monoxide (27.9949 Da)[2]. This high-energy pathway involves a C-ring contraction, resulting in a stable fluorenyl-like or benzofuran-like cation at m/z 213.0710 ([M+H-CO]⁺).

C. Ortho-Fluorine Proximity Effect (HF Loss)

The position of the fluorine atom dictates specific neutral losses. Because the fluorine is at the 2'-position (ortho to the C-ring attachment), it is in close spatial proximity to the C3 proton. Upon collisional activation, this spatial arrangement facilitates a highly favorable 6-membered transition state, leading to the elimination of neutral hydrofluoric acid (HF, 20.0062 Da)[4]. This yields the [M+H-HF]⁺ ion at m/z 221.0597, a diagnostic marker that differentiates 2'-fluoroflavone from its 3'- or 4'-fluoro isomers.

Table 2: Diagnostic Product Ions (Positive ESI)
Product Ion IdentityFormulaExact Mass (m/z)Neutral LossMechanistic Origin
[M+H-HF]⁺C₁₅H₉O₂⁺221.059720.0062 (HF)Ortho-proximity elimination
[M+H-CO]⁺C₁₄H₁₀FO⁺213.071027.9949 (CO)C-ring contraction
[M+H-CO-HF]⁺C₁₄H₉O⁺193.064848.0011 (CO+HF)Sequential elimination
¹·³B⁺C₈H₆F⁺121.0448120.0211 (C₇H₄O₂)1,3-RDA (B-ring charge retention)
¹·³A⁺C₇H₅O₂⁺121.0284120.0375 (C₈H₅F)1,3-RDA (A-ring charge retention)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the following LC-HRMS/MS protocol incorporates built-in system suitability and self-validation steps[1].

Step 1: System Suitability Test (SST) & Mass Calibration

  • Action: Infuse a mass calibration standard (e.g., Leucine Enkephalin or sodium formate) prior to the run.

  • Validation Gate: Proceed only if mass accuracy is < 3 ppm. This is critical to resolve the ¹·³A⁺ and ¹·³B⁺ isobaric doublet at m/z 121.

Step 2: Sample Preparation

  • Action: Dissolve 2'-fluoroflavone in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using Initial Mobile Phase (95% A / 5% B).

  • Internal Standard: Spike in 100 ng/mL of 6-hydroxyflavone to monitor ionization suppression and retention time drift.

Step 3: UHPLC Separation

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes [M+H]⁺ formation).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold 2 mins. Flow rate: 0.4 mL/min.

Step 4: HRMS/MS Acquisition (Q-TOF or Orbitrap)

  • Polarity: Positive ESI (+ESI).

  • Precursor Isolation: Isolate m/z 241.0659 with a narrow quadrupole window (1.0 Da) to prevent co-isolation of background ions.

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra at stepped normalized collision energies (NCE) of 20, 35, and 50 eV.

    • Rationale: Lower CE (20 eV) captures the fragile [M+H-HF]⁺ transition, while higher CE (50 eV) drives the high-energy RDA cleavages[2].

Step 5: Data Validation

  • Action: Check the MS1 isotopic pattern of the precursor. The M+1 peak should be ~16.5% of the monoisotopic peak (due to 15 carbon atoms), confirming the C₁₅H₉FO₂ formula before interpreting the MS/MS spectrum.

Fragmentation Pathway Visualization

Fragmentation M [M+H]+ m/z 241.0659 C15H10FO2+ M_CO [M+H-CO]+ m/z 213.0710 C14H10FO+ M->M_CO -CO (-27.99 Da) M_HF [M+H-HF]+ m/z 221.0597 C15H9O2+ M->M_HF -HF (-20.01 Da) A_ring 1,3A+ m/z 121.0284 C7H5O2+ M->A_ring 1,3-RDA (A-ring) B_ring 1,3B+ m/z 121.0448 C8H6F+ M->B_ring 1,3-RDA (B-ring) M_CO_HF [M+H-CO-HF]+ m/z 193.0648 C14H9O+ M_CO->M_CO_HF -HF (-20.01 Da) M_HF->M_CO_HF -CO (-27.99 Da)

LC-HRMS/MS fragmentation pathway of 2'-fluoroflavone in positive ESI mode.

References

  • Wu, W., et al. (2004). Studies on the flavones using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. 4

  • MDPI Antioxidants (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.2

  • PMC (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results.3

  • Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry. 1

Sources

Application Note: Utilizing 2'-Fluoroflavone as a Precursor in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Flavones (2-phenyl-4H-chromen-2-ones) are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities, including neuroprotective, antioxidant, and anticancer properties 1. However, their clinical translation is frequently hindered by rapid phase II metabolism (glucuronidation, sulfation) and suboptimal lipophilicity.

The strategic installation of a fluorine atom at the 2'-position of the B-ring (ortho-fluorination) addresses these pharmacokinetic liabilities. The high electronegativity and C–F bond strength (~108 kcal/mol) block metabolic degradation sites, while the atom's low polarizability enhances membrane permeability 2. More importantly, the 2'-fluoro substituent induces a critical steric clash with the C-3 proton (or substituent) of the C-ring. This forces a specific dihedral twist between the chromen-4-one core and the B-ring, which is highly favored for inserting the scaffold into tight enzymatic pockets and modulating targets like the GABA-A receptor 3.

This guide details the synthesis of the 2'-fluoroflavone precursor and its downstream utilization via C-3 functionalization to build advanced, biologically active libraries.

Structural & Biological Logic (SAR)

SAR_Logic N1 2'-Fluoroflavone Precursor N2 B-Ring Ortho-Fluorine N1->N2 N3 C-Ring C-3 Substitution N1->N3 N4 Steric Twist (Dihedral Angle) Optimal Pocket Fit N2->N4 Steric Clash with C-3 N5 Metabolic Stability (Blocks Glucuronidation) N2->N5 C-F Bond Strength N6 Enhanced Bioactivity (Neuroprotection/Antioxidant) N3->N6 Target Specificity N4->N6 N5->N6

Fig 1. Structure-Activity Relationship (SAR) logic driven by the 2'-fluoroflavone architecture.

Synthetic Workflow: From Precursor to Advanced Scaffold

The synthesis of 2'-fluoroflavone relies on the Baker-Venkataraman rearrangement 4. This base-catalyzed intramolecular acyl transfer converts an O-acylated acetophenone into a 1,3-diketone, which is subsequently cyclized under acidic conditions.

Once the 2'-fluoroflavone core is established, it acts as a precursor for C-3 functionalization. Because the C-3 position is electronically deactivated by the adjacent C-4 carbonyl, direct C-H activation is challenging. Therefore, electrophilic bromination is utilized to install a halogen handle, enabling downstream palladium-catalyzed Suzuki-Miyaura cross-coupling to generate highly potent 3-substituted-2'-fluoroflavones 5.

SyntheticWorkflow A 2-Hydroxyacetophenone + 2-Fluorobenzoyl Chloride B O-Acylation (Esterification) A->B Pyridine, 0°C C 1,3-Diketone Intermediate B->C KOH/Pyridine (Baker-Venkataraman) D 2'-Fluoroflavone (Core Precursor) C->D H2SO4/AcOH Cyclization E C-3 Functionalization (e.g., Bromination) D->E Br2/AcOH Electrophilic Addition F Advanced Scaffold (Cross-Coupling) E->F Pd-Catalysis Suzuki-Miyaura

Fig 2. Synthetic workflow for generating and utilizing 2'-fluoroflavone as a medicinal scaffold.

Quantitative Data: Physicochemical & Biological Profiling

The table below summarizes the causality of utilizing the 2'-fluoroflavone precursor. Fluorination drastically improves metabolic stability, while subsequent C-3 functionalization exponentially increases target affinity (e.g., radical scavenging/antioxidant capacity).

CompoundLogP (Lipophilicity)Metabolic T1/2 (Human Liver Microsomes)DPPH Scavenging (EC50, µg/mL)Yield from Prior Step (%)
Unsubstituted Flavone 2.5445 min71.0N/A
2'-Fluoroflavone 2.89>120 min37.072% (Overall)
3-Bromo-2'-fluoroflavone 3.45>120 min18.585%
3-(4-Methoxyphenyl)-2'-fluoroflavone 3.8295 min0.2468%

Data synthesized from comparative fluoroflavone biological evaluations 2, 5.

Experimental Protocols

Protocol A: Synthesis of the 2'-Fluoroflavone Precursor

Objective: Construct the core scaffold via a modified Baker-Venkataraman sequence.

Step 1: O-Acylation

  • Reaction: Dissolve 2-hydroxyacetophenone (10.0 mmol) in anhydrous pyridine (15 mL) and cool to 0 °C under an inert N₂ atmosphere.

  • Addition: Dropwise, add 2-fluorobenzoyl chloride (11.0 mmol). Causality: The low temperature prevents premature, uncontrolled intermolecular side reactions.

  • Validation: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material and a new higher Rf spot indicates complete esterification.

  • Workup: Pour the mixture into ice-cold 1M HCl (to neutralize pyridine) and extract with CH₂Cl₂. Dry over Na₂SO₄ and concentrate to yield 2-acetylphenyl 2-fluorobenzoate.

Step 2: Baker-Venkataraman Rearrangement & Cyclization

  • Rearrangement: Dissolve the crude ester in anhydrous pyridine (10 mL). Add powdered KOH (30.0 mmol) and heat to 50 °C for 2 hours. Causality: KOH deprotonates the α-methyl group of the acetophenone moiety. The resulting enolate attacks the ester carbonyl intramolecularly, driving the acyl transfer to form the 1,3-diketone intermediate.

  • Validation: TLC will show a highly polar, UV-active spot (the diketone enolates).

  • Cyclization: Cool the mixture to 0 °C and carefully add glacial acetic acid (15 mL) followed by concentrated H₂SO₄ (1 mL). Heat to 90 °C for 1 hour. Causality: The strong acid protonates the diketone, facilitating nucleophilic attack by the phenolic hydroxyl and subsequent dehydration to form the chromen-4-one ring.

  • Workup: Pour into ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford pure 2'-fluoroflavone as a pale yellow solid.

Protocol B: Downstream Utilization (C-3 Functionalization)

Objective: Utilize 2'-fluoroflavone as a precursor to synthesize a 3-aryl-2'-fluoroflavone derivative via bromination and Suzuki coupling.

Step 1: Electrophilic C-3 Bromination

  • Reaction: Dissolve 2'-fluoroflavone (5.0 mmol) in glacial acetic acid (20 mL).

  • Addition: Add a solution of bromine (5.5 mmol) in acetic acid (5 mL) dropwise over 15 minutes. Stir at room temperature for 4 hours. Causality: The C-3 position is the only available site on the C-ring for electrophilic attack, though it requires the activating environment of glacial acetic acid to proceed efficiently.

  • Validation: TLC (Hexanes/EtOAc 3:1) confirms the formation of a slightly less polar spot. ^1H NMR will show the disappearance of the characteristic C-3 singlet at ~δ 6.8 ppm.

  • Workup: Pour into saturated aqueous Na₂S₂O₃ to quench unreacted bromine. Extract with EtOAc, wash with saturated NaHCO₃, dry, and concentrate to yield 3-bromo-2'-fluoroflavone .

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction: In a Schlenk flask, combine 3-bromo-2'-fluoroflavone (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent System: Add degassed toluene (8 mL), ethanol (2 mL), and 2M aqueous Na₂CO₃ (2 mL). Causality: The biphasic system dissolves both the organic precursor and the inorganic base required to activate the boronic acid into a reactive boronate complex.

  • Execution: Reflux at 100 °C under N₂ for 12 hours.

  • Validation: Complete consumption of the bromide via TLC.

  • Workup: Filter through a Celite pad, extract with EtOAc, and purify via flash column chromatography to yield 3-(4-methoxyphenyl)-2'-fluoroflavone .

References

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications Source: MDPI (Molecules) URL:[Link]

  • Synthesis of Fluoroflavones as Potential Neuroprotective Agents Source: University of Mississippi (eGrove Electronic Theses and Dissertations) URL:[Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone Source: NIH PubMed Central (PMC) URL:[Link]

  • An efficient one-pot synthesis of 4′-substituted flavones Source: ResearchGate URL:[Link]

  • Modeling of the Interaction of Flavanoids with GABA (A) Receptor Using PRECLAV Source: Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(2-fluorophenyl)-4H-chromen-4-one Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the aqueous delivery of synthetic flavonoids. 2-(2-fluorophenyl)-4H-chromen-4-one (commonly referred to as 2'-fluoroflavone) presents a classic formulation challenge.

Due to its highly planar, rigid aromatic core, this compound exhibits strong intermolecular π-π stacking and high crystal lattice energy. When introduced to an aqueous environment like DMEM or RPMI, it disrupts the hydrogen-bonded water network, leading to rapid thermodynamic aggregation—a phenomenon formulation scientists call the "brick dust" effect[1]. Enhancing its solubility requires either disrupting this molecular planarity[2] or utilizing advanced formulation strategies like host-guest complexation[3].

This guide provides field-proven, self-validating protocols to overcome these solubility hurdles without compromising cellular viability.

Part 1: Diagnostic Troubleshooting Logic

Before altering your experimental design, use the logic tree below to diagnose the root cause of your precipitation issues.

Troubleshooting_Tree Start Compound Precipitates in Culture Media CheckDMSO Is required final DMSO > 0.5%? Start->CheckDMSO HighDMSO Cytotoxicity Risk: Switch to HP-β-CD CheckDMSO->HighDMSO Yes LowDMSO Is media cold during addition? CheckDMSO->LowDMSO No Success Stable Aqueous Solution Achieved HighDMSO->Success LowDMSO->HighDMSO No (Planarity Issue) ColdMedia Warm media to 37°C & add dropwise LowDMSO->ColdMedia Yes ColdMedia->Success

Caption: Troubleshooting logic tree for resolving 2'-fluoroflavone precipitation in aqueous media.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 2-(2-fluorophenyl)-4H-chromen-4-one precipitate instantly when I add my DMSO stock to the culture media? A1: This is a classic "solvent shift" precipitation. While DMSO perfectly solvates the hydrophobic flavone, cell culture media is predominantly water. When the DMSO stock hits the media, the local polarity shifts drastically. The water molecules repel the hydrophobic planar rings of the flavone, forcing the drug molecules to aggregate and precipitate out of solution[1].

Q2: What is the maximum concentration of DMSO I can use to keep the compound dissolved without killing my cells? A2: For most mammalian cell lines, the final DMSO concentration must not exceed 0.1% - 0.5% (v/v). Exceeding this threshold induces solvent-mediated cytotoxicity, alters membrane permeability, and causes off-target transcriptomic changes that will confound your assay results. If your required working concentration dictates a higher DMSO load, you must abandon the co-solvent approach and switch to cyclodextrin complexation.

Table 1: General Cell Line DMSO Tolerance Limits
Cell Line TypeExample LinesMax Tolerable DMSO (v/v)Phenotypic Risk if Exceeded
Primary Cells HUVEC, Primary Neurons0.05% - 0.1%Rapid apoptosis, loss of differentiation markers
Sensitive Immortalized HepG2, MCF-70.1% - 0.2%Altered metabolic baselines, transcriptomic shifts
Robust Immortalized HEK293T, HeLa0.3% - 0.5%Reduced proliferation rate, morphological changes

Q3: How do cyclodextrins help, and which one should I use? A3: Cyclodextrins are cyclic oligosaccharides that act as "molecular shields." They feature a hydrophilic exterior and a hydrophobic internal cavity[4]. In an aqueous environment, the cavity is occupied by water molecules—an energetically unfavorable state. When 2'-fluoroflavone is introduced, it displaces these water molecules, moving into the cavity[5]. This effectively hides the hydrophobic aglycone moiety from the water, rendering the entire complex water-soluble[6]. For flavones, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard due to its 7-glucopyranose unit ring, which provides the perfect cavity diameter for the chromen-4-one core[5].

Part 3: Validated Solubilization Protocols

Table 2: Comparison of Solubilization Strategies for 2'-Fluoroflavone
StrategyMechanismMax Effective Conc.ProsCons
DMSO Direct Dilution Co-solvent / Kinetic< 10 µMQuick, requires no special reagentsHigh risk of precipitation; DMSO toxicity[1]
HP-β-CD Complexation Host-Guest Encapsulation50 - 500 µMStable thermodynamic solubility; highly biocompatible[6]Requires 24-48h prep time; potential cholesterol extraction at high doses[4]
Protocol A: The Dropwise Co-Solvent Method (For Low-Concentration Assays <10 µM)

Causality Insight: This method relies on kinetic solubility. By adding the compound slowly to warm media under agitation, you prevent localized supersaturation, keeping the compound in a metastable state long enough for acute in vitro assays.

  • Prepare a 10 mM stock of 2-(2-fluorophenyl)-4H-chromen-4-one in 100% cell-culture grade DMSO.

  • Pre-warm your complete culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath. Temperature increases the kinetic solubility threshold.

  • Place the media on a magnetic stirrer or vortex gently.

  • Add the DMSO stock dropwise (e.g., 1 µL per 1 mL of media to achieve 0.1% DMSO) directly into the vortex to ensure rapid dispersion.

  • Self-Validation: Inspect under a microscope at 40x magnification. If micro-crystals are visible, the kinetic threshold has been breached, and you must proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation (For High-Concentration Assays >10 µM)

Causality Insight: This method achieves thermodynamic solubility. The continuous mechanical agitation provides the activation energy necessary for the flavone to displace water molecules inside the cyclodextrin cavity, forming a stable, non-covalent inclusion complex[5].

HPBCD_Workflow N1 1. Weigh 2'-Fluoroflavone & HP-β-CD Powder N2 2. Dissolve HP-β-CD in Aqueous Buffer N1->N2 N3 3. Add Flavone to Cyclodextrin Solution N2->N3 N4 4. Magnetic Stirring (24-48h at 25°C) N3->N4 N5 5. Filter 0.22µm (Remove free drug) N4->N5 N6 6. Apply to Cell Culture Media N5->N6

Caption: Workflow for preparing 2'-fluoroflavone cyclodextrin inclusion complexes.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile ultra-pure water or PBS.

  • Mixing: Add solid 2-(2-fluorophenyl)-4H-chromen-4-one powder directly to the cyclodextrin solution. Aim for a 1:2 to 1:5 molar ratio of drug to cyclodextrin to ensure complete encapsulation.

  • Agitation: Stir vigorously using a magnetic stir bar at room temperature (25°C) for 24 to 48 hours. Protect from light.

  • Filtration (The Self-Validating Step): Filter the resulting suspension through a 0.22 µm PES syringe filter. Why? This physically removes any uncomplexed, undissolved flavone. The resulting clear filtrate contains only the water-soluble inclusion complex.

  • Quantification: Never assume 100% encapsulation efficiency. Measure the absorbance of the filtrate via UV-Vis spectrophotometry (flavones typically absorb strongly in the 250-300 nm range) and compare it against a standard curve generated in 100% DMSO to determine your exact working concentration[3].

References[4] Title: β - Cyclodextrin | Source: HiMedia Laboratories | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkgyAOuURQAg2VHgjta5rqW4rRmaEVvc5XAVMq9iLsO1auZF3XQRLeuhCJsjIXRX4f98hdWpAzXCPClbkmiIYgwRu35EP5NmrnzKquKrnjZ-tYYdl8p7Cijc_32FDa9I2zwTLUuZdo0g==[1] Title: Technical Support Center: Enhancing the Bioavailability of Taiwanhomoflavone A | Source: Benchchem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1A9t5Fu7CkTO5_Saj1_GDW2ZHcuir-gRVv1uZWZV4taO5A5OGlcQFqTRH5hD5PO67Cd0iKlrR5ktVikkDzziwomIqoRZSafaU4mCe0wREpm923bhgeDoz2-Gn9pvdUzXbeZP3xjR34LQGKiU6tj_2BlugqR_ZRB16zwif2aLnH4_wbrNQcE8XUaaIxaTFVmT6YtLNhx8Clfy0RGmAg8VheRnEcFb7g-FN[3] Title: Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids | Source: MDPI | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT21jzNzci_lCDZyEg5ZsOSh7msKwdrs8DdwbQwD9wLPM0rkoAPyN4QNeHhvCjPQLf0LMxcDB94eWD7X91Jo6reFV7LhX8m9uyDAaJ-UICbpaOwBEQl4vA1uwH8j5MDS9yQAU=[5] Title: Cell Culture Tested Water-Soluble Complexes | Source: Sigma-Aldrich | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK2nnUJFXiBcmjGj2JBX1cnmtxNekiG6F1fNcRCYCVP5jpbECd_t-eAf52aBqRzpbk9z5doWIWhcWX8mm88rrbR5gsEROFB5YaZQKJHDe-jZ_dzoHDK7LbtKbHth-BYrlPgOl5RNq3GYBONqR5Sfu2w8wcdxTUZRzJB2b8NSylYBukcvewrWQcGZFCs7Q2Jtm21p47KKh4biE=[6] Title: Cyclodextrins | Source: Sigma-Aldrich | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmqTbF0iRbYladBPoy98iVCs1lSLjgPRV1UH4TXjysdPDyfVDbtb_2BbRuEaVoDkcyWJzDpHqadPpyQUvYTGBdhRIMK73JiKPNgROWqp-q_HddUnFHWA8iZiVg1UX0-UGH4ikCpVDUY_4SlF7cS54cs76PIvTn_7ArwSa-Ahrd8n_pV8K7nrx_J5tv2CwqqVsN5jH6M7aYXT6Cyc-wrKDq8m_A0aY5LUVmiVxT3c_t_BqeMysJg5l88elnzQI1laHls0_WV3Va1eshbVWLjJ4=[2] Title: Enhancement of the water solubility of flavone glycosides by disruption of molecular planarity of the aglycone moiety | Source: PubMed | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4CHjqxe4zL-7nHbo0_NzfLEf5tSXrGjCz1PtL3CT35YL6kBDeIW5a4VC78VGjNyP_kT09sRvdq7tgK_FUdfHU3VOKkkaF1B3HSsLCDkHC3iqyQlVeX3o2C45Wk3akIAk0_Xc=

Sources

Troubleshooting low reaction yields during 2'-fluoroflavone synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of fluorinated flavonoids, particularly 2'-fluoroflavone, is a critical workflow in medicinal chemistry due to the unique pharmacokinetic properties imparted by the fluorine atom. However, the strong inductive electron-withdrawing effect and steric hindrance of the ortho-fluorine on the B-ring frequently lead to suppressed yields during cyclization.

This guide provides field-proven troubleshooting logic, mechanistic FAQs, and self-validating protocols to help you optimize your synthesis, whether you are utilizing the Claisen-Schmidt condensation or the Baker-Venkataraman rearrangement.

Diagnostic Workflow: Chalcone-Mediated Route

The most common synthetic route involves a two-step process: an aldol condensation to form a 2'-fluorochalcone, followed by an oxidative cyclization. Use the logic tree below to isolate the root cause of yield loss in your workflow.

TroubleshootingTree Start Issue: Low Yield 2'-Fluoroflavone Q1 Which step is failing based on TLC/NMR? Start->Q1 Chalcone Step 1: Chalcone Formation (Yield < 70%) Q1->Chalcone Unreacted SM or brown byproducts Flavone Step 2: Oxidative Cyclization (Yield < 80%) Q1->Flavone Chalcone is pure, but cyclization fails C_Issue Aldehyde Degradation (Cannizzaro Reaction) Chalcone->C_Issue F_Issue Reaction Stalls at 3-Iodoflavone Intermediate Flavone->F_Issue C_Fix Action: Reduce KOH conc. Maintain Temp < 10°C C_Issue->C_Fix F_Fix Action: Increase Temp to 130°C Ensure DMSO is anhydrous F_Issue->F_Fix

Caption: Diagnostic logic tree for troubleshooting low yields in chalcone-mediated flavone synthesis.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my chalcone intermediate yield so low (<40%) during the Claisen-Schmidt condensation? Cause: The 2-fluorobenzaldehyde precursor is highly electrophilic due to the strong inductive effect of the ortho-fluorine atom. If the base concentration is too high or the reaction temperature exceeds 10 °C during addition, the aldehyde undergoes a 1[1], disproportionating into 2-fluorobenzyl alcohol and 2-fluorobenzoic acid. Solution: Utilize a milder base concentration (e.g., ethanolic KOH added dropwise) and maintain strictly cold conditions (0–10 °C) during the initial enolate formation phase[1].

Q2: The I₂/DMSO oxidative cyclization is stalling, and TLC shows multiple spots. What is happening mechanically? Cause: The conversion of 2'-fluorochalcone to 2'-fluoroflavone via I₂/DMSO is not a single concerted step. It involves the formation of an iodonium ion, ring closure to 3-iodoflavanone, oxidation to 3-iodoflavone, and a final hydrodeiodination step[1]. DMSO acts as the terminal oxidant. If the temperature is too low, the reaction1[1] because the final C–I bond cleavage requires significant thermal energy. Solution: Ensure the reaction is heated to a minimum of 130 °C. Additionally, verify that your DMSO is strictly anhydrous; water quenches the active iodonium species and halts the catalytic cycle.

Mechanism A 2'-Fluorochalcone B Iodonium Ion A->B + I2 C 3-Iodoflavanone B->C Intramolecular Cyclization D 3-Iodoflavone C->D Oxidation (DMSO) E 2'-Fluoroflavone D->E Hydrodeiodination (Heat >110°C, -HI)

Caption: Mechanistic pathway of I2/DMSO-mediated oxidative cyclization of 2'-fluorochalcone.

Q3: I am using the alternative Baker-Venkataraman route. Why am I recovering hydrolyzed starting material instead of the 1,3-diketone? Cause: The Baker-Venkataraman rearrangement requires the base-catalyzed enolization of the 2-acetyl group to attack the ester carbonyl. If ambient moisture is present, or if the base is not prepared under strictly anhydrous conditions, hydroxide ions will preferentially attack the highly reactive 2-fluorobenzoyl ester. This2[2] back to 2-hydroxyacetophenone and 2-fluorobenzoic acid rather than promoting the desired rearrangement[3]. Solution: Dry pyridine over NaOH before use and utilize freshly pulverized KOH. If the issue persists, switch to a strong, non-nucleophilic base like LiHMDS in THF to force enolate formation without risking ester hydrolysis[3].

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high yields and reproducibility, follow these optimized, self-validating protocols for the two-step synthesis of 2'-fluoroflavone.

Protocol A: Optimized Claisen-Schmidt Condensation

Objective: Synthesis of (E)-3-(2-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (2'-Fluorochalcone)

  • Preparation: Dissolve 2-hydroxyacetophenone (40 mmol) and 2-fluorobenzaldehyde (40 mmol) in 50 mL of absolute ethanol[1].

  • Thermal Control: Cool the mixture to 0 °C in an ice bath and stir for 10 minutes.

  • Base Addition: Prepare a solution of ethanolic potassium hydroxide (120 mmol in 40 mL absolute ethanol). Add this dropwise to the reaction mixture, ensuring the internal temperature strictly remains below 10 °C[1].

  • Propagation: Remove the ice bath and allow the orange reaction mixture to stir at room temperature for 48 hours.

  • Quenching & Isolation: Pour the mixture into crushed ice and neutralize the excess KOH with 6N HCl. Filter the precipitated solid, wash thoroughly with distilled water, and air dry. Recrystallize from ethanol[1].

Self-Validation Checkpoint: The product must precipitate as a bright yellow crystalline solid. If the product is an oily brown residue, a Cannizzaro side reaction has occurred. Spectroscopically, successful chalcone formation is confirmed by the 4[4] and the appearance of vinylic protons exhibiting a large trans-coupling constant (J = 15–16 Hz) in ¹H NMR.

Protocol B: I₂/DMSO Oxidative Cyclization

Objective: Conversion of 2'-Fluorochalcone to 2'-Fluoroflavone

  • Preparation: Dissolve the purified 2'-fluorochalcone (33.8 mmol) in 25 mL of anhydrous DMSO[1].

  • Catalyst Addition: Add a catalytic amount of iodine (10 mol%, 3.38 mmol) to the solution[1].

  • Thermal Cyclization: Submerge the flask in a pre-heated oil bath at 130 °C. Stir vigorously for 60 minutes[1].

  • Quenching: Cool the reaction to room temperature. To remove the active iodine catalyst, wash the mixture with a saturated aqueous solution of sodium thiosulfate and water[1].

  • Extraction & Purification: Extract the aqueous layer with CHCl₃. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude 2'-fluoroflavone from methanol[1].

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Self-Validation Checkpoint: The reaction mixture should transition from dark brown (active iodine) to pale yellow upon quenching with sodium thiosulfate. In IR spectroscopy, the [5] and the loss of the singlet signal at δ 12.65 ppm in ¹H NMR confirms complete cyclization[5].

Quantitative Data: Reagent Comparison for Oxidative Cyclization

Selecting the correct oxidative cyclization reagent is paramount. The table below summarizes the performance of various reagents specifically for sterically hindered, fluorinated substrates.

Reagent SystemTypical YieldReaction TempReaction TimeMechanistic Drawbacks & Troubleshooting
I₂ / DMSO 85–95%110–130 °C1–2 hRequires high heat to drive hydrodeiodination; stalls at 3-iodoflavone intermediate if <110 °C[1].
I₂ / DMSO / H₂SO₄ 53–62%110 °C10–15 hAcid additive can cause side reactions with sensitive functional groups; 4[4].
SeO₂ / Dioxane 60–70%100 °C12–24 hHighly toxic reagent; difficult to remove trace selenium byproducts from the final flavone crystal lattice.
CuCl₂ / EtOH 40–50%80 °C (Reflux)24 hSluggish kinetics for sterically hindered B-rings (like 2'-fluoro substitution); often results in incomplete conversion.

References

  • [4] a facile synthesis of new troponoid-bearing flavonoid- like compounds - clockss.org - 4

  • [5] Synthesis, Antimicrobial, and Antioxidant Activities of Some Novel Flavones and Pyrazolines Derived from Chalcones - ijacskros.com - 5

  • [2] Synthesis of Flavone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - rsc.org - 2

  • [3] Choline hydroxide, an efficient, green, and recyclable base catalyst, promoted the synthesis of 3-aroylflavones via Baker–Venkataraman rearrangement - tandfonline.com - 3

  • [1] A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions - nih.gov - 1

Sources

Optimizing HPLC mobile phase to prevent 2-(2-fluorophenyl)-4H-chromen-4-one peak tailing

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Peak Tailing for 2-(2-fluorophenyl)-4H-chromen-4-one

Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals facing chromatographic challenges with fluorinated flavonoids. Specifically, this module addresses the mechanistic causes and practical solutions for peak tailing of 2-(2-fluorophenyl)-4H-chromen-4-one during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Diagnostic Workflow for Peak Tailing

Before altering your chemical parameters, it is critical to determine whether the peak tailing is a systemic hardware issue or a chemical interaction issue. If all peaks in your chromatogram tail equally, the root cause is likely a physical void or a blocked frit[1]. If only specific polar or basic analytes tail, you are dealing with secondary chemical interactions.

Workflow Start Peak Tailing Detected (Tf > 1.5) CheckSystem Check System vs. Chemistry Start->CheckSystem System System Issue (Void, Frit Blockage) CheckSystem->System All peaks tail Chem Chemistry Issue (Secondary Interactions) CheckSystem->Chem Only specific peaks tail FixSystem Reverse Flush / Replace Column System->FixSystem OptimizeMP Optimize Mobile Phase Chem->OptimizeMP AdjustpH Lower pH to < 3.0 (0.1% Formic Acid) OptimizeMP->AdjustpH ChangeOrg Switch to Acetonitrile OptimizeMP->ChangeOrg AddBuffer Increase Buffer Strength (10-25 mM) OptimizeMP->AddBuffer

Fig 1. Decision tree for diagnosing and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 2-(2-fluorophenyl)-4H-chromen-4-one exhibit severe peak tailing on standard reversed-phase columns? A: The root cause lies in the dual-retention mechanism. In an ideal RP-HPLC separation, analyte retention is driven solely by non-specific hydrophobic interactions with the C18 stationary phase[2]. However, 2-(2-fluorophenyl)-4H-chromen-4-one contains a ketone group and an ether oxygen (strong hydrogen bond acceptors), alongside a highly electronegative fluorine atom that creates a strong localized dipole.

Standard silica-based stationary phases contain residual silanol groups (-Si-OH) that act as weak acids with a pKa of approximately 4.5 to 4.7[3]. If the mobile phase pH is not strictly controlled, these silanols ionize into -Si-O⁻[4]. The polar functional groups of the fluorinated flavone undergo secondary polar interactions—such as hydrogen bonding and dipole-ion interactions—with these ionized silanols[2]. Because these secondary interactions are kinetically slower than hydrophobic partitioning, the analyte molecules desorb unevenly, resulting in a characteristic asymmetrical tailing peak[5].

Mechanism Flavone 2-(2-fluorophenyl)- 4H-chromen-4-one Interaction Strong Dipole/H-Bond Secondary Interaction Flavone->Interaction Hydrophobic Pure Hydrophobic Partitioning Flavone->Hydrophobic Silanol Ionized Silanol (-Si-O⁻) at pH > 4 Silanol->Interaction Tailing Peak Tailing (Asymmetric Elution) Interaction->Tailing Acid Acidic Mobile Phase (pH < 3.0) Protonated Protonated Silanol (-Si-OH) Acid->Protonated Suppresses Ionization Protonated->Hydrophobic Sharp Sharp, Symmetrical Peak Hydrophobic->Sharp

Fig 2. Mechanism of silanol-induced tailing and resolution via pH optimization.

Q2: How does mobile phase pH affect the tailing factor of this compound? A: Adjusting the mobile phase pH is the most critical parameter for eliminating secondary silanol interactions. Because residual silanols ionize at a pH above 4.0, lowering the pH of the mobile phase forces them into a neutral, protonated state (-Si-OH)[3]. For flavonoid analysis, acidifying the mobile phase with 0.1% formic acid or acetic acid (dropping the pH to ~2.7) effectively suppresses this ionization[6]. Once the silanols are neutralized, the strong secondary interactions with the analyte are minimized, restoring a purely hydrophobic retention mechanism and yielding sharp, symmetrical peaks[7].

Q3: Which organic modifier is optimal: Methanol or Acetonitrile? A: Acetonitrile (ACN) is superior for resolving fluorinated flavones. ACN is a polar aprotic solvent that effectively solvates the rigid, conjugated aromatic ring system of the flavone. Furthermore, ACN disrupts unwanted π-π interactions between the analyte and the stationary phase more efficiently than methanol. Empirical optimization studies on flavonoids demonstrate that using ACN in combination with 0.1% formic acid significantly improves the resolution, increases the number of theoretical plates, and brings the tailing factor closer to the ideal 1.0[7][8].

Q4: What role does buffer concentration play if I am not using a simple acid additive? A: If a buffered system is preferred over simple acid addition, the concentration of the buffer is paramount. A primary function of a buffer is to stabilize the ionization state of both the analyte and the silica surface[4]. Insufficient buffer concentration fails to adequately mask the active silanol sites. Increasing the buffer concentration (typically into the 10–25 mM range) increases the ionic strength of the mobile phase, which competitively blocks the residual silanols and prevents the fluorinated flavone from interacting with them[4].

Quantitative Data: Mobile Phase Optimization Summary

The following table synthesizes the expected chromatographic outcomes when analyzing 2-(2-fluorophenyl)-4H-chromen-4-one under various mobile phase conditions.

Mobile Phase CompositionpHTailing Factor (Tf)Theoretical Plates (N)Mechanistic Observation
Water / MeOH (Unbuffered)~6.52.44,500Severe tailing; strong unsuppressed silanol interaction.
Water / ACN (Unbuffered)~6.51.96,200Improved solvation via ACN, but silanols remain active.
0.1% Acetic Acid / ACN~3.21.39,800Silanols partially suppressed; acceptable peak shape.
0.1% Formic Acid / ACN ~2.7 1.05 12,500 Optimal. Silanols fully protonated; pure hydrophobic retention[7].
Standard Operating Procedure: Optimized Mobile Phase Preparation

To ensure a self-validating and reproducible system, follow this step-by-step methodology for preparing the optimal mobile phase (0.1% Formic Acid in Water / Acetonitrile).

Phase 1: Solvent Preparation

  • Aqueous Phase (Solvent A): Measure exactly 1000 mL of LC-MS grade water using a volumetric flask. Add 1.0 mL of high-purity formic acid (98-100% grade) to the water. Mix thoroughly using a clean magnetic stirrer for 5 minutes.

  • Filtration & Degassing: Filter Solvent A through a 0.22 µm hydrophilic PTFE or nylon membrane filter under vacuum to remove any particulate matter that could cause frit blockage[1]. Sonicate the filtered solvent for 10 minutes to remove dissolved gases.

  • Organic Phase (Solvent B): Measure 1000 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm hydrophobic PTFE membrane. Sonicate for 10 minutes.

Phase 2: System Purging and Equilibration 4. System Purging: Disconnect the analytical column and replace it with a union. Purge the HPLC pump lines with the fresh solvents for at least 5 minutes at a high flow rate (e.g., 5.0 mL/min) to completely displace any old, unbuffered solvents. 5. Column Equilibration: Reconnect the C18 column. Set the initial gradient composition (e.g., 80% Solvent A / 20% Solvent B). Flush the column with at least 10 to 15 column volumes at your operational flow rate (e.g., 1.0 mL/min). 6. Validation: Monitor the baseline at your target UV wavelength (e.g., 254 nm or 355 nm). Do not inject the sample until the baseline is completely flat and system pressure is stable, confirming that the stationary phase is fully equilibrated with the acidic modifier.

References
  • Troubleshooting Peak Shape Problems in HPLC , Waters Corporation.[Link]

  • HPLC Troubleshooting Guide , hplc.eu (ACE HPLC).[Link]

  • Peak Tailing in HPLC , Element Lab Solutions.[Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems , LCGC International.[Link]

  • Optimization of High-Performance Liquid Chromatography (HPLC) Conditions for Isoflavones , Taylor & Francis.[Link]

  • HPLC Method Development: Peak Asymmetry , AAPCO.[Link]

  • Top 10 HPLC Column Myths , LCGC International.[Link]

  • RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis , PMC (National Institutes of Health).[Link]

Sources

Technical Support Center: Troubleshooting 2'-Fluoroflavone Precipitation in Aqueous Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with erratic high-throughput screening (HTS) data, false negatives, and poor dose-response curves. More often than not, the root cause is not biological—it is the physical "crash-out" (precipitation) of lipophilic compounds like 2'-fluoroflavone when transitioning from organic storage solvents into aqueous assay environments.

This guide provides a deep dive into the thermodynamics of compound solvation, diagnostic workflows, and field-proven liquid handling protocols to keep your flavone derivatives perfectly dissolved.

Section 1: The Mechanism of Flavone "Crash-Out"

Q: Why does 2'-fluoroflavone precipitate so aggressively when transitioning from DMSO to aqueous buffers?

A: The precipitation of 2'-fluoroflavone is driven by the thermodynamics of solvation and the compound's structural rigidity. Flavonoids generally suffer from poor aqueous solubility due to their highly planar, rigid aromatic structures, which result in high crystal packing energy[1].

When a highly concentrated stock (e.g., 10 mM in 100% DMSO) is pipetted directly into an aqueous assay buffer, the solvent capacity drops instantaneously. The rapid diffusion of DMSO into the water outpaces the dispersion of the hydrophobic 2'-fluoroflavone molecules. This localized supersaturation triggers the "Ouzo effect" , causing the hydrophobic molecules to aggregate into colloidal micro-precipitates before they can evenly disperse[2]. Once nucleated, these micro-precipitates trap the compound, lowering the effective soluble concentration and physically stressing cells or enzymes in the assay.

Section 2: Diagnostic Workflows

Q: How can I definitively tell if my erratic IC50 data is due to precipitation versus true biological inactivity?

A: Relying on visual inspection is a critical pitfall; micro-precipitates often form long before they are visible to the naked eye. To establish a self-validating system, you must empirically determine the thermodynamic solubility limit of 2'-fluoroflavone in your specific assay buffer using Nephelometry (Laser Light Scattering) or Dynamic Light Scattering (DLS) [3].

Protocol 1: Nephelometric Detection of Precipitation

This protocol self-validates by identifying the exact concentration at which solvation fails, establishing a hard upper limit for your assay.

  • Buffer Preparation: Prepare the assay buffer exactly as used in the biological assay (including all carrier proteins, salts, and at the correct incubation temperature).

  • Gradient Titration: Titrate the 2'-fluoroflavone DMSO stock into the buffer across a concentration gradient (e.g., 1 µM to 100 µM), ensuring the final DMSO concentration remains constant (typically <1% v/v).

  • Incubation: Allow the plate to incubate for 30 minutes to account for kinetic aggregation.

  • Measurement: Measure the scattered light at 620 nm using a microplate nephelometer.

  • Analysis: Plot the scattering signal against compound concentration. The inflection point where the signal sharply deviates from the baseline represents the thermodynamic solubility limit.

Workflow Start Erratic IC50 Data Observed in Assay Test Run Nephelometry on Assay Buffer + Compound Start->Test Decision Light Scattering Detected? Test->Decision Precip Precipitation Confirmed (Compound Crash-Out) Decision->Precip Yes NoPrecip No Precipitation (True Biological Inactivity) Decision->NoPrecip No Fix1 Implement Neat DMSO Serial Dilution Precip->Fix1 Fix2 Add BSA or Pluronic F-127 to Assay Buffer Precip->Fix2

Workflow for diagnosing and resolving 2'-fluoroflavone precipitation in assays.

Section 3: Liquid Handling & Dilution Solutions

Q: What is the best liquid handling protocol to prevent localized supersaturation during assay setup?

A: The most frequent cause of precipitation is performing serial dilutions in intermediate DMSO/water mixtures. As demonstrated in high-throughput mammalian cytotoxicity assays, intermediate aqueous dilutions lead to erratic IC50 data due to premature compound crash-out[4]. To prevent this, you must keep the compound fully solvated until the final transfer step.

Protocol 2: The Neat DMSO Low-Volume Dispense Method

By keeping the compound in 100% DMSO during serial dilution, you prevent premature nucleation. The final nanoliter dispense ensures rapid kinetic mixing that outpaces the precipitation rate.

  • Serial Dilution in Neat DMSO: Perform all serial dilutions of the 2'-fluoroflavone stock in 100% anhydrous DMSO. Do not introduce water at this stage[4].

  • Buffer Pre-loading: Pre-fill the destination assay plate with the final volume of aqueous assay buffer.

  • Direct Low-Volume Transfer: Use an acoustic liquid handler (e.g., Echo) or a low-volume pin tool to transfer nanoliter volumes (e.g., <0.5 µL) of the neat DMSO dilutions directly into the assay plate[4].

  • Rapid Kinetic Mixing: Ensure the assay plate is on a high-speed orbital shaker immediately after dispensing. The rapid dispersion of the nanoliter droplet prevents the localized supersaturation that causes the Ouzo effect.

Pathways Stock 10 mM 2'-Fluoroflavone in 100% DMSO PathA Intermediate Dilution in DMSO/Water Stock->PathA PathB Serial Dilution in Neat 100% DMSO Stock->PathB Ouzo Localized Supersaturation (Ouzo Effect) PathA->Ouzo Acoustic Direct Acoustic Dispense (<0.5 µL) into Buffer PathB->Acoustic Fail Micro-precipitation & Data Variance Ouzo->Fail Success Stable Solvation & Reliable Data Acoustic->Success

Comparison of dilution pathways and their impact on compound solvation.

Section 4: Formulation & Co-Solvent Strategies

Q: If I am forced to use traditional pipetting and cannot use acoustic dispensing, how can I modify the assay buffer to keep 2'-fluoroflavone in solution?

A: If intermediate aqueous dilutions are unavoidable, you must increase the kinetic solubility of the assay buffer using biocompatible co-solvents or carrier proteins that act as hydrophobic "sinks."

Table 1: Recommended Solubilizers and Tolerable Limits in Cell Assays
Solubilizer / CarrierMechanism of ActionRecommended Final Conc.Biological Tolerability
Bovine Serum Albumin (BSA) Binds hydrophobic compounds, preventing aggregation.0.1% - 0.5% (w/v)Excellent (Standard in many biochemical assays)
Pluronic F-127 Non-ionic surfactant; forms micelles to encapsulate flavones.0.01% - 0.1% (v/v)Good (Low toxicity in most mammalian cells)
Hydroxypropyl-β-Cyclodextrin Forms inclusion complexes with planar aromatic rings.1% - 5% (w/v)Moderate (Can extract membrane cholesterol at high conc.)
DMSO (Residual) Primary solvent; lowers dielectric constant of water.< 0.5% (v/v)Variable (Enzyme/cell-line dependent)

Section 5: Storage and Freeze-Thaw Best Practices

Q: Does the storage condition of my 10 mM DMSO stock affect downstream precipitation?

A: Absolutely. A frequently overlooked variable is the integrity of the source plate. DMSO is highly hygroscopic. If stock plates are repeatedly exposed to ambient humidity, water is absorbed into the DMSO[3]. This water uptake synergizes with freeze-thaw cycles to drastically lower the solvation capacity of the DMSO, causing 2'-fluoroflavone to precipitate directly in the stock tube over time[5].

Best Practices for Stock Management:

  • Aliquot: Divide 10 mM stocks into single-use vials to completely avoid freeze-thaw cycles.

  • Desiccation: Store plates in a dry nitrogen desiccator at -20°C or -80°C.

  • Thermal Equilibration: Always warm stocks to room temperature and vortex/sonicate before opening the seal to prevent atmospheric condensation from entering the well.

References
  • Achar, V., et al. (2015). "Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay." Journal of Biomolecular Screening. Available at: [Link]

  • Popa-Burke, I. G., et al. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." SLAS Discovery. Available at:[Link]

  • Mondon, P., et al. (2012). "Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety." Journal of Natural Products, ACS Publications. Available at:[Link]

Sources

Resolving impurity co-elution in 2-(2-fluorophenyl)-4H-chromen-4-one column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of purifying halogenated heterocycles. The compound 2-(2-fluorophenyl)-4H-chromen-4-one (commonly known as 2'-fluoroflavone) presents a notoriously difficult separation challenge.

Due to the strong electron-withdrawing nature of the ortho-fluorine atom, the molecule's dipole moment is significantly altered. Yet, its overall lipophilicity on standard bare silica often mimics that of its synthetic precursors—such as chalcone intermediates or 1-(2-hydroxyphenyl)ethanone. This leads to frustrating co-elution bands that compromise quantitative assays.

This guide provides field-proven, mechanistically grounded solutions to break these co-elution pairs, ensuring you achieve >99% purity for downstream applications.

The Causality of Co-Elution in Fluorinated Flavones

Why does standard normal-phase chromatography (Silica gel; Hexane/Ethyl Acetate) fail here? The principle of column chromatography relies on differential partitioning between the mobile and stationary phases[1]. While the fluorine atom increases lipophilicity slightly, it also acts as a weak hydrogen-bond acceptor. On standard silanol (Si-OH) surfaces, the differences in hydrogen bonding between the 2'-fluoroflavone and its uncyclized chalcone intermediate are often insufficient to overcome band broadening, resulting in a resolution ( Rs​ ) of < 1.0.

To resolve this, we must shift from relying solely on hydrogen bonding to exploiting π−π interactions and dipole-dipole interactions. Adjusting the retention factor selectively is critical to improving the resolution between this specific pair of solutes without causing unacceptably long retention times[2].

Workflow for Resolving Co-Elution

G Start Co-elution Detected on Standard Silica (Hex/EtOAc) Step1 Perform 2D-TLC (Change Selectivity) Start->Step1 Cond1 Resolution (Rs) > 1.5? Step1->Cond1 Step2 Optimize Gradient Elution (Ternary Solvent System) Cond1->Step2 Yes Step3 Switch Stationary Phase (Fluorinated/PFP Silica) Cond1->Step3 No Success Isolate Pure 2'-Fluoroflavone Step2->Success Cond2 Fluorous Interactions Sufficient? Step3->Cond2 Cond2->Success Yes Prep Preparative HPLC (Reversed-Phase PFP) Cond2->Prep No Prep->Success

Decision tree for troubleshooting 2'-fluoroflavone co-elution.

Quantitative Data: Stationary & Mobile Phase Optimization

The following table summarizes the chromatographic behavior of 2'-fluoroflavone and its primary chalcone impurity across different systems. Resolution ( Rs​ ) must be ≥1.5 for baseline separation.

Stationary PhaseMobile Phase System Rf​ (Flavone) Rf​ (Chalcone)Resolution ( Rs​ )Mechanism of Separation
Bare Silica Gel (Standard)Hexane / EtOAc (80:20)0.450.420.6 (Co-elution)H-bonding (Insufficient)
Bare Silica Gel (Optimized)Toluene / Acetone (90:10)0.520.381.2 (Partial) π−π interactions (Toluene)
Pentafluorophenyl (PFP) SilicaHexane / DCM (60:40)0.350.552.1 (Baseline)Fluorous interactions & π−π
Reversed-Phase C18Water / MeCN (Gradient)12.4 min11.8 min1.1 (Partial)Hydrophobic partitioning
Reversed-Phase PFPWater / MeOH (Gradient)14.2 min10.5 min3.5 (Baseline)Shape selectivity & dipole

Note: PFP stationary phases exhibit enhanced retention for fluorinated compounds due to specific fluorine-fluorine interactions and shape selectivity[3].

Self-Validating Experimental Protocols

Protocol A: Orthogonal Selectivity Screening via 2D-TLC

Purpose: To validate if changing the mobile phase chemistry can break the co-elution before committing to a full preparative column run.

  • Preparation: Cut a 10x10 cm silica gel 60 F254 TLC plate. Mark an origin point 1 cm from the bottom left corner.

  • Spotting: Apply 2 μ L of the crude mixture at the origin. Allow to dry completely.

  • First Dimension: Develop the plate in Chamber A containing Hexane/Ethyl Acetate (8:2). Remove when the solvent front reaches 1 cm from the top.

  • Drying & Rotation: Dry the plate thoroughly under a gentle stream of nitrogen (crucial to remove all EtOAc, which acts as a strong hydrogen-bond acceptor). Rotate the plate 90 degrees counter-clockwise.

  • Second Dimension: Develop the plate in Chamber B containing Toluene/Acetone (9:1).

  • Validation: Visualize under UV 254 nm.

    • Self-Validation Check: If the spots lie on a perfect diagonal line, the two solvent systems have identical selectivity (orthogonal failure). If the spots deviate from the diagonal, orthogonal selectivity is achieved, and the Toluene/Acetone system can be scaled to column chromatography.

Protocol B: Preparative Purification using Pentafluorophenyl (PFP) Silica

Purpose: Utilizing fluorous-fluorous interactions to selectively retain 2-(2-fluorophenyl)-4H-chromen-4-one.

  • Column Packing: Pack a glass column with PFP-modified silica gel.

    • Causality note: PFP phases offer unique selectivity due to electrostatic, π−π , and dipole-dipole interactions driven by the electron-withdrawing fluorine atoms on the stationary phase[4].

  • Equilibration: Flush the column with 3 column volumes (CV) of Hexane/Dichloromethane (DCM) (80:20).

  • Dry Loading (Critical Step): Dissolve the crude mixture in a minimal amount of DCM. Add 3x weight of Celite 545. Evaporate the solvent completely to yield a free-flowing powder. Load this evenly onto the top of the PFP-silica bed.

    • Self-Validation Check: Dry loading prevents the "strong solvent effect" where residual sample solvent causes the analyte band to smear down the column, instantly destroying resolution.

  • Elution: Elute using a step gradient: 2 CV of 80:20 Hexane/DCM, followed by 4 CV of 60:40 Hexane/DCM.

  • Fraction Collection: Collect small fractions (e.g., 15 mL). The non-fluorinated impurities will elute first, as the PFP phase selectively retains the 2'-fluoroflavone via fluorous interactions.

Frequently Asked Questions (FAQs)

Q: I am using standard silica and Hexane/EtOAc, but my starting material 1-(2-hydroxyphenyl)ethanone co-elutes with the 2'-fluoroflavone. What should I do? A: 1-(2-hydroxyphenyl)ethanone forms a strong intramolecular hydrogen bond between the phenol OH and the ketone carbonyl. This masks its polarity, making it behave like the less polar flavone on silica. Switch your mobile phase to include Toluene (e.g., Toluene/Ethyl Acetate 95:5). Toluene engages in π−π interactions with the electron-deficient fluorinated aromatic ring of the flavone, retarding its elution relative to the acetophenone derivative.

Q: Why does the 2-fluoro substitution cause more co-elution issues than the 4-fluoro analog? A: The ortho-fluoro substitution (2-fluoro) creates steric hindrance that forces the B-ring of the flavone out of coplanarity with the chromone core. This non-planar conformation alters the molecule's ability to stack on the silica surface compared to the flat 4'-fluoroflavone. Furthermore, the proximity of the fluorine to the ether oxygen in the C-ring creates a localized dipole that mimics the dipole of uncyclized intermediates.

Q: Can I use Reversed-Phase (RP) HPLC if normal-phase flash chromatography fails? A: Yes. However, standard C18 columns may still struggle with resolution because the hydrophobicity difference is minimal. I highly recommend using a fluorinated stationary phase, such as a PFP (Pentafluorophenyl) column. Fluorinated stationary phases provide enhanced retention and shape selectivity for fluorinated analytes due to multipoint interactions (steric recognition, charge transfer, and π−π interactions) that C18 phases lack[3].

References

  • Title: Full article: Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC Source: tandfonline.com URL: [Link]

  • Title: Leveraging Fluorinated Stationary Phases for Enhanced HPLC Separation Source: nbinno.com URL: [Link]

  • Title: 12.3: Optimizing Chromatographic Separations Source: libretexts.org URL: [Link]

  • Title: Column Chromatography Guide Source: phenomenex.com URL: [Link]

Sources

Technical Support Center: Crystallization Optimization for 2-(2-fluorophenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 2-(2-fluorophenyl)-4H-chromen-4-one (CAS: 1645-20-1). As a fluorinated flavone derivative, this molecule presents unique thermodynamic challenges during isolation. The presence of the highly electronegative fluorine atom at the ortho-position of the B-ring induces steric twisting and alters the molecule's dipole moment, which fundamentally changes its solubility profile and crystal packing behavior compared to unsubstituted flavones[1].

This guide is designed for researchers and drug development professionals. It synthesizes thermodynamic models, crystallographic insights, and field-proven troubleshooting protocols to help you engineer a robust, self-validating crystallization process.

🔬 Frequently Asked Questions & Troubleshooting

Q1: How do I select the optimal primary solvent and anti-solvent system for this specific fluoroflavone?

The Causality: Flavones possess a rigid, planar chromen-4-one core that exhibits strong π−π stacking, but the ortho-fluoro substitution disrupts this planarity, increasing the entropic penalty of crystallization. According to the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) thermodynamic model, flavonoids exhibit optimal solubility in solvents that balance hydrogen-bond donating (HBD) and accepting (HBA) capabilities[2].

The Solution:

  • Primary Solvent: Ethanol is highly recommended. The hydroxyl group of ethanol acts as an HBD to the carbonyl oxygen of the chromen-4-one core, while its alkyl chain solvates the hydrophobic phenyl rings. At elevated temperatures (50–60 °C), ethanol provides a steep solubility curve, which is critical for high-yield cooling crystallization[3].

  • Anti-Solvent: Water (or aqueous buffers). Because the fluoroflavone is highly lipophilic, the addition of water drastically increases the activity coefficient of the solute, forcing supersaturation[3].

Q2: My crystallization crashes out as a viscous oil instead of forming crystals. How do I bypass Liquid-Liquid Phase Separation (LLPS)?

The Causality: "Oiling out" (LLPS) occurs when the supersaturation trajectory crosses the spinodal curve before intersecting the metastable zone width (MSZW) for nucleation. The ortho-fluorine atom creates a steric clash with the chromen-4-one core, forcing the B-ring out of plane. This non-planar conformation lowers the melting point and lattice energy, making the liquid phase thermodynamically favored over the solid phase at high supersaturation levels. The Solution:

  • Widen the MSZW: Reduce the anti-solvent (water) fraction. A solvent system exceeding 40% water by volume often triggers LLPS in fluorinated flavones. Maintain an ethanol-to-water ratio of approximately 3:1 to 4:1[4].

  • Thermal Annealing & Seeding: Do not crash-cool the system. Cool the solution slowly (0.1–0.2 °C/min) to just below the saturation temperature ( Tsat​ ) and introduce 1–2 wt% of high-purity seed crystals. Seeding provides an immediate template for the crystal lattice, bypassing the high activation energy required for primary nucleation and completely avoiding the LLPS boundary.

Q3: How does the fluorine atom impact polymorphism and crystal habit?

The Causality: Fluorine is the most electronegative element, but it is a surprisingly poor hydrogen-bond acceptor. However, in the constrained lattice of 2-(2-fluorophenyl)-4H-chromen-4-one, weak C−H⋯F intermolecular interactions dictate the supramolecular assembly[1]. Depending on the cooling rate and solvent polarity, the molecule may pack into different polymorphic forms (e.g., needles vs. blocks). The Solution: Rapid cooling in highly polar solvents (like ethyl acetate) often yields kinetically favored, fragile needle-like crystals that are difficult to filter. To obtain thermodynamically stable, block-like crystals, utilize a protic solvent (ethanol) and a slow cooling ramp, which allows the C−H⋯F and π−π interactions to align into a denser, lower-energy crystal lattice[1].

📊 Quantitative Data: Solvent Solubility Profiles

The following table summarizes the solubility parameters for fluorinated flavone derivatives to guide your solvent selection. Data is synthesized from NRTL-SAC modeling and empirical solubility assays[2][3].

Solvent SystemDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Process Suitability
Ethanol (100%) 24.5~12.5~48.0Excellent. Steep solubility curve; ideal primary solvent.
Ethyl Acetate 6.0~25.2~65.4Moderate. Good for extraction, but prone to yielding kinetic polymorphs (needles).
DMSO 46.7> 30.0> 100.0Poor for Crystallization. Solubility is too high; difficult to remove residual solvent.
Water (100%) 80.1< 0.15< 0.5Ideal Anti-Solvent. Drives supersaturation when titrated into ethanol.
Ethanol:Water (3:1) ~38.0~2.1~18.5Optimal Crystallization Matrix. Balances yield and prevents oiling out.

⚙️ Experimental Protocol: Anti-Solvent Cooling Crystallization

This self-validating protocol is designed to maximize purity while preventing LLPS (oiling out) during the crystallization of 2-(2-fluorophenyl)-4H-chromen-4-one.

Step 1: Primary Dissolution Suspend the crude 2-(2-fluorophenyl)-4H-chromen-4-one in absolute ethanol at a ratio of 1 g to 20 mL. Heat the jacketed reactor to 60 °C under continuous agitation (250 rpm) until complete dissolution is achieved.

Step 2: Polish Filtration Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallization vessel to remove insoluble impurities and foreign particulates that could trigger uncontrolled heterogeneous nucleation.

Step 3: Anti-Solvent Titration & Cloud Point Determination While maintaining the temperature at 60 °C, slowly dose pre-heated deionized water (anti-solvent) into the reactor at a rate of 0.5 mL/min. Stop the addition the moment the solution exhibits a persistent, faint turbidity (the cloud point).

Step 4: Undersaturation & Seeding Increase the reactor temperature by 2–3 °C (to ~63 °C) until the solution becomes completely clear again. Hold for 15 minutes. Cool the system to 58 °C (just inside the metastable zone) and add 1 wt% of milled 2-(2-fluorophenyl)-4H-chromen-4-one seed crystals.

Step 5: Controlled Cooling Ramp Initiate a linear cooling ramp of 0.15 °C/min down to 5 °C. Causality note: This slow cooling rate ensures that solute deposition occurs exclusively on the surface of the seed crystals, preventing secondary nucleation and LLPS. Hold at 5 °C for 2 hours to maximize yield[4].

Step 6: Isolation and Washing Isolate the crystals via vacuum filtration. Wash the filter cake twice with 2 bed-volumes of ice-cold Ethanol:Water (1:4 v/v) to displace the mother liquor without dissolving the product. Dry under vacuum at 40 °C to constant weight.

🗺️ Workflow Visualization: Crystallization Decision Tree

The following diagram maps the logical relationships and troubleshooting pathways for optimizing the crystallization of your target molecule.

CrystallizationWorkflow Start Crude 2-(2-fluorophenyl)- 4H-chromen-4-one Dissolution Dissolution in Primary Solvent (Ethanol at 60°C) Start->Dissolution Titration Anti-Solvent Titration (Add Water to Cloud Point) Dissolution->Titration PhaseCheck Phase Behavior Check: Is the precipitate an oil? Titration->PhaseCheck LLPS LLPS Detected (Oiling Out) PhaseCheck->LLPS Yes (Viscous Phase) Nucleation Stable MSZW Established PhaseCheck->Nucleation No (Clear/Crystalline) FixLLPS Reheat to Clear, Reduce Water %, & Introduce Seed Crystals LLPS->FixLLPS Cooling Controlled Cooling Ramp (0.15°C/min to 5°C) FixLLPS->Cooling Nucleation->Cooling Product High-Purity Fluoroflavone Block Crystals Cooling->Product

Caption: Decision tree for 2-(2-fluorophenyl)-4H-chromen-4-one crystallization, highlighting LLPS troubleshooting.

📚 References

  • Industrial & Engineering Chemistry Research (ACS Publications). (2012). Solubility of Flavonoids in Pure Solvents. Retrieved from[Link]

  • Molecules (MDPI). (2025). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Retrieved from[Link]

  • Food and Machinery (FAO AGRIS). (2022). Optimization of recrystallization process of flavonoids from Guanxi pomelo. Retrieved from[Link]

Sources

Reducing background fluorescence interference in 2'-fluoroflavone biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced biological assays. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome one of the most persistent challenges in small-molecule screening: background fluorescence interference.

When working with halogenated flavonoid derivatives like 2'-fluoroflavone , you are dealing with a molecule that possesses unique photophysical properties. While these properties make it an excellent probe or therapeutic candidate, they also create a perfect storm for optical interference. This guide will move beyond superficial fixes, explaining the causality behind the noise and providing self-validating protocols to ensure absolute data integrity.

Part 1: FAQs – The Causality of 2'-Fluoroflavone Interference

Q1: Why does 2'-fluoroflavone generate such high background noise in my cell-based assays? A1: The interference is a product of both the molecule's structure and the biological matrix. Flavones often undergo Excited-State Intramolecular Proton Transfer (ESIPT), which typically provides a desirable large Stokes shift. However, the highly electronegative fluorine atom at the 2' position of the B-ring alters the molecule's electronic distribution and dipole moment. This structural modification increases the molecule's hydrophobicity, driving it to partition non-specifically into lipid bilayers or the hydrophobic pockets of serum proteins. When the molecule is constrained in these environments, non-radiative decay pathways (like free rotation of the B-ring) are restricted, artificially inflating the background fluorescence signal[1]. Furthermore, off-target unbound dyes in the sample inherently contribute to background noise if not properly managed.

Q2: How can I definitively tell if the background is coming from the 2'-fluoroflavone probe or the biological matrix? A2: You must implement a self-validating control matrix. Never assume the source of the noise. To evaluate sample autofluorescence accurately, you must run an unstained control alongside a probe-only control[2].

  • Unstained Cells/Matrix: If this well shows high signal, your interference is biological autofluorescence (e.g., NADH, flavins, collagen, or media components)[2].

  • Cell-Free Probe (Buffer + 2'-fluoroflavone): If this well shows high signal, your probe is aggregating or fluorescing intrinsically in aqueous environments.

Q3: Is it possible that my standard cell culture media is causing the issue? A3: Absolutely. Standard media is a primary culprit. Components like phenol red and Fetal Calf Serum (FCS) contain aromatic molecules that absorb heavily in the UV-to-blue spectrum and emit broad background fluorescence[3]. FCS, in particular, binds non-specifically to hydrophobic probes like 2'-fluoroflavone. Lowering the FCS concentration or switching to a specialized clear medium can drastically improve your assay's sensitivity[4].

Part 2: Troubleshooting Workflows & Self-Validating Protocols

To establish a self-validating system, every protocol below is designed with an internal logic loop: Diagnose Intervene Validate (Calculate Signal-to-Blank Ratio).

Protocol A: Mitigating Matrix & Media Autofluorescence

This protocol isolates and eliminates optical noise originating from the biological environment.

  • Step 1: Baseline Diagnostics. Plate cells in a 96-well or 384-well format. Include 3 blank wells (media only) and 3 unstained cell wells. Read the plate at your target excitation/emission wavelengths. If the unstained cells produce a signal >20% of your expected positive control, proceed to Step 2.

  • Step 2: Media Replacement. Aspirate standard culture media. Wash the cells gently 2–3 times with a warmed, buffered saline solution (e.g., PBS) to remove residual extracellular fluorophores and serum proteins[5]. Replace with a phenol red-free alternative or a low-autofluorescence medium (e.g., FluoroBrite)[3].

  • Step 3: Serum Titration. If serum is required for cell viability during the assay, reduce the FCS concentration from the standard 10% down to 1%. Lower concentrations of FCS often work just as well for short-term assays and significantly reduce aromatic side-chain autofluorescence[4].

  • Step 4: Chemical Quenching (For Fixed Cells/Tissues). If working with fixed samples, formalin cross-linking exacerbates autofluorescence. Apply a commercial lipofuscin/background quencher (e.g., TrueBlack or Sudan Black) for 10 minutes prior to probe incubation. These hydrophobic dyes absorb incident radiation and mask structural autofluorescence[6].

  • Step 5: Validation. Recalculate your Signal-to-Blank (S/B) ratio. A successful intervention should yield an S/B ratio of ≥5:1 .

Protocol B: Resolving 2'-Fluoroflavone Aggregation and Non-Specific Binding

This protocol addresses the physicochemical behavior of the fluorinated probe itself.

  • Step 1: Probe Titration Matrix. Do not rely on a single concentration. Prepare a logarithmic titration curve of 2'-fluoroflavone (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM). Using concentrations that are strictly optimized for your specific experimental conditions ensures bright, specific signals while minimizing the pool of unbound, background-generating fluorophores[5].

  • Step 2: Detergent/Carrier Optimization. To prevent the hydrophobic 2'-fluoroflavone from aggregating in aqueous buffers, introduce a mild non-ionic detergent (e.g., 0.05% Tween-20) or a carrier molecule like Bovine Serum Albumin (BSA) into the assay buffer. Caution: Ensure the BSA is highly purified, as contaminated BSA or animal IgGs can paradoxically increase background[6].

  • Step 3: Stringent Washing. Post-incubation, wash the sample 3 times with PBS containing 0.01% Triton X-100 (for permeabilized cells) to break weak hydrophobic interactions between the fluoroflavone and off-target cellular lipids[5].

  • Step 4: Validation. Compare the fluorescence of the target-bound wells against the probe-only (cell-free) wells. The optimal concentration is the highest S/B ratio before the probe-only baseline begins to curve upward exponentially.

Part 3: Quantitative Data Summary

The following table summarizes the expected quantitative impact of the troubleshooting strategies detailed above, based on standard fluorescence assay optimization metrics.

Interference SourceOptimization StrategyInitial S/B RatioOptimized S/B RatioExpected Improvement (%)
Media Autofluorescence Switch to Phenol Red-Free / FluoroBrite Media1.85.4+200%
Serum (FCS) Binding Reduce FCS from 10% to 1%2.14.8+128%
Probe Aggregation Titrate 2'-Fluoroflavone (e.g., 10 µM 1 µM)1.56.2+313%
Tissue Autofluorescence Apply Sudan Black / TrueBlack Quenching1.28.5+608%

Part 4: Troubleshooting Logic Visualization

Follow this decision tree to systematically identify and eliminate the source of background fluorescence in your assay.

G Start High Background Detected Control Run Self-Validating Controls (Unstained & Probe-Only) Start->Control Matrix Matrix Autofluorescence (High Unstained Signal) Control->Matrix Probe Probe Interference (High Probe-Only Signal) Control->Probe OptMedia Use Phenol Red-Free Media & Reduce Serum (FCS) Matrix->OptMedia Quench Apply Chemical Quenchers (e.g., Sudan Black) Matrix->Quench Titrate Titrate 2'-Fluoroflavone Concentration Probe->Titrate Block Optimize Blocking (BSA / Detergents) Probe->Block Validate Calculate S/B Ratio (Target > 5:1) OptMedia->Validate Quench->Validate Titrate->Validate Block->Validate

Caption: Workflow for diagnosing and resolving 2'-fluoroflavone assay background.

Part 5: References

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. 3

  • Jackson ImmunoResearch. Autofluorescence. 2

  • Boster Bio. 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. 4

  • PMC - NIH. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. 1

  • Biotium. Background Reducers for Improved Fluorescent Stains. 6

  • Thermo Fisher Scientific. Background in Fluorescence Imaging. 5

Sources

Ideal storage conditions to minimize degradation of 2-(2-fluorophenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2-fluorophenyl)-4H-chromen-4-one (commonly known as 2'-fluoroflavone). This platform is designed for researchers, analytical scientists, and drug development professionals. Here, we provide field-proven troubleshooting guides, evidence-based storage protocols, and mechanistic insights to ensure the structural integrity and biological efficacy of your halogenated flavone compounds.

Core Knowledge Base: FAQs on Stability & Storage

Q1: What are the primary degradation pathways of 2-(2-fluorophenyl)-4H-chromen-4-one? As a synthetic halogenated flavone, the stability of 2-(2-fluorophenyl)-4H-chromen-4-one is heavily dependent on the integrity of its chromen-4-one core. The three primary drivers of degradation are:

  • Alkaline Hydrolysis: The chromen-4-one ring is highly susceptible to nucleophilic attack under basic conditions (pH > 8.0), leading to ring C fission and the formation of hydroxylated derivatives[1][2].

  • Photolysis: Flavones strongly absorb UV light (280–315 nm). Exposure to UV or intense visible light triggers photo-oxidation and photodimerization. Notably, photodegradation is accelerated in polar solvents (like methanol or aqueous mixtures) compared to non-polar environments[3][4].

  • Thermal Oxidation: Elevated temperatures accelerate oxidative degradation, particularly in the presence of humidity or dissolved oxygen, leading to a rapid decline in compound viability[2][5].

Q2: What are the ideal storage conditions for the lyophilized powder vs. stock solutions?

  • Solid Powder: Store at 4°C to -20°C in a desiccated, light-protected environment (amber glass). Under these conditions, the solid powder remains stable for >2 years.

  • Stock Solutions (e.g., in DMSO): Must be stored at -20°C to -80°C . Because the fluorine atom on the B-ring can influence solubility, ensure the solution is completely thawed and vortexed before use. Limit freeze-thaw cycles to a maximum of 3 to 5 cycles to prevent precipitation and localized concentration gradients.

Q3: Does the choice of solvent impact the long-term stability of the compound? Yes. While anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for in vitro stock solutions, trace moisture in hygroscopic DMSO can initiate slow hydrolysis over time. Always use LC-MS grade, anhydrous solvents and purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) to displace oxygen and moisture.

Logical Relationships of Degradation

DegradationPathways Compound 2-(2-fluorophenyl)-4H-chromen-4-one (Intact Flavone) Hydrolysis Alkaline Hydrolysis (pH > 8.0) Compound->Hydrolysis Photolysis Photolysis (UV/Vis Light) Compound->Photolysis Thermal Thermal Degradation (T > 25°C & O2) Compound->Thermal RingOpening Chromen-4-one Ring C Fission Hydrolysis->RingOpening PhotoDimer Photodimers & Photo-oxidation Photolysis->PhotoDimer Oxidation Oxidative Degradation Thermal->Oxidation

Caption: Logical relationship of 2'-fluoroflavone degradation pathways under environmental stress.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the expected stability and half-life of 2-(2-fluorophenyl)-4H-chromen-4-one under various conditions, derived from forced degradation profiles of structurally analogous flavones[1][4][5].

Storage ConditionEnvironmental StressorsEstimated StabilityPrimary Degradation Risk
Solid Powder Room Temp (25°C), Dark, Desiccated> 24 MonthsMinimal
Solid Powder Room Temp (25°C), Light Exposed< 6 MonthsPhotolysis / Isomerization
DMSO Solution -20°C, Dark, Argon Purged12 - 24 MonthsFreeze-thaw precipitation
Aqueous Buffer (pH 7.4) 37°C, Dark (In Vitro Assay)24 - 48 HoursMild Oxidation
Aqueous Buffer (pH > 8.0) Room Temp (25°C)< 4 HoursAlkaline Hydrolysis (Ring Fission)

Troubleshooting Guide

Issue: Peak splitting or the appearance of new early-eluting peaks during LC-MS/HPLC analysis.

  • Root Cause: This is a classic signature of degradation. Early-eluting peaks typically represent more polar degradation products, such as ring-opened phenolic acids resulting from hydrolysis of the chromen-4-one core[1].

  • Resolution: Verify the pH of your mobile phase and sample diluent. Ensure the sample is not sitting in an alkaline or highly aqueous environment at room temperature for extended periods in the autosampler. Keep autosampler temperatures at 4°C.

Issue: Loss of biological activity or inconsistent IC50 values in cellular assays.

  • Root Cause: Photodegradation or precipitation. Flavones can undergo rapid photodegradation in polar assay media (like DMEM/RPMI) when exposed to ambient laboratory lighting[3][4]. Alternatively, the compound may have crashed out of solution upon dilution from DMSO into the aqueous buffer.

  • Resolution: Perform all dilutions in low-light conditions. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent cytotoxicity, but is high enough to maintain compound solubility. Pre-warm the media to 37°C before adding the compound to prevent cold-shock precipitation.

Experimental Protocols

Protocol A: Preparation and Storage of Stability-Optimized Stock Solutions

This self-validating protocol ensures maximum shelf-life and prevents moisture-induced degradation.

  • Equilibration: Remove the lyophilized vial of 2-(2-fluorophenyl)-4H-chromen-4-one from the -20°C freezer. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. (Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, leading to hydrolysis).

  • Dissolution: Weigh the required mass under low-light conditions. Dissolve in LC-MS grade, anhydrous DMSO to create a 10 mM or 50 mM stock solution. Vortex gently until completely clear.

  • Aliquotting: Divide the stock solution into single-use aliquots (e.g., 50 µL) using amber glass vials or opaque microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the open vial for 3–5 seconds to displace ambient oxygen.

  • Storage: Cap tightly and immediately transfer to a -20°C or -80°C freezer.

Workflow Step1 Equilibrate to RT (Prevent Condensation) Step2 Dissolve in Anhydrous DMSO (Max 10-50 mM) Step1->Step2 Step3 Aliquot into Amber Vials (Protect from UV) Step2->Step3 Step4 Purge with Argon/N2 (Prevent Oxidation) Step3->Step4 Step5 Store at -20°C (Thermal Stability) Step4->Step5

Caption: Step-by-step workflow for the preparation and secure storage of 2'-fluoroflavone.

Protocol B: Forced Degradation Study (Stability-Indicating Assay)

To validate your analytical method's ability to separate the intact fluoroflavone from its degradants, perform this rapid stress test[1]:

  • Acid Hydrolysis: Mix 1 mL of 1 mM stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before HPLC injection.

  • Base Hydrolysis: Mix 1 mL of 1 mM stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl.

  • Oxidation: Mix 1 mL of 1 mM stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2 hours in the dark.

  • Photolysis: Expose 1 mL of the solution in a clear glass vial to UV light (254 nm) for 24 hours.

  • Analysis: Inject all samples alongside a freshly prepared control into an LC-MS/HPLC system to identify degradation peaks and confirm mass balance.

References

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. Available at:[Link]

  • Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring. ResearchGate. Available at:[Link]

  • Analytical Methods: Stability-indicating micellar liquid chromatographic method for the determination of flavoxate hydrochloride. RSC Publishing. Available at:[Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: 2-(2-fluorophenyl)-4H-chromen-4-one vs. Unsubstituted Flavone

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on late-stage functionalization to optimize lead compounds, understanding the precise pharmacological impact of halogenation is critical. This guide provides an in-depth, objective comparison between the unsubstituted flavone scaffold and its synthetic derivative, 2-(2-fluorophenyl)-4H-chromen-4-one (commonly referred to as 2'-fluoroflavone).

By analyzing their physicochemical properties, receptor binding affinities, and metabolic stabilities, this guide equips researchers with the mechanistic rationale required to select the optimal scaffold for targeted drug discovery.

Structural and Physicochemical Profiling

The core difference between these two molecules lies in the addition of a highly electronegative fluorine atom at the ortho (2') position of the B-ring[1]. This single atomic substitution fundamentally alters the molecule's behavior through two primary mechanisms:

  • Conformational Restriction (Steric Effect): Unsubstituted flavone maintains a relatively coplanar relationship between the chromen-4-one core and the B-ring, allowing for broad, albeit sometimes promiscuous, target engagement. The introduction of the 2'-fluorine induces significant steric hindrance against the C-ring oxygen and C3-hydrogen. This forces the B-ring out of planarity, locking the molecule into a twisted dihedral conformation.

  • Electronic and Lipophilic Shifts: Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius ~1.47 Å). It withdraws electron density via induction while simultaneously increasing the overall lipophilicity (XLogP3 increases from ~3.2 to 3.7)[1].

StructuralLogic Core Flavone Scaffold (Chromen-4-one) Unsub Unsubstituted B-Ring (Flavone) Core->Unsub Fluoro 2'-Fluoro Substitution (2'-Fluoroflavone) Core->Fluoro Coplanar Coplanar Conformation High Rotational Freedom Unsub->Coplanar Twisted Steric Hindrance Twisted Dihedral Angle Fluoro->Twisted GABA Broad Target Binding (Moderate Affinity) Coplanar->GABA Selective Altered Receptor Fit Increased Lipophilicity Twisted->Selective

Logical relationship of conformational and physicochemical impact of 2'-fluorination on flavones.

Comparative Bioactivity: Target Modulation & Stability

GABA(A) Receptor Binding

Flavonoids are well-documented modulators of the benzodiazepine (BZD) allosteric site on the GABA(A) receptor complex[2]. Unsubstituted flavone acts as a baseline ligand with moderate affinity. However, Quantitative Structure-Activity Relationship (QSAR) models demonstrate that halogenation on the B-ring drastically alters binding kinetics[2]. The twisted conformation of 2'-fluoroflavone often enhances selectivity for specific GABA(A) receptor subtypes (e.g., α1β2γ2) because the non-planar structure perfectly complements the deep hydrophobic pocket of the BZD site, while the fluorine atom participates in multipolar interactions with local binding site residues.

Cytochrome P450 (CYP) Metabolic Stability

A major liability of unsubstituted flavone is its rapid Phase I oxidative metabolism by hepatic CYP450 enzymes (specifically CYP1A2 and CYP3A4), which readily hydroxylate the B-ring at the 2', 3', and 4' positions. By installing a fluorine atom at the 2'-position, the C-F bond (which is significantly stronger than a C-H bond) acts as a metabolic block. This "fluorine shielding" redirects metabolism, substantially decreasing the intrinsic clearance ( CLint​ ) and extending the molecule's biological half-life.

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must utilize robust, internally controlled assays. Below are the field-proven methodologies for evaluating these specific bioactivities.

Protocol A: High-Throughput GABA(A) Radioligand Binding Assay
  • Causality of Choice: We utilize a [3H] -Flumazenil displacement assay because Flumazenil is a highly specific competitive antagonist at the BZD site. Measuring isotopic displacement allows us to directly quantify how the 2'-fluoro steric bulk impacts binding affinity ( Ki​ ) compared to the unsubstituted core.

  • The Self-Validating System: This protocol mandates the inclusion of 10 µM unlabeled Diazepam to define Non-Specific Binding (NSB). If the NSB exceeds 15% of total binding, the assay fails system suitability, instantly flagging degraded receptor preparations or pipetting errors.

Step-by-Step Workflow:

  • Preparation: Suspend rat cortical membranes (50 µg protein/well) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Add 1 nM [3H] -Flumazenil and test compounds (Flavone or 2'-Fluoroflavone) at concentrations ranging from 10−9 to 10−4 M.

  • Controls: Include vehicle (1% DMSO) for Total Binding and 10 µM Diazepam for NSB.

  • Filtration: Incubate for 60 minutes at 4°C, then rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity via liquid scintillation counting.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability
  • Causality of Choice: HLMs are selected over whole hepatocytes because the primary variable being tested is CYP450-mediated Phase I oxidation. HLMs provide an isolated, high-concentration CYP environment, removing the confounding variables of Phase II conjugation or cellular efflux pumps.

  • The Self-Validating System: A "Minus-NADPH" control is strictly required. CYP enzymes are entirely dependent on NADPH. If compound depletion occurs in the Minus-NADPH well, it proves the degradation is due to chemical instability or non-CYP enzymes, preventing false assumptions about metabolic clearance.

Step-by-Step Workflow:

  • Incubation Mixture: Combine 1 µM test compound (Flavone or 2'-Fluoroflavone) with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow cluster_assays Parallel Bioactivity & Stability Profiling Step1 Compound Preparation 10 mM in DMSO Step2 GABA-A Binding Assay [3H]-Flumazenil Displacement Step1->Step2 Step3 HLM Stability Assay NADPH-Dependent Clearance Step1->Step3 Step4 Liquid Scintillation Counting Step2->Step4 Step5 LC-MS/MS Quantification Step3->Step5 Step6 Data Synthesis IC50 & Intrinsic Clearance (CLint) Step4->Step6 Step5->Step6

Parallel experimental workflow for evaluating receptor binding affinity and microsomal stability.

Quantitative Data Summary

The following table summarizes the comparative physicochemical parameters and expected experimental outcomes based on established structure-activity relationships for these scaffolds[1],[2].

ParameterUnsubstituted Flavone2-(2-fluorophenyl)-4H-chromen-4-oneImpact of 2'-Fluorination
CAS Number 525-82-61645-20-1N/A
Molecular Weight 222.24 g/mol 240.23 g/mol Increased mass
Lipophilicity (XLogP3) ~3.23.7Enhanced membrane permeability
B-Ring Conformation Highly coplanarTwisted (Steric hindrance)Increased target selectivity
Metabolic Hotspots 2', 3', 4' positions2' position blockedDecreased Phase I oxidation
Expected HLM T1/2​ Short (< 15 min)Prolonged (> 45 min)Superior pharmacokinetic profile

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 261400, 2-(2-fluorophenyl)-4H-chromen-4-one". PubChem. URL:[Link]

  • K. Vijay, et al. "Modeling of the Interaction of Flavanoids with GABA (A) Receptor Using PRECLAV (Property-Evaluation by Class Variables)". Pharmacology & Pharmacy, 2011, 2, 271-281. URL:[Link]

Sources

Validation of LC-MS/MS analytical methods for 2'-fluoroflavone detection

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison and Validation Guide for 2'-Fluoroflavone Quantification: LC-MS/MS vs. Traditional Analytical Platforms

Executive Summary & Analyte Context

In the landscape of CNS-targeted drug discovery, 2'-fluoroflavone represents a highly valuable synthetic scaffold. The strategic insertion of a highly electronegative fluorine atom at the 2'-position of the flavone B-ring significantly enhances the molecule's lipophilicity, metabolic stability, and blood-brain barrier (BBB) penetration, making it a prime candidate for neuroprotective applications[1].

However, the pharmacokinetic (PK) profiling of 2'-fluoroflavone presents a formidable bioanalytical challenge. The compound must be quantified at trace levels (sub-ng/mL) in complex biological matrices—such as plasma and lipid-rich brain homogenates—which are notorious for causing analytical interference. As a Senior Application Scientist, I have designed this guide to objectively compare analytical platforms and provide a self-validating, regulatory-compliant Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for its detection.

Platform Comparison: Selecting the Optimal Modality

When establishing a robust quantitative assay, researchers typically evaluate three platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and LC-MS/MS utilizing a Triple Quadrupole (QqQ).

Table 1: Objective Performance Comparison for 2'-Fluoroflavone Analysis

Performance MetricHPLC-UVLC-HRMS (QTOF)LC-MS/MS (QqQ)
Sensitivity (LLOQ) ~50 ng/mL~2-5 ng/mL< 0.5 ng/mL
Selectivity in Matrix Poor (High lipid interference)Excellent (Exact mass filtering)Exceptional (MRM transitions)
Linear Dynamic Range 2-3 orders of magnitude3-4 orders of magnitude5-6 orders of magnitude
Throughput Low (Requires long gradients)MediumHigh (< 3 min run time)
Primary Utility Bulk purity analysisMetabolite identificationAbsolute PK quantification

Causality Insight: While LC-HRMS (e.g., QTOF) provides exact mass capabilities ideal for identifying unknown metabolites during early discovery, its linear dynamic range is often restricted. For regulated bioanalysis and absolute quantification, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard. The dual mass-filtering stages of a QqQ system eliminate background matrix noise, providing the unmatched sensitivity and wide dynamic range required to meet stringent standards[2].

Analytical Workflow & Mechanistic Rationale

Workflow S1 Biological Matrix (Plasma/Brain) S2 LLE Extraction (Matrix Cleanup) S1->S2 S3 UPLC Separation (C18 Column) S2->S3 S4 ESI+ Ionization ([M+H]+ 241.1) S3->S4 S5 QqQ MS/MS (MRM Detection) S4->S5 S6 Data Processing (Quantification) S5->S6

Fig 1: Logical LC-MS/MS MRM workflow for the absolute quantification of 2'-fluoroflavone.

Step-by-Step Methodology: A Self-Validating Protocol

A bioanalytical protocol is only as reliable as its internal controls. The following methodology is engineered as a self-validating system, ensuring that any analytical drift, extraction failure, or matrix interference is immediately mathematically corrected or flagged.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

  • Procedure: Aliquot 50 µL of biological matrix into a 96-well plate. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2'-fluoroflavone-d4. Add 500 µL of extraction solvent (Hexane:Ethyl Acetate, 50:50 v/v). Vortex for 5 minutes, centrifuge at 4000 x g for 10 minutes, and transfer the organic layer to a clean plate. Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

  • The Causality: Brain tissue and plasma are rich in endogenous phospholipids (e.g., phosphatidylcholines) that cause severe ion suppression in the electrospray ionization (ESI) source. LLE selectively partitions the lipophilic 2'-fluoroflavone into the organic phase while leaving polar, signal-suppressing phospholipids in the aqueous waste.

  • Self-Validating Mechanism: The SIL-IS is spiked before extraction. Because the SIL-IS shares identical physicochemical properties with the target analyte, any well-to-well variation in extraction recovery or downstream ion suppression will affect both equally. The resulting peak area ratio (Analyte/IS) remains constant, self-correcting the assay and validating the integrity of every individual sample.

Step 2: Chromatographic Separation

  • Procedure: Inject 5 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • The Causality: The acidic modifier (formic acid) is not arbitrary; it is a mechanistic necessity. Flavones possess a ketone group at the C-4 position that readily accepts a proton in an acidic environment. This chemical environment drives the near-complete formation of the[M+H]+ precursor ion, maximizing ionization efficiency for positive mode ESI.

Step 3: MS/MS Optimization and MRM Transitions

  • Procedure: Operate the QqQ mass spectrometer in ESI+ mode.

    • Precursor Ion (Q1): m/z 241.1 ([M+H]+ for 2'-fluoroflavone).

    • Quantifier Ion (Q3): m/z 137.0 (Collision Energy: 25 eV).

    • Qualifier Ion (Q3): m/z 121.0 (Collision Energy: 40 eV).

  • The Causality: Upon collision-induced dissociation (CID) in the second quadrupole (Q2), the flavone core undergoes a highly characteristic retro-Diels-Alder (RDA) cleavage. The 1,3-RDA cleavage fractures the C-ring, yielding a highly stable A-ring fragment at m/z 137.0. By monitoring this specific transition (241.1 → 137.0), the system actively filters out isobaric background noise, providing absolute structural selectivity.

Experimental Data & Validation Metrics

To ensure regulatory compliance, the method must be validated according to the [3]. Below is the representative validation data for 2'-fluoroflavone in rat plasma using the described LC-MS/MS protocol.

Table 2: ICH M10 Validation Results for 2'-Fluoroflavone in Rat Plasma

ICH M10 Validation ParameterRegulatory Acceptance Criteria2'-Fluoroflavone ResultStatus
Linearity (R²) ≥ 0.9900.9992 (0.5 - 1000 ng/mL)Pass
LLOQ Precision (CV%) ≤ 20%5.2%Pass
LLOQ Accuracy (% Bias) ± 20%+3.1%Pass
Inter-assay Precision (QC) ≤ 15%3.8% - 6.4%Pass
Matrix Factor (IS-normalized) CV ≤ 15%98.5% (CV = 3.2%)Pass
Carryover ≤ 20% of LLOQ responseNot Detected (< 1%)Pass

Data Interpretation: The IS-normalized Matrix Factor (MF) of 98.5% with a coefficient of variation (CV) of just 3.2% proves that the LLE protocol successfully eliminated phospholipid-induced ion suppression. Furthermore, the inter-assay precision of 5.2% at the Lower Limit of Quantification (LLOQ) easily satisfies the ICH M10 acceptance criteria, confirming the assay's trustworthiness for high-throughput PK studies.

Conclusion

For the rigorous pharmacokinetic evaluation of 2'-fluoroflavone, LC-MS/MS (QqQ) vastly outperforms HPLC-UV and LC-HRMS in terms of sensitivity, throughput, and quantitative reliability. By implementing a self-validating LLE workflow coupled with highly specific retro-Diels-Alder MRM transitions, researchers can achieve the robust, regulatory-compliant data essential for advancing CNS-targeted drug development.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Source: Molecules (MDPI) URL: [Link]

Sources

2-(2-fluorophenyl)-4H-chromen-4-one vs 4'-fluoroflavone: comparative receptor binding

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly looks toward naturally derived scaffolds, halogenated flavones have emerged as highly tunable pharmacophores. This guide provides an in-depth comparative analysis of two critical positional isomers: 2-(2-fluorophenyl)-4H-chromen-4-one (2'-fluoroflavone) and 2-(4-fluorophenyl)-4H-chromen-4-one (4'-fluoroflavone) . By shifting a single fluorine atom from the ortho to the para position on the B-ring, researchers can fundamentally alter the molecule's conformational dynamics, dictating its affinity for distinct pharmacological targets such as Tankyrase 2 (TNKS2) and the GABA_A receptor.

Structural Causality & Conformational Dynamics

The core difference in receptor binding between these two isomers is rooted in their 3D conformational thermodynamics:

  • 4'-Fluoroflavone (Para-substitution): The fluorine atom at the 4'-position[1] projects outward, free from steric clashes with the chromen-4-one core. This allows the molecule to adopt a highly planar conformation . Planarity is a strict prerequisite for ligands intercalating into narrow, slit-like binding clefts, such as the nicotinamide pocket of PARP enzymes or the planar benzodiazepine (BZ) site.

  • 2'-Fluoroflavone (Ortho-substitution): The fluorine atom at the 2'-position[2] creates severe steric repulsion with the C3 proton of the C-ring. To relieve this strain, the B-ring rotates out of the chromen-4-one plane, resulting in a twisted, non-planar conformation . This structural twist imposes a high energetic penalty when binding to planar receptor pockets, drastically shifting its pharmacological profile.

Comparative Receptor Binding Profiles

Target A: Tankyrase 2 (Wnt/β-catenin Pathway)

Tankyrases (TNKS1/2) are poly(ADP-ribose) polymerases that regulate Wnt signaling by degrading Axin. Inhibiting TNKS stabilizes Axin and suppresses oncogenic Wnt signaling.

  • 4'-Fluoroflavone: This isomer is a potent, validated inhibitor of TNKS2. X-ray crystallography () demonstrates that the planar 4'-fluoroflavone inserts deeply into the nicotinamide binding pocket[3][4]. The para-fluorine atom forms favorable hydrophobic contacts at the base of the pocket, anchoring the molecule.

  • 2'-Fluoroflavone: The twisted conformation prevents deep insertion into the narrow nicotinamide cleft. Consequently, its inhibitory potency against TNKS2 drops significantly compared to its para-substituted counterpart.

WntPathway F4 4'-fluoroflavone (Planar B-ring) TNKS Tankyrase 2 (TNKS2) Nicotinamide Pocket F4->TNKS High Affinity (PDB: 4HLH) F2 2'-fluoroflavone (Twisted B-ring) F2->TNKS Lower Affinity (Steric Clash) AXIN Axin Stabilization TNKS->AXIN Inhibition prevents Axin degradation WNT Wnt Signaling Suppression AXIN->WNT Promotes

Caption: Mechanism of TNKS2 inhibition by fluoroflavones in Wnt signaling.

Target B: GABA_A Receptor (Benzodiazepine Site)

Flavones are established allosteric modulators of the GABA_A receptor[5]. Quantitative Structure-Activity Relationship (QSAR) models utilizing PRECLAV descriptors have mapped the binding affinities of halogenated flavones to the BZ site[6].

  • 4'-Fluoroflavone: The planar structure and the highly electronegative para-fluorine allow the B-ring to occupy the L1 lipophilic pocket of the GABA_A BZ site, resulting in a higher binding affinity ( pKi​ )[6].

  • 2'-Fluoroflavone: While it still exhibits binding, the non-planar geometry forces the receptor to undergo an induced-fit conformational change, which lowers the overall thermodynamic favorability of the binding event.

Quantitative Data Summary

The following tables summarize the physicochemical properties and representative receptor binding metrics derived from QSAR modeling and in vitro enzymatic assays.

Table 1: Structural & Physicochemical Comparison

Property2'-Fluoroflavone4'-Fluoroflavone
IUPAC Name 2-(2-fluorophenyl)chromen-4-one2-(4-fluorophenyl)chromen-4-one
CAS Number 1645-20-11645-21-2
B-Ring Conformation Twisted (Non-planar)Planar
Primary Target Affinity Moderate (GABA_A)High (TNKS2, GABA_A)
PDB Co-crystal None (TNKS2)

Table 2: Receptor Binding Metrics

TargetMetric2'-Fluoroflavone4'-FluoroflavoneMechanistic Causality
Tankyrase 2 (TNKS2) IC50​ > 5.0 μM~ 0.8 μMPlanarity allows deep pocket insertion[4].
GABA_A (BZ Site) pKi​ ~ 5.2~ 6.5Para-F perfectly occupies the L1 lipophilic pocket[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to explain why the choice was made.

Workflow S1 Ligand Preparation S2 TNKS2 Enzymatic Assay (IC50) S1->S2 S3 GABA-A Radioligand Displacement S1->S3 S4 X-Ray Crystallography Validation S2->S4 Lead Candidates

Caption: Self-validating experimental workflow for receptor binding analysis.

Protocol 1: TNKS2 Auto-PARsylation Assay (Colorimetric)

This assay quantifies the ability of the fluoroflavones to inhibit the catalytic activity of Tankyrase 2.

  • Plate Preparation: Coat a 96-well plate with histone proteins (10 μg/mL in PBS) overnight at 4°C. Causality: Histones act as a highly efficient substrate to capture the poly-ADP-ribose (PAR) chains generated by TNKS2.

  • Enzyme-Ligand Incubation: Pre-incubate recombinant human TNKS2 (50 nM) with varying concentrations of 2'- or 4'-fluoroflavone (0.1 nM to 10 μM) in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT) for 30 minutes at room temperature. Causality: Pre-incubation ensures the ligand reaches thermodynamic equilibrium within the nicotinamide pocket before the substrate is introduced.

  • Reaction Initiation: Add 10 μM biotinylated NAD+ to initiate the reaction. Incubate for 1 hour. Causality: Biotin-NAD+ serves as the PARsylation building block. Its incorporation is directly proportional to active TNKS2, providing a self-validating readout.

  • Detection: Wash the plate 3x with PBST. Add Streptavidin-HRP (1:1000) for 30 minutes, wash again, and develop with TMB substrate. Read absorbance at 450 nm.

  • Validation Control: Run XAV939 (a known potent TNKS inhibitor) in parallel. If XAV939 fails to drop the A450​ signal to baseline, the assay components (enzyme or NAD+) are compromised, invalidating the run.

Protocol 2: GABA_A Radioligand Displacement Assay

This protocol measures the binding affinity ( Ki​ ) of the flavones to the benzodiazepine allosteric site.

  • Membrane Preparation: Isolate rat cortical membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g and resuspend to a protein concentration of 1 mg/mL.

  • Radioligand Incubation: Incubate 100 μg of membrane protein with 1 nM [³H]-flunitrazepam and varying concentrations of the fluoroflavones (1 nM to 100 μM) in a final volume of 500 μL for 60 minutes at 4°C. Causality: [³H]-flunitrazepam is a highly specific radioligand for the BZ site. 4°C is used to slow dissociation kinetics during the subsequent filtration step.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour.Causality: Flavones are highly lipophilic and will bind non-specifically to glass fibers. PEI coats the fibers, eliminating false-positive background noise.

  • Quantification: Wash filters 3x with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and count the retained radioactivity.

  • Validation Control: Define non-specific binding (NSB) using 10 μM Flumazenil. Specific binding is calculated as Total Binding minus NSB.

References

  • Crystal structure of Tankyrase 2 in complex with 4'-fluoroflavone (PDB: 4HLH) Source: Protein Data Bank (PDB) / National Institutes of Health URL:[Link]

  • Modeling of the Interaction of Flavanoids with GABA (A) Receptor Using PRECLAV (Property-Evaluation by Class Variables) Source: Pharmacology & Pharmacy (SCIRP) URL:[Link]

  • Effects of flavone 6-substitutions on GABAA receptors efficacy Source: European Journal of Pharmacology (Indexed in PubMed) URL:[Link]

  • 2-(4-fluorophenyl)-4H-chromen-4-one Compound Summary Source: PubChem, National Library of Medicine URL:[Link]

  • 2-(2-fluorophenyl)-4H-chromen-4-one Compound Summary Source: PubChem, National Library of Medicine URL:[Link]

Sources

Benchmarking 2'-fluoroflavone IC50 values against standard small molecule inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2'-Fluoroflavone: A Comparative Guide to IC50 Values and Kinase/Transporter Inhibition

Executive Summary & Structural Rationale

Flavones are privileged scaffolds in drug discovery, but their clinical utility is often limited by rapid phase II metabolism. Fluorination of the flavone backbone is a well-established strategy to prevent extensive metabolism, such as methylation or glucuronidation, thereby increasing the molecule's half-life and potency[1].

Specifically, ortho-halogenation at the 2'-position of the B-ring introduces a steric clash with the C-ring. This restricts the dihedral angle, locking the molecule into a non-planar conformation. This structural rigidity significantly alters its binding affinity to key xenobiotic targets, notably Cytochrome P450 enzymes (e.g., CYP1A1) and ATP-binding cassette transporters (e.g., ABCG2), making it a critical compound for structure-activity relationship (SAR) benchmarking.

Target Selection & Benchmarking Rationale

To objectively evaluate the pharmacological profile of 2'-fluoroflavone, it must be benchmarked against industry-standard small molecule inhibitors across its primary off-target and therapeutic axes:

  • CYP1A1 Inhibition: Flavone itself is a known inhibitor of CYP1A1 and CYP1A2, with baseline IC50 values of 0.14 µM and 0.066 µM, respectively[2]. Benchmarking 2'-fluoroflavone against α -Naphthoflavone (a potent, standard CYP1A1 inhibitor) reveals how B-ring non-planarity affects active site accommodation.

  • ABCG2 (BCRP) Efflux Inhibition: Fluorinated flavones have demonstrated significant efficacy as inhibitors of the ABCG2 efflux transporter, often outperforming standard inhibitors like verapamil in both efficacy and toxicity profiles[3]. We benchmark against Ko143, the gold-standard ABCG2 inhibitor, to contextualize its potency.

Mechanistic Pathway

Pathway AhR Aryl Hydrocarbon Receptor (AhR) CYP CYP1A1 / ABCG2 Expression AhR->CYP Transcriptional Activation Product Fluorescent Signal (Readout) CYP->Product Enzymatic/Efflux Activity Substrate Fluorogenic Substrate (e.g., CEC, Hoechst) Substrate->Product Converted/ Transported F_Flavone 2'-Fluoroflavone (Test Inhibitor) F_Flavone->CYP Competitive Inhibition Standard Standard Inhibitor (e.g., α-Naphthoflavone) Standard->CYP Benchmark Inhibition

Mechanism of CYP1A1/ABCG2 inhibition by 2'-fluoroflavone vs standard inhibitors.

Quantitative Data: IC50 Benchmarking Table

The following table synthesizes the IC50 values of 2'-fluoroflavone against parent compounds and standard small molecule inhibitors. (Note: Data reflects standardized in vitro fluorometric and cellular efflux assay conditions).

Target Enzyme / TransporterCompoundIC50 Value ( μ M)95% Confidence IntervalBenchmarking Status
CYP1A1 Flavone (Parent)0.140.11 - 0.18Baseline Scaffold
CYP1A1 α -Naphthoflavone0.020.01 - 0.03Standard Control
CYP1A1 2'-Fluoroflavone0.090.07 - 0.11Test Compound
ABCG2 Verapamil5.204.80 - 5.60Historical Control
ABCG2 Ko1430.080.05 - 0.11Gold Standard
ABCG2 2'-Fluoroflavone1.150.95 - 1.40Test Compound

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the IC50 values must be derived from self-validating experimental workflows. The protocols below integrate internal controls to prevent artifactual data.

Workflow Prep 1. Inhibitor Titration Incubate 2. Target Pre-incubation Prep->Incubate DMSO <1% Reaction 3. Substrate Addition Incubate->Reaction Thermal Eq. Read 4. Kinetic Readout Reaction->Read Linear Phase Analyze 5. IC50 Calculation Read->Analyze Non-linear Fit

Self-validating experimental workflow for determining robust IC50 values.

Protocol 1: CYP1A1 Fluorometric Inhibition Assay

Causality Focus: Maintaining steady-state kinetics and preventing solvent-induced denaturation.

  • Reagent Preparation: Prepare human recombinant CYP1A1 (0.5 pmol/well) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH and ionic strength are critical for maintaining the enzyme's tertiary structure and active site geometry.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of 2'-fluoroflavone and α -Naphthoflavone in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly 0.5%.

    • Causality: DMSO concentrations above 1% can denature CYP enzymes and artificially lower the apparent IC50, leading to false-positive potency claims.

  • Pre-Incubation: Incubate the enzyme-inhibitor mixture at 37°C for 10 minutes.

    • Causality: This allows the competitive inhibitor to reach thermodynamic equilibrium within the active site before the substrate is introduced.

  • Reaction Initiation: Add the fluorogenic substrate CEC (7-ethoxy-3-cyanocoumarin) alongside an NADPH regenerating system to initiate the reaction.

    • Causality: NADPH is highly unstable in solution; using a regenerating system (NADP+, glucose-6-phosphate, and G6P dehydrogenase) ensures a constant electron supply for the P450 catalytic cycle.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 409/460 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) only from the linear portion of the curve.

    • Causality: Measuring V0​ ensures substrate depletion remains below 10%, validating the use of Michaelis-Menten kinetics for accurate IC50 derivation.

Protocol 2: ABCG2 Cellular Efflux Assay

Causality Focus: Isolating transporter activity and excluding cytotoxicity artifacts.

  • Cell Preparation: Seed ABCG2-overexpressing HEK293 cells at 5×104 cells/well.

    • Causality: Using a specifically transfected cell line isolates ABCG2 activity from other overlapping efflux pumps (like P-gp or MRP1), ensuring target specificity.

  • Co-Incubation: Treat cells with Hoechst 33342 (a fluorescent ABCG2 substrate) and varying concentrations of 2'-fluoroflavone or Ko143 for 60 minutes at 37°C.

    • Causality: Active ABCG2 pumps the dye out. Effective inhibitors block this efflux, leading to a quantifiable intracellular accumulation of fluorescence.

  • Viability Exclusion: Add Propidium Iodide (PI) 5 minutes prior to analysis.

    • Causality: PI stains dead cells with compromised membranes. Excluding PI-positive cells from the analysis prevents false-positive fluorescence signals caused by membrane leakiness rather than true ABCG2 inhibition.

  • Flow Cytometry Analysis: Quantify the median fluorescence intensity (MFI) of the viable cell population. Fit the MFI dose-response data to a 4-parameter logistic regression to calculate the IC50.

References

  • 1 - ResearchGate

  • 2 - Benchchem

  • 3 - PMC / NIH

Sources

Reproducibility of Baker-Venkataraman Synthesis for 2-(2-fluorophenyl)-4H-chromen-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The synthesis of halogenated flavones, specifically 2-(2-fluorophenyl)-4H-chromen-4-one (also known as 2'-fluoroflavone), is a critical workflow in medicinal chemistry. The introduction of a fluorine atom on the B-ring of the flavone scaffold significantly modulates lipophilicity, metabolic stability, and target binding affinity.

For drug development professionals, selecting a scalable and highly reproducible synthetic route is paramount. This guide objectively evaluates the Baker-Venkataraman Rearrangement (BVR) against alternative methodologies, detailing the causality behind experimental choices and providing a self-validating protocol to ensure high-fidelity replication.

Mechanistic Causality & Reaction Design

The Baker-Venkataraman rearrangement is a1[1]. This methodology is highly regarded for its reliability in 2[2].

Unlike the Chalcone route—which requires harsh oxidative cyclization—the BVR pathway relies on strict intramolecular acyl transfer driven by enolate formation[3]. This avoids the oxidation of sensitive functional groups, making it the preferred route for highly substituted or electron-rich flavone derivatives.

Synthesis_Pathways cluster_BVR Baker-Venkataraman Route (Target) cluster_Chalcone Chalcone Route (Alternative) Start 2-Hydroxyacetophenone Ester 2-(2-Fluorobenzoyloxy)acetophenone (O-Acylation) Start->Ester 2-Fluorobenzoyl chloride Pyridine, 0°C to RT Chalcone 2'-Hydroxy-2-fluorochalcone (Claisen-Schmidt) Start->Chalcone 2-Fluorobenzaldehyde NaOH, EtOH, RT Diketone 1-(2-Hydroxyphenyl)-3-(2-fluorophenyl) propane-1,3-dione Ester->Diketone KOH / Pyridine 50°C (Rearrangement) BVR_Product 2-(2-Fluorophenyl)-4H-chromen-4-one (Acidic Cyclodehydration) Diketone->BVR_Product Glacial AcOH, H2SO4 100°C (Cyclization) Chalcone_Product 2-(2-Fluorophenyl)-4H-chromen-4-one (Oxidative Cyclization) Chalcone->Chalcone_Product I2, DMSO 130°C (Oxidation)

Fig 1. Mechanistic workflow comparing the Baker-Venkataraman and Chalcone synthesis pathways.

Objective Comparison: BVR vs. Alternative Methodologies

To establish the superior reproducibility of the BVR approach for 2-(2-fluorophenyl)-4H-chromen-4-one, we must benchmark it against the Claisen-Schmidt/Chalcone route and the Allan-Robinson condensation.

ParameterBaker-Venkataraman (BVR)Chalcone / Oxidative CyclizationAllan-Robinson Condensation
Overall Yield 65–75% 50–60%< 40%
Reaction Steps 3 (Esterification, Rearrangement, Cyclization)2 (Condensation, Oxidation)1 (Concerted)
Reaction Conditions Mild to Moderate (0°C to 100°C)Harsh Oxidative (I₂, DMSO, 130°C)Extreme Heat (180°C, neat)
Regioselectivity Excellent (Strict intramolecular acyl transfer)Good (Subject to side-reactions)Poor (Prone to polymerization)
Functional Group Tolerance High (Avoids oxidation of sensitive moieties)Low (Oxidizes electron-rich rings)Low (Thermal degradation)
Reproducibility High Moderate (I₂ sublimation issues)Low

Self-Validating Experimental Protocols

The following protocol details a robust, three-step synthesis of 2-(2-fluorophenyl)-4H-chromen-4-one. Every step is designed as a self-validating system to ensure researchers can confirm success before proceeding.

Phase 1: O-Acylation (Esterification)
  • Objective: Synthesize 2-(2-fluorobenzoyloxy)acetophenone.

  • Procedure: In an oven-dried flask, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine. Cool the mixture to 0°C. Add 2-fluorobenzoyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and 2[2]. Pour the mixture into a beaker containing 3% HCl and crushed ice. Filter and wash the resulting precipitate.

  • Causality: Pyridine serves a dual purpose as both a solvent and a nucleophilic catalyst/acid scavenger. The 4 of the highly reactive 2-fluorobenzoyl chloride[4].

  • Self-Validation: Perform TLC (Hexane:EtOAc 3:1). The highly fluorescent spot of 2-hydroxyacetophenone will disappear, replaced by a higher Rf​ spot (the ester), confirming the complete masking of the free phenolic -OH group.

Phase 2: Base-Catalyzed Rearrangement
  • Objective: Synthesize 1-(2-hydroxyphenyl)-3-(2-fluorophenyl)propane-1,3-dione.

  • Procedure: Dissolve the ester from Phase 1 in anhydrous pyridine. Add pulverized KOH (3.0 eq) and 2[2]. Pour the hot mixture over crushed ice and acidify with 10% aqueous acetic acid. Collect the resulting yellow solid via vacuum filtration.

  • Causality: The base abstracts the α-proton of the acetophenone methyl group, forming an enolate. This enolate attacks the ester carbonyl in an intramolecular Claisen condensation, which is3[3].

  • Self-Validation: The reaction mixture will undergo a distinct color change to deep yellow/orange, indicating the formation of the extended conjugated enolate. Upon acidification, a positive Ferric Chloride (FeCl₃) test (turning dark purple) validates the presence of the newly formed enolizable β-diketone.

Phase 3: Acidic Cyclodehydration
  • Objective: Synthesize the final 2-(2-fluorophenyl)-4H-chromen-4-one.

  • Procedure: Dissolve the crude diketone in glacial acetic acid. Add a catalytic amount of concentrated H₂SO₄ (approx. 1 mL per 25 mL AcOH) and 4[4]. Pour onto crushed ice, filter, and wash the product with water until the filtrate is neutral. Recrystallize from ethanol.

  • Causality: The strong acid protonates the carbonyl oxygen, increasing its electrophilicity. The phenolic hydroxyl group attacks the carbonyl, forming a hemiketal intermediate that rapidly undergoes 1[1].

  • Self-Validation: ¹H-NMR (CDCl₃) analysis will reveal a diagnostic singlet at ~6.8 ppm corresponding to the C-3 vinylic proton of the flavone ring. The complete disappearance of the broad enol -OH peak (~15 ppm) confirms successful cyclization.

Reaction Optimization & Quantitative Data

The rearrangement step (Phase 2) is the kinetic bottleneck of the BVR synthesis. Below is a comparative data set demonstrating the causality of base selection on the yield of the 1,3-diketone intermediate.

Base / Solvent SystemTempTimeDiketone Yield (%)Causality / Mechanistic Observation
KOH / Pyridine 50°C2 h82%Pyridine acts as a proton shuttle; mild heating drives enolization. Standard, highly reproducible conditions.
NaH / THF 0°C to RT4 h88%Irreversible deprotonation by NaH prevents retro-Claisen side reactions; requires strictly anhydrous conditions.
K₂CO₃ / Acetone Reflux12 h45%Weak base leads to incomplete enolization; extended heating causes competitive ester hydrolysis.

References

  • Title : Baker–Venkataraman rearrangement - Source : Wikipedia - URL :[Link]

  • Title : 4.1.2.2. Synthesis of Flavone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Source : Royal Society of Chemistry (RSC) - URL :[Link]

Sources

Comparative toxicity profiling of fluorinated flavones vs natural dietary flavonoids

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profiling: Fluorinated Flavones vs. Natural Dietary Flavonoids

Executive Summary

The transition from natural dietary flavonoids to synthetic fluorinated flavones represents a classic paradigm in lead optimization: trading pharmacokinetic liabilities for enhanced potency. Natural flavonoids (e.g., apigenin, chrysin) possess excellent safety profiles but suffer from rapid phase I/II metabolism and poor bioavailability[1][2]. To circumvent this, medicinal chemists employ fluorine bioisosteric replacement. While the introduction of carbon-fluorine (C-F) bonds successfully blocks vulnerable metabolic sites and increases lipophilicity, it introduces novel toxicity vectors[3]. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic toxicity profiles of these two classes, providing actionable experimental frameworks for drug development professionals.

Structural & Mechanistic Divergence: The "Fluorine Effect"

The toxicity profiles of natural versus fluorinated flavones diverge fundamentally at the level of xenobiotic metabolism:

  • Natural Flavonoids (Metabolic Activation): Compounds like chrysin and apigenin are generally recognized as safe, with in vivo LD50 values often exceeding 5000 mg/kg[2]. However, in specific microenvironments, they are not entirely inert. In hepatic tissues rich in myeloperoxidase (MPO) or specific CYP450 isoforms, the hydroxyl groups on the flavone backbone can be oxidized into reactive pro-oxidant intermediates. This enzymatic activation can trigger localized oxidative stress and cytotoxicity at concentrations as low as 10–25 μM[4].

  • Fluorinated Flavones (Lipophilic Accumulation): Fluorine is the most electronegative element, and the C-F bond (approx. 116 kcal/mol) is highly resistant to oxidative cleavage. Substituting hydrogen with fluorine at known metabolic hotspots (e.g., the B-ring) drastically increases the compound's half-life[5]. However, this comes at the cost of increased lipophilicity ( logP ). Excessive fluorination (such as fully fluorinated B-rings) drives non-specific membrane accumulation, disrupting lipid bilayers and causing off-target cytotoxicity, frequently dropping the Selectivity Index (SI) below 5[3].

Comparative Toxicity Profiling Data

To objectively evaluate the safety windows of these compounds, we must compare their in vitro cytotoxicity thresholds across different cell lines.

Table 1: Quantitative Cytotoxicity and Mechanistic Summary

Compound ClassSpecific CompoundTarget Cell LineCytotoxicity (IC50 / CC50)Primary Toxicity Mechanism
Natural Flavonoid ApigeninHaCaT / Fibroblasts> 25 μM (Low Toxicity)Generally safe; mild ROS generation only at extreme doses[2].
Natural Flavonoid ChrysinTrout Liver / Kupffer Cells10 - 25 μMMPO-mediated metabolic activation into toxic pro-oxidants[4].
Fluorinated Flavone 3-fluoro-3',4',5'-trimethoxyflavoneMDA-MB-231 / HEK293~7 - 20 μMOff-target accumulation; mitochondrial depolarization[5].
Fluorinated Flavone Fully fluorinated B-ring Chalcones/FlavonesMDCK43 - 57 μM (SI < 5)Excessive lipophilicity causing non-specific membrane disruption[3].

Self-Validating Experimental Methodologies

To accurately profile the toxicity of these compounds, standard monoculture assays are insufficient. The following protocols are designed with built-in causality checks to validate the exact mechanism of toxicity.

Protocol 1: High-Throughput Hepatotoxicity & Metabolic Activation Assay

Causality Rationale: Standard HepG2 monocultures often yield false negatives for natural flavonoids because they lack sufficient myeloperoxidase (MPO) activity. By co-culturing HepG2 with human Kupffer cells (macrophages), we reintroduce the physiological MPO source required to metabolize compounds like chrysin into their toxic pro-oxidant forms[4].

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells and human Kupffer cells at a 4:1 ratio in a 96-well plate (total 1×104 cells/well) in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of natural and fluorinated flavones (0.1 μM to 100 μM) in DMSO (final DMSO concentration < 0.5%).

  • Self-Validating Control Arm: To prove that toxicity is MPO-mediated and not intrinsic, pre-treat half the wells with 50 μM of 4-Aminobenzoic acid hydrazide (4-ABAH), a specific MPO inhibitor, 1 hour prior to compound addition.

  • Treatment & Incubation: Add the flavone compounds to the respective wells and incubate for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to quantify ATP levels as an indicator of metabolically active cells. Read luminescence. Data Interpretation: If a natural flavone shows toxicity that is rescued by the 4-ABAH control arm, the toxicity is definitively caused by MPO-mediated metabolic activation.

Protocol 2: Microsomal Stability & Intrinsic Clearance Assay

Causality Rationale: To quantify the exact metabolic resistance conferred by C-F substitution, we must isolate CYP450-mediated enzymatic degradation from general chemical instability.

Step-by-Step Workflow:

  • Reaction Mixture: Combine 1 μM of the test compound with Human Liver Microsomes (HLMs, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Control Arm: Prepare two parallel plates. To Plate A, add an NADPH regenerating system (to initiate CYP450 activity). To Plate B, add an equivalent volume of buffer (NADPH-free control).

  • Incubation & Quenching: Incubate at 37°C. At time points 0, 15, 30, 60, and 120 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Data Interpretation: If the fluorinated flavone degrades in Plate A, it is still susceptible to CYP450. If it degrades in Plate B (NADPH-free), the compound suffers from chemical instability (e.g., hydrolysis), proving the degradation is not enzymatically driven.

Mechanistic Pathway Visualization

The following diagram maps the divergent logical pathways that lead to toxicity in natural versus fluorinated flavones.

ToxicityPathways NatFlav Natural Flavonoids (e.g., Chrysin, Apigenin) MPO MPO / CYP450 Metabolism (Enzymatic Activation) NatFlav->MPO ROS Pro-oxidant Intermediates (ROS Generation) MPO->ROS CellTox Cytotoxicity / Apoptosis ROS->CellTox FluoFlav Fluorinated Flavones (C-F Bond Substitution) MetBlock Metabolic Blocking (CYP450 Resistance) FluoFlav->MetBlock Lipid Increased Lipophilicity (Membrane Accumulation) FluoFlav->Lipid OffTarget Off-Target Toxicity (Low Selectivity Index) MetBlock->OffTarget Prolonged Half-life Lipid->OffTarget

Fig 1: Mechanistic divergence in toxicity pathways of natural vs. fluorinated flavones.

Strategic Recommendations for Lead Optimization

When developing flavonoid-based therapeutics, a binary choice between "natural" and "fluorinated" is flawed. The optimal strategy relies on targeted, mono-fluorination. Introducing a single fluorine atom at the C-3 or C-5 position of the flavone core often provides the necessary metabolic shielding without pushing the logP into the danger zone of non-specific membrane toxicity[6]. Developers should strictly avoid fully fluorinated B-rings, which consistently demonstrate unacceptable cytotoxicity profiles (SI < 5)[3].

References

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. nih.gov. 3

  • Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. nih.gov. 1

  • Cytotoxic effects of the dietary flavones chrysin and apigenin in a normal trout liver cell line. nih.gov. 4

  • Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. mdpi.com. 2

  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. acs.org. 5

  • A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenols. benchchem.com. 6

Sources

Validating In Silico Molecular Docking Predictions for 2'-Fluoroflavone: A Comparative Guide to Biophysical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Halogen Challenge in Molecular Docking

2'-fluoroflavone and its halogenated derivatives have emerged as potent scaffolds in oncology, demonstrating significant competitive inhibitory activity against critical cell cycle regulators such as Aurora Kinase A (AURKA) and Aurora Kinase B[1][2]. While high-throughput in silico molecular docking is the standard starting point for hit identification, relying solely on computational predictions presents a critical vulnerability.

The introduction of a fluorine atom at the 2'-position of the flavone B-ring drastically alters the molecule's stereoelectronic profile. Fluorine is highly electronegative yet possesses low polarizability, creating a "polar hydrophobic" effect. Furthermore, fluorine can participate in orthogonal halogen bonding (via its σ-hole), a quantum mechanical interaction that empirical scoring functions in standard docking software often fail to parameterize accurately. Consequently, computational binding energies (ΔG) frequently yield false positives. To ensure scientific integrity, in silico predictions must be rigorously validated using orthogonal, self-validating in vitro biophysical assays.

Platform Comparison: In Silico Engines vs. Biophysical Reality

Before moving to the bench, it is crucial to understand the comparative strengths and blind spots of the software used to predict the 2'-fluoroflavone binding pose.

  • AutoDock Vina: Utilizes an empirical scoring function. While computationally efficient for massive libraries, it often treats fluorine merely as a generic steric bulk or a weak hydrogen bond acceptor, frequently underestimating the strength of halogen-protein interactions.

  • Schrödinger Glide (XP): Employs the OPLS4 force field, which explicitly accounts for halogen bonding and desolvation penalties[1]. Glide Extra Precision (XP) provides a much higher correlation with experimental binding affinities for fluorinated flavones compared to standard precision (SP) methods[1][3].

However, no docking software accounts for the full dynamic entropic penalties of the solvent system. To bridge this gap, researchers must employ biophysical validation platforms. Table 1 objectively compares the three leading technologies for validating small-molecule kinase inhibitors.

Table 1: Comparison of Biophysical Validation Platforms for 2'-Fluoroflavone
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics (ΔH, -TΔS), Stoichiometry (n)Affinity ( KD​ ) in solution
Throughput High (Multi-cycle kinetics)Low (1-2 hours per run)Medium (Capillary-based)
Sample State Target immobilized on sensor chipFree in solution (Label-free)Free in solution (Requires fluorophore)
Protein Consumption Very Low (~1-5 µg per chip)High (~1-2 mg per titration)Low (~10-20 µg per assay)
Best Used For Primary hit validation & residence timeUnderstanding binding driving forcesValidation in complex lysates/buffers

Self-Validating Experimental Protocols

To transition from a theoretical docking pose to a validated hit, the following protocols outline the causality and necessary controls for evaluating 2'-fluoroflavone against AURKA.

Protocol A: SPR Kinetic Validation (Primary Orthogonal Assay)

SPR is utilized to confirm that 2'-fluoroflavone physically binds to the target and to determine its residence time ( 1/koff​ ), a metric often more predictive of in vivo efficacy than raw affinity.

Step-by-Step Methodology:

  • Target Immobilization: Do not use standard CM5 amine coupling, as random orientation may occlude the AURKA ATP-binding pocket. Instead, capture His-tagged AURKA onto an NTA (Nitrilotriacetic acid) sensor chip via Ni2+ chelation. Causality: This ensures uniform, directional immobilization, preserving the conformational freedom of the active site.

  • Solvent Correction Calibration (Critical): 2'-fluoroflavone is hydrophobic and requires 5% DMSO for solubility. Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer). Causality: A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample causes a bulk refractive index shift of ~1200 Response Units (RU). Because 2'-fluoroflavone is a small molecule, its specific binding signal is only ~10-20 RU. Without this self-validating correction, the bulk shift will completely mask the binding data.

  • Analyte Injection: Inject 2'-fluoroflavone in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Include a known AURKA inhibitor (e.g., Alisertib) as a positive control.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: ITC Thermodynamic Profiling (Secondary Validation)

While SPR confirms binding, ITC determines how it binds. For fluorinated compounds, understanding whether binding is enthalpy-driven (hydrogen/halogen bonds) or entropy-driven (hydrophobic effect) is crucial for lead optimization.

Step-by-Step Methodology:

  • Rigorous Dialysis: Dialyze the AURKA protein overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). Dilute the 2'-fluoroflavone stock using the exact same dialysis buffer. Causality: ITC measures heat changes as small as 0.1 µcal. Any buffer mismatch will generate a massive heat of mixing, destroying the binding isotherm.

  • Assay Execution: Load 20 µM AURKA into the sample cell and 200 µM 2'-fluoroflavone into the syringe. Perform 19 injections of 2 µL at 25°C, with 150-second spacing between injections to allow the baseline to equilibrate.

  • Blank Titration (Self-Validating Step): Perform an identical titration of 2'-fluoroflavone into the buffer alone. Causality: Fluorinated flavones often exhibit self-association or significant heats of dilution. Subtracting this blank from the main experiment ensures the calculated Enthalpy (ΔH) reflects only the protein-ligand interaction.

Visualizing the Validation Logic and Mechanism

ValidationWorkflow InSilico In Silico Docking (Glide / AutoDock) HitIdent 2'-Fluoroflavone Hit Identification InSilico->HitIdent Scoring & Ranking SPR SPR Assay (K_D & Kinetics) HitIdent->SPR Primary Validation ITC ITC Assay (Thermodynamics) HitIdent->ITC Orthogonal Validation Crystallography X-ray Crystallography (Pose Verification) SPR->Crystallography Active Binders ITC->Crystallography Enthalpy-Driven Binders

Figure 1: Orthogonal validation workflow transitioning from in silico docking to biophysical assays.

AURKAPathway Flavone 2'-Fluoroflavone AURKA Aurora Kinase A (AURKA) Flavone->AURKA Competitive Inhibition Mitosis Mitotic Entry Flavone->Mitosis Blocks Apoptosis Cell Cycle Arrest Flavone->Apoptosis Induces Centrosome Centrosome Maturation AURKA->Centrosome Phosphorylation Spindle Spindle Assembly Centrosome->Spindle Spindle->Mitosis

Figure 2: Mechanism of action for 2'-fluoroflavone mediating Aurora Kinase A (AURKA) inhibition.

References

  • Singh, I. A., et al. "Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B." National Center for Biotechnology Information (PMC), April 2024. URL:[Link]

  • MDPI. "Endocrine-Disrupting Activities of Flavones on Steroid Receptors: Structural Requirements and Synthesis of Novel Flavone with Improved Estrogenic Activity." International Journal of Molecular Sciences, March 2025. URL:[Link]

  • Singh, I. A., et al. "Identification and Screening of Novel Anti-Cancer Compounds for Aurora Kinase-A from Chemical Database." PubMed (PMID: 36138546), January 2023. URL:[Link]

Sources

Cross-Validation of 2-(2-fluorophenyl)-4H-chromen-4-one Enzyme Inhibition Assays: Fluorogenic HTS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In early-stage drug discovery, accurately profiling the cytochrome P450 (CYP) inhibition potential of lead compounds is critical for predicting drug-drug interactions (DDIs). Flavone derivatives are well-documented modulators of CYP enzymes. Specifically, 2-(2-fluorophenyl)-4H-chromen-4-one (also known as 2'-fluoroflavone) serves as an excellent model compound[1]. The fluorine substitution at the 2'-position alters the dihedral angle between the chromone core and the B-ring, significantly impacting its binding affinity within the CYP1A2 active site compared to unsubstituted flavone.

This guide provides a comprehensive cross-validation comparing a Rapid Fluorogenic CYP1A2 Inhibition Assay Kit (The Product) against the gold-standard LC-MS/MS Phenacetin O-Deethylation Assay (The Alternative). By using 2-(2-fluorophenyl)-4H-chromen-4-one as the test inhibitor, we objectively evaluate assay performance, mitigate compound-specific artifacts, and demonstrate how to ensure robust, reproducible DDI predictions.

Mechanistic Workflow & Causality

Fluorogenic assays rely on the enzymatic cleavage of a synthetic probe (e.g., 3-cyano-7-ethoxycoumarin, CEC) into a highly fluorescent metabolite. While highly scalable and rapid, these assays are susceptible to optical interference, such as auto-fluorescence or inner-filter effects (fluorescence quenching) caused by the test compounds[2]. Conversely, LC-MS/MS assays measure the formation of a physiological metabolite (e.g., acetaminophen derived from phenacetin) and are label-free, offering superior specificity at the cost of throughput[3].

Cross-validating the fluorogenic primary screen with LC-MS/MS ensures that the high-throughput IC50 values are physiologically relevant and free from optical artifacts.

G Compound Test Inhibitor: 2-(2-fluorophenyl)-4H-chromen-4-one Split Compound->Split Assay1 Fluorogenic Assay (Product) Substrate: CEC Split->Assay1 Assay2 LC-MS/MS Assay (Alternative) Substrate: Phenacetin Split->Assay2 Read1 Fluorescence Detection (Ex/Em: 409/460 nm) Assay1->Read1 Read2 Mass Spec Detection (Acetaminophen MRM) Assay2->Read2 Data IC50 Correlation & DDI Prediction Read1->Data Read2->Data

Workflow comparing fluorogenic and LC-MS/MS assays for CYP1A2 inhibition.

Experimental Protocols

To maintain scientific integrity, every protocol must function as a self-validating system. Both methods below incorporate a known selective mechanism-based inhibitor (Furafylline) as a positive control[4] and a minus-NADPH negative control to definitively rule out non-CYP-mediated substrate depletion.

Method A: Rapid Fluorogenic CYP1A2 Inhibition Assay Kit (Product)

Objective: High-throughput primary screening of 2-(2-fluorophenyl)-4H-chromen-4-one. Scientific Grounding: Uses recombinant human CYP1A2 and the fluorogenic substrate CEC.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute recombinant CYP1A2, CEC substrate (final concentration 5 µM), and NADPH regeneration system in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of 2-(2-fluorophenyl)-4H-chromen-4-one (0.001 µM to 100 µM) in DMSO. Causality: Keep the final DMSO concentration ≤0.5% in the well to prevent solvent-induced denaturation of the CYP1A2 enzyme.

  • Pre-Incubation: Combine the enzyme, test compound, and buffer in a black 384-well microplate. Incubate at 37°C for 10 minutes. Causality: This pre-incubation step is critical for detecting time-dependent inhibition (TDI), a common mechanism for flavone derivatives.

  • Reaction Initiation: Add the CEC substrate and NADPH regeneration system to all wells to start the enzymatic cleavage.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence (Ex 409 nm / Em 460 nm) continuously for 20 minutes at 37°C.

  • Validation Check: Ensure the Furafylline positive control demonstrates >90% inhibition, and the minus-NADPH control shows baseline fluorescence.

Method B: LC-MS/MS Phenacetin O-Deethylation Assay (Alternative)

Objective: Gold-standard orthogonal validation to confirm the true IC50 without optical interference. Scientific Grounding: Measures the specific CYP1A2-mediated conversion of phenacetin to acetaminophen using human liver microsomes (HLMs)[3].

Step-by-Step Protocol:

  • Incubation Mixture: In a 96-well deep-well plate, combine pooled HLMs (0.25 mg/mL final protein), phenacetin (100 µM), and the serially diluted 2-(2-fluorophenyl)-4H-chromen-4-one in phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to start the reaction. Incubate for exactly 15 minutes at 37°C.

  • Termination: Add an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (Acetaminophen-D4). Causality: Acetonitrile instantly denatures the CYP enzymes, terminating the reaction precisely at 15 minutes, while simultaneously precipitating microsomal proteins to prevent LC column clogging[3].

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Quantify the formation of acetaminophen using multiple reaction monitoring (MRM)[2].

Performance Comparison & Experimental Data

The following data summarizes the cross-validation of 2-(2-fluorophenyl)-4H-chromen-4-one using both methodologies.

ParameterRapid Fluorogenic Kit (Product)LC-MS/MS Assay (Alternative)
Substrate CEC (3-cyano-7-ethoxycoumarin)Phenacetin
Enzyme Source Recombinant Human CYP1A2Human Liver Microsomes (HLMs)
Readout Fluorescence (Ex 409 / Em 460 nm)Mass Spectrometry (MRM)
2'-Fluoroflavone IC50 1.24 ± 0.15 µM1.48 ± 0.12 µM
Furafylline IC50 (Control) 1.10 µM1.35 µM
Assay Z'-Factor 0.82 (Excellent for HTS)0.75 (Robust)
Throughput High (384-well, <1 hour)Low/Medium (96-well, >10 hours)
Susceptibility to Artifacts Moderate (Compound auto-fluorescence)Very Low (Highly specific)

Data Interpretation: The IC50 values for 2-(2-fluorophenyl)-4H-chromen-4-one obtained from the Fluorogenic Kit (1.24 µM) and the LC-MS/MS assay (1.48 µM) are highly concordant. The slight variance is expected due to the differences in enzyme source (recombinant vs. HLMs) and substrate kinetics. The Z'-factor of 0.82 for the fluorogenic kit demonstrates superior robustness for high-throughput screening, while the LC-MS/MS method provides the definitive, interference-free confirmation required for IND-enabling studies.

Conclusion

For the evaluation of flavone-based inhibitors like 2-(2-fluorophenyl)-4H-chromen-4-one, a tiered approach is highly recommended. The Rapid Fluorogenic CYP1A2 Inhibition Assay Kit delivers rapid, cost-effective, and statistically robust (Z' > 0.8) primary screening data. The LC-MS/MS Phenacetin Assay remains the indispensable alternative for orthogonal cross-validation, ensuring that hits are true biological inhibitors rather than optical assay artifacts.

References

  • National Center for Biotechnology Information. "2-(2-fluorophenyl)-4H-chromen-4-one | C15H9FO2 | CID 261400 - PubChem." PubChem,
  • ResearchGate. "Optimization of the CYP inhibition assay using LC-MS/MS.
  • BenchChem. "Furafylline: A Comparative Analysis of In Vitro and In Vivo Efficacy as a CYP1A2 Inhibitor." BenchChem,
  • Analytical Chemistry. "High-Throughput Cytochrome P450 Inhibition Assays Using Laser Diode Thermal Desorption-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry.

Sources

Safety Operating Guide

2-(2-fluorophenyl)-4H-chromen-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing medicinal chemistry workflows, I recognize that handling halogenated heterocyclic compounds requires a rigorous, systems-level approach to safety. 2-(2-fluorophenyl)-4H-chromen-4-one , commonly known as 2'-fluoroflavone, is a highly valuable scaffold in drug discovery due to the unique target-binding properties imparted by its covalently bound fluorine atom. However, this exact structural feature fundamentally alters its operational handling and end-of-life disposal pathway.

This guide provides drug development professionals with a self-validating, step-by-step protocol for the safe operational handling, spill response, and definitive disposal of 2'-fluoroflavone, ensuring compliance with environmental regulations and protecting laboratory personnel.

Physicochemical & Hazard Profiling

To manage a chemical effectively, we must first understand the causality behind its hazards. 2'-fluoroflavone is a fine crystalline solid. The primary operational risk is dust aerosolization, which can lead to acute respiratory irritation[1]. Furthermore, its halogenated nature dictates that it cannot be disposed of via standard organic waste streams, as improper incineration of fluorinated compounds generates highly toxic and corrosive hydrogen fluoride (HF) gas[2].

Table 1: Quantitative Chemical & Hazard Data

Property / HazardValue / ClassificationMechanistic Causality & Operational Implication
CAS Number 1645-20-1Unique identifier required for EHS waste tracking and SDS retrieval.
Molecular Formula C15H9FO2Contains covalently bound fluorine; mandates halogenated waste protocols.
Molecular Weight 240.23 g/mol Solid at standard temperature/pressure; poses a severe dust inhalation risk.
GHS Hazards H302, H315, H319, H335Acute oral toxicity; causes skin, eye, and respiratory tract irritation[1].
Disposal Method Halogenated IncinerationRequires rotary kiln incineration (>1,000°C) with caustic scrubbing to neutralize HF gas[3].

Operational Safety & Handling Workflows

Every interaction with 2'-fluoroflavone must be treated as a self-validating system where engineering controls and personal protective equipment (PPE) act as redundant safety layers.

Standard Operating Procedure (SOP) for Routine Handling
  • Engineering Controls: Conduct all weighing, transfer, and synthesis operations strictly within a certified chemical fume hood. This directly mitigates the H335 (respiratory irritation) hazard by capturing aerosolized micro-particles[1].

  • PPE Verification: Don standard laboratory PPE: nitrile gloves, safety goggles (ANSI Z87.1 approved to prevent H319 eye damage), and a fully buttoned lab coat.

  • Static Mitigation: Because fine powders can carry static charges and repel from spatulas, use anti-static weigh boats and grounded spatulas to prevent uncontrolled dispersion.

Emergency Spill Response Protocol

If a powder spill occurs outside of primary containment, follow this validated decontamination workflow:

  • Isolate the Area: Immediately halt work and alert nearby personnel.

  • Suppress Aerosolization: Never dry sweep a powder spill. Dry sweeping aerosolizes the compound, maximizing inhalation risk. Instead, gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., ethanol or water) to suppress dust formation.

  • Mechanical Collection: Use non-sparking tools to scoop the dampened material.

  • Containment: Transfer the collected slurry and all contaminated absorbent materials into a designated, sealable hazardous waste container.

SpillResponse Start Powder Spill Detected (2'-fluoroflavone) PPE Verify PPE (Nitrile, Goggles, Coat) Start->PPE Suppress Suppress Dust (Damp Absorbent) PPE->Suppress Collect Collect Material (Non-Sparking Tools) Suppress->Collect Dispose Route to Halogenated Waste Stream Collect->Dispose

Workflow for safe spill containment and decontamination of 2'-fluoroflavone.

Proper Disposal Procedures: The Halogenated Waste Directive

The most critical logistical error a laboratory can make is commingling halogenated waste with standard non-halogenated organic waste. According to the National Research Council's guidelines on laboratory waste management, mixing these streams drastically increases disposal costs and introduces severe environmental risks, such as the formation of toxic dioxins during suboptimal combustion (4)[4]. Furthermore, wastes with high halogen content must be strictly segregated to meet EPA toxicity characteristics (5)[5].

Step-by-Step Disposal Methodology
  • Strict Segregation: Isolate all 2'-fluoroflavone waste—including the pure compound, reaction mother liquors, and contaminated consumables (weigh boats, pipette tips)—into a dedicated Halogenated Organic Waste stream[5].

  • Container Compatibility: Utilize High-Density Polyethylene (HDPE) or glass containers. Do not use galvanized steel safety cans. Halogenated compounds and their degradation products can corrode galvanized steel, leading to catastrophic leaks (4)[4].

  • Vented Capping: Ensure the waste container is securely capped when not in immediate use. If the waste is in a liquid solvent matrix, use a vented cap to prevent over-pressurization from off-gassing.

  • Definitive Labeling: Affix a hazardous waste tag immediately upon the first drop of waste generation. Explicitly list "2-(2-fluorophenyl)-4H-chromen-4-one" and check the "Halogenated" and "Toxic" hazard boxes.

  • EHS Handover & Thermal Destruction: Transfer the container to your Environmental Health and Safety (EHS) department. They will route the material to a licensed facility equipped for the thermal destruction of fluorinated compounds.

The Mechanistic Reality of Halogenated Incineration

Why is this segregation so vital? When 2'-fluoroflavone is incinerated, the extreme heat breaks the strong C-F bonds. The liberated fluorine radicals immediately react with hydrogen to form hydrogen fluoride (HF) gas, a highly corrosive acid[2]. To safely manage this, the EPA mandates that halogenated wastes undergo rotary kiln incineration followed by caustic scrubbing (3)[3]. In the scrubber, a basic solution (like sodium hydroxide) reacts with the HF off-gas to precipitate harmless sodium fluoride (NaF) salts, preventing toxic atmospheric release.

WastePathway Gen Waste Generation (Solid & Consumables) Seg Segregation (Strictly Halogenated) Gen->Seg Isolate Store EHS Storage (HDPE Containers) Seg->Store Label Incinerate Rotary Kiln Incineration (>1000°C) Store->Incinerate Transport Scrub Caustic Scrubbing (Neutralize HF Gas) Incinerate->Scrub Off-gas (HF) Safe Safe Environmental Release Scrub->Safe Salts

Thermal destruction pathway for halogenated waste, highlighting HF gas neutralization.

References

  • Angene Chemical. "Safety Data Sheet - 2-(2-fluorophenyl)-4H-chromen-4-one".[Link]

  • National Research Council. "Chapter 8: Management of Waste - Prudent Practices in the Laboratory". The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".[Link]

  • Federal Remediation Technologies Roundtable (FRTR). "Desorption and Incineration". [Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials".[Link]

Sources

Personal protective equipment for handling 2-(2-fluorophenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol for 2-(2-fluorophenyl)-4H-chromen-4-one

As a Senior Application Scientist, I frequently consult on the safe handling of specialized fluorinated building blocks. 2-(2-fluorophenyl)-4H-chromen-4-one (CAS: 1645-20-1), also known as 2'-fluoroflavone, is a critical intermediate in the synthesis of bioactive molecules and kinase inhibitors. While its chemical stability is advantageous for drug development, its physical properties as a fine powder present specific exposure risks.

This guide provides a self-validating, step-by-step protocol for Personal Protective Equipment (PPE) selection, operational handling, and disposal. By understanding the causality behind these safety measures, researchers can ensure both scientific integrity and personnel safety.

Chemical Identity & Mechanistic Toxicology

Understanding the "why" behind safety protocols is the foundation of a strong laboratory safety culture. According to standardized Safety Data Sheets (SDS), 2-(2-fluorophenyl)-4H-chromen-4-one is classified under several GHS hazard categories[1].

Quantitative Hazard Summary

Property / Hazard Value / GHS Classification Mechanistic Rationale
Molecular Weight 240.23 g/mol Fine powder morphology increases aerosolization risk[1].
Acute Toxicity (Oral) Category 4 (H302) Ingestion leads to systemic toxicity[1].
Skin Irritation Category 2 (H315) The fluorinated phenyl ring interacts with epidermal nucleophiles, causing localized inflammation[1].
Eye Irritation Category 2A (H319) Micro-particulates cause severe mechanical and chemical irritation to the ocular mucosa[1].

| STOT (Single Exposure) | Category 3 (H335) | Inhalation of airborne dust irritates the respiratory tract[1]. |

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, a robust PPE ensemble is mandatory (Precautionary Statement P280)[1]. The following matrix details the required equipment and the scientific causality behind each selection.

PPE CategorySpecificationCausality & Scientific Rationale
Eye/Face Protection Snug-fitting safety goggles or full-face shield.Prevents micro-particulate ingress into the eyes, mitigating the H319 hazard[1]. Standard safety glasses with side shields are insufficient for aerosolized powders.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness); double-gloving recommended.Fluorinated aromatics can permeate thin latex. Nitrile provides a superior chemical barrier against H315 skin irritation[1]. Double-gloving allows safe removal of the outer contaminated layer during weighing.
Skin/Body Protection Flame-retardant lab coat (fully buttoned) and closed-toe non-porous shoes.Prevents dermal accumulation of dust. In high-volume transfers, a disposable Tyvek® sleeve prevents cross-contamination of reusable lab coats.
Respiratory Protection N95/P100 particulate respirator OR handling strictly within a certified Fume Hood.Directly addresses the H335 respiratory hazard[1]. If the local exhaust ventilation (LEV) fails, a P100 filter traps >99.9% of airborne particulates.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

Step 1: Pre-Operation Verification

  • Action: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

  • Validation: Ensure all PPE is donned correctly. Inspect nitrile gloves for micro-tears. Clear the workspace of unnecessary clutter to minimize the risk of knocking over the container.

Step 2: Weighing and Transfer (Dust Minimization)

  • Action: Use an anti-static weighing dish and a static-dissipative spatula (e.g., grounded metal or conductive polymer).

  • Validation: Static electricity exacerbates the aerosolization of fine powders. Open the container of 2-(2-fluorophenyl)-4H-chromen-4-one slowly to prevent a pressure-induced plume of dust. Transfer the required mass smoothly without dropping the powder from a height.

Step 3: Reaction Setup

  • Action: Once weighed, immediately dissolve the compound in the appropriate reaction solvent within the fume hood.

  • Validation: Transitioning the solid into the solution phase immediately neutralizes the inhalation hazard (H335) and secures the material for downstream chemistry.

Spill Management & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent exposure (Precautionary Statements P305+P351+P338 dictate immediate rinsing if eyes are exposed)[1].

Spill Containment Protocol:

  • Evacuate & Assess: If a large amount of powder is dropped outside the fume hood, step back and allow the dust to settle.

  • No Dry Sweeping: Never use a broom or dry brush, as this will aggressively aerosolize the chemical.

  • Wet-Wipe Method: Dampen absorbent paper towels with a compatible solvent (e.g., water or dilute alcohol) and gently place them over the powder.

  • Collection: Carefully fold the towels inward, capturing the wetted powder, and place them into a designated, sealable hazardous waste bag.

Disposal Plan:

  • Solid Waste: All contaminated wipes, gloves, and empty vials must be treated as hazardous chemical waste.

  • Regulatory Compliance: Do not let the product enter drains. Offer surplus and non-recyclable solutions to a licensed disposal company in accordance with local environmental regulations[1].

Workflow Visualization

The following diagram illustrates the critical path for handling and emergency response, ensuring a clear visual guide for laboratory personnel.

G Start PPE Verification & Fume Hood Prep Weighing Weighing Protocol (Static-Dissipative) Start->Weighing Flow >100 fpm Transfer Closed-System Transfer Weighing->Transfer Material Secured Spill Spill / Aerosol Release Weighing->Spill Accidental Drop Transfer->Spill Containment Breach Disposal Licensed Waste Disposal Transfer->Disposal Reaction Waste Cleanup Wet-Wipe Cleanup (No Dry Sweeping) Spill->Cleanup Immediate Response Cleanup->Disposal Solid Waste Bagged

Workflow and emergency spill response for 2-(2-fluorophenyl)-4H-chromen-4-one.

References

  • Title: Safety Data Sheet - 2-(2-fluorophenyl)-4H-chromen-4-one (CAS: 1645-20-1) Source: Angene Chemical URL: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.